1-(3,5-dichlorophenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380285 | |
| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154458-86-3 | |
| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,5-dichlorophenyl)-1H-pyrrole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(3,5-Dichlorophenyl)-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. The structure is designed to deliver expert insights and actionable protocols for laboratory and development settings.
Introduction
This compound is a heterocyclic aromatic compound that merges the electron-rich pyrrole nucleus with an electron-withdrawing dichlorophenyl substituent. This unique electronic arrangement makes it a valuable scaffold and intermediate in medicinal chemistry and materials science. The pyrrole ring is a ubiquitous motif in biologically active natural products and pharmaceuticals, prized for its ability to engage in various biological interactions.[1][2][3] The inclusion of the dichlorophenyl group can enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic properties crucial for molecular recognition by biological targets. This guide synthesizes the core chemical knowledge of this compound, offering a foundation for its application in novel research and development endeavors.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its constituent aromatic systems. The planar pyrrole ring and the substituted phenyl ring are connected via a C-N bond, with some degree of rotational freedom around this axis.
Key Compound Data
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 154458-86-3 | [4] |
| Molecular Formula | C₁₀H₇Cl₂N | [4] |
| Molecular Weight | 212.08 g/mol | [4] |
| Physical Form | Predicted to be a solid at room temperature | Inferred from analogs |
| Melting Point | Not explicitly reported; a related compound, 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, melts at 78-80°C.[5] | [5] |
| Boiling Point | Not explicitly reported; expected to be high (>300°C) based on its molecular weight and aromatic nature. | Inferred from analogs |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, THF, toluene) and poorly soluble in water. | Standard chemical principles |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is critical for structure verification. While specific experimental data for this exact compound is not publicly available, a predictive analysis based on established principles of spectroscopy provides a reliable characterization fingerprint.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Pyrrole Protons: Two distinct multiplets or triplets, α-protons (C2-H, C5-H) downfield (~6.7-6.9 ppm) and β-protons (C3-H, C4-H) upfield (~6.2-6.4 ppm).[6][7] Phenyl Protons: Two signals; a triplet for the single proton at C4' (~7.3-7.4 ppm) and a doublet for the two equivalent protons at C2' and C6' (~7.2-7.3 ppm). |
| ¹³C NMR | Approximately 6-8 distinct signals are expected. Pyrrole Carbons: α-carbons (~120 ppm) and β-carbons (~110 ppm). Phenyl Carbons: C-Cl carbons (~135 ppm), C-N carbon (~140 ppm), and other C-H carbons (~120-130 ppm). |
| IR (Infrared) | C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=C stretching (aromatic): ~1600-1450 cm⁻¹. C-N stretching: ~1300-1200 cm⁻¹. C-Cl stretching: ~800-600 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺): A characteristic cluster of peaks due to chlorine isotopes: m/z 211 (M⁺, ³⁵Cl₂), 213 (M+2, ³⁵Cl³⁷Cl), and 215 (M+4, ³⁷Cl₂). The relative intensity ratio will be approximately 9:6:1. |
Part 3: Synthesis and Mechanistic Insights
The construction of the N-aryl pyrrole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
The Paal-Knorr Synthesis: A Classical and Efficient Approach
The Paal-Knorr synthesis is a cornerstone reaction for forming substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[8][9] Its enduring utility stems from its operational simplicity and generally high yields.[10] The reaction is typically promoted by a weak acid, which catalyzes the key cyclization and dehydration steps.[11]
Caption: Paal-Knorr synthesis workflow for this compound.
Experimental Protocol: Paal-Knorr Synthesis
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichloroaniline (1.0 eq) and glacial acetic acid (5-10 mL per gram of amine).
-
Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq), a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final product.
Buchwald-Hartwig Amination: A Modern Catalytic Alternative
For cases requiring broader functional group tolerance or milder conditions, the Buchwald-Hartwig amination offers a powerful alternative.[12][13] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.[14] The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Reagent Addition: Add 1-bromo-3,5-dichlorobenzene (1.0 eq) and pyrrole (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat to 80-110°C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.
Part 4: Chemical Reactivity
The reactivity of this compound is a duality of its two aromatic rings. The pyrrole ring is electron-rich and predisposed to electrophilic attack, while the dichlorophenyl ring is electron-poor.
Electrophilic Aromatic Substitution
Pyrrole is highly reactive towards electrophiles, significantly more so than benzene.[15][16] Substitution occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). The electron-withdrawing nature of the N-aryl group slightly tempers this reactivity but does not change the regiochemical preference.
Caption: General mechanism for electrophilic substitution on the pyrrole ring.
A classic example is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) at the C2 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction is a reliable method for functionalizing the pyrrole core.
Part 5: Applications in Drug Discovery and Materials Science
The 1-(aryl)-1H-pyrrole scaffold is a privileged structure in medicinal chemistry.[1][3] The specific 1-(3,5-dichlorophenyl) substitution pattern is frequently employed in drug design to enhance binding affinity or improve pharmacokinetic properties.
-
Antifungal Agents: Phenylpyrrole derivatives are known for their potent antifungal activity.[17][18] The dichlorophenyl moiety in compounds like fludioxonil is critical for its biological function. Research into novel analogs, including this compound derivatives, is a promising avenue for developing new antimycotics to combat resistant fungal strains.[19][20][21]
-
Anticancer and Anti-inflammatory Research: The pyrrole nucleus is present in numerous compounds with antiproliferative and anti-inflammatory properties.[2] The dichlorophenyl group can be used to probe specific hydrophobic pockets in enzyme active sites, making this scaffold a valuable starting point for inhibitor design.
-
Building Block for Complex Molecules: As demonstrated by the synthetic protocols, this compound is a readily accessible intermediate. It can be further functionalized through electrophilic substitution or by metallation of the pyrrole ring, enabling the synthesis of more complex, poly-substituted derivatives for screening in drug discovery programs.
Conclusion
This compound represents a compound of significant interest to synthetic and medicinal chemists. Its synthesis is achievable through robust and well-established methods like the Paal-Knorr synthesis and modern catalytic techniques such as Buchwald-Hartwig amination. Its chemical properties are defined by an electron-rich pyrrole core amenable to functionalization and a dichlorophenyl group that imparts specific physicochemical characteristics. These features make it an attractive and versatile building block for the development of novel therapeutic agents, particularly in the search for new antifungal compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable chemical entity.
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An In-depth Technical Guide to the Molecular Structure of 1-(3,5-dichlorophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(3,5-dichlorophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this guide leverages established synthetic principles and advanced computational chemistry to elucidate its structural, spectroscopic, and electronic characteristics. We present a plausible synthetic route based on the Paal-Knorr synthesis, a cornerstone of pyrrole chemistry. Furthermore, we provide detailed theoretical predictions of its three-dimensional geometry, nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational modes, and mass spectrometric fragmentation patterns, generated through Density Functional Theory (DFT) calculations. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.
Introduction: The Significance of the N-Arylpyrrole Moiety
The N-arylpyrrole scaffold is a privileged structural motif in a vast array of biologically active compounds and functional materials. The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile building block, and its derivatization on the nitrogen atom with an aryl group significantly influences its electronic properties, conformation, and biological activity. The introduction of a 3,5-dichlorophenyl group, in particular, can impart specific characteristics such as increased lipophilicity and altered metabolic stability, making this compound a molecule of considerable interest for further investigation.
This guide will delve into the core molecular features of this compound, providing a robust theoretical framework to understand its behavior and to inform its application in various research and development endeavors.
Synthesis Strategy: The Paal-Knorr Reaction
A reliable and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dichloroaniline, typically under acidic conditions.[3]
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned through the reaction of 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) with 3,5-dichloroaniline in the presence of an acid catalyst.
Step-by-step Methodology:
-
To a solution of 2,5-dimethoxytetrahydrofuran in a suitable solvent such as acetic acid, add an equimolar amount of 3,5-dichloroaniline.
-
Heat the reaction mixture to reflux for a period of 1-2 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield purified this compound.
It is imperative to note that this is a proposed protocol based on established chemical principles. Experimental conditions may require optimization for yield and purity.
Caption: Proposed workflow for the synthesis of this compound.
Molecular Structure and Conformation: A Computational Perspective
Due to the current lack of single-crystal X-ray diffraction data for this compound, we have employed Density Functional Theory (DFT) calculations to predict its ground-state molecular geometry. These calculations provide valuable insights into bond lengths, bond angles, and the overall three-dimensional shape of the molecule.
Predicted Molecular Geometry
The optimized structure reveals a non-planar conformation. The pyrrole and dichlorophenyl rings are not coplanar, with a predicted dihedral angle between the two rings. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring.
| Structural Parameter | Predicted Value |
| C-N (pyrrole-phenyl) bond length | ~1.43 Å |
| Average C-C bond length (pyrrole) | ~1.39 Å |
| Average C-C bond length (phenyl) | ~1.40 Å |
| C-Cl bond length | ~1.74 Å |
| Dihedral Angle (Pyrrole-Phenyl) | ~45-55° |
Note: These values are predictions from DFT calculations (B3LYP/6-31G(d) level of theory) and should be considered as approximations of the actual experimental values.
Caption: 2D representation of this compound.
Spectroscopic Characterization (Theoretical)
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. In the absence of experimental spectra, computational methods provide a powerful tool for predicting these properties.[4][5]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR chemical shifts can aid in the structural verification of synthesized this compound. The predicted ¹H and ¹³C NMR spectra are expected to show distinct signals for the pyrrole and dichlorophenyl protons and carbons.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrole H-2, H-5 | 6.8 - 7.0 | Triplet |
| Pyrrole H-3, H-4 | 6.2 - 6.4 | Triplet |
| Phenyl H-2, H-6 | 7.3 - 7.5 | Doublet |
| Phenyl H-4 | 7.2 - 7.4 | Triplet |
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | 118 - 122 |
| Pyrrole C-3, C-4 | 108 - 112 |
| Phenyl C-1 | 140 - 144 |
| Phenyl C-2, C-6 | 125 - 129 |
| Phenyl C-3, C-5 | 134 - 138 |
| Phenyl C-4 | 120 - 124 |
Disclaimer: These are theoretical predictions and may differ from experimental values due to solvent effects and other environmental factors.[6]
Infrared (IR) Spectroscopy
The predicted IR spectrum provides information about the vibrational modes of the molecule. Key characteristic peaks are expected for the C-H, C=C, C-N, and C-Cl bonds.[5][7]
Predicted Key IR Absorption Bands (cm⁻¹):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS)
The predicted fragmentation pattern in mass spectrometry can serve as a fingerprint for the identification of this compound. The molecular ion peak ([M]⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the molecule.[8][9]
Predicted Fragmentation Pathways:
-
Molecular Ion ([M]⁺): The primary ion observed will be the molecular ion.
-
Loss of Cl: Fragmentation involving the loss of a chlorine atom is a common pathway for chlorinated aromatic compounds.
-
Loss of HCN: A characteristic fragmentation of the pyrrole ring involves the loss of hydrogen cyanide.
-
Formation of Dichlorophenyl Cation: Cleavage of the N-phenyl bond would lead to the formation of the [C₆H₃Cl₂]⁺ ion.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure of this compound. Through the application of established synthetic principles and robust computational methods, we have proposed a viable synthetic route and predicted its key structural and spectroscopic features. This information serves as a critical starting point for researchers interested in synthesizing and utilizing this compound.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound and its characterization using modern analytical techniques, including single-crystal X-ray diffraction, NMR, IR, and mass spectrometry, will be invaluable in confirming and refining the models presented in this guide. Such empirical data will further enhance our understanding of this intriguing molecule and pave the way for its exploration in various scientific disciplines.
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An In-depth Technical Guide to 1-(3,5-dichlorophenyl)-1H-pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3,5-dichlorophenyl)-1H-pyrrole, CAS number 154458-86-3. It is structured to deliver scientifically robust information, moving from fundamental physicochemical properties to synthesis, potential applications, and analytical methodologies.
Section 1: Core Compound Profile & Physicochemical Properties
This compound is a substituted pyrrole compound. The pyrrole ring is a five-membered aromatic heterocycle fundamental to many biologically active molecules and medicinal compounds.[1][2] The dichlorophenyl substituent significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and biological interactions. While specific experimental data for this exact compound is sparse in public literature, its properties can be inferred from structurally related analogs like N-(3,5-dichlorophenyl)maleimide.[]
| Property | Value (Estimated/Inferred) | Source |
| CAS Number | 154458-86-3 | N/A |
| Molecular Formula | C10H7Cl2N | N/A |
| Molecular Weight | 212.08 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Density | ~1.57 g/cm³ | [] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Section 2: Synthesis & Chemical Reactivity
The synthesis of N-aryl pyrroles can be achieved through several established methods. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, 3,5-dichloroaniline), is a cornerstone method for forming the pyrrole ring.[2]
Conceptual Synthesis Workflow: Paal-Knorr Reaction
The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbons of a 1,4-dicarbonyl compound (e.g., succinaldehyde or a derivative), followed by cyclization and dehydration to form the aromatic pyrrole ring.
Caption: Paal-Knorr synthesis workflow for this compound.
The pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, though the dichlorophenyl group is electron-withdrawing and may deactivate the ring compared to unsubstituted pyrrole.[2] Reactions like the Vilsmeier-Haack formylation can introduce functional groups onto the pyrrole ring, creating valuable intermediates for further synthesis.[4]
Section 3: Biological Activity & Potential Applications
While direct biological data for CAS 154458-86-3 is not prominent in the reviewed literature, the dichlorophenyl and pyrrole moieties are present in numerous compounds with significant biological activity.
-
Antimicrobial Potential: Arylpiperazine derivatives, which share structural similarities, have demonstrated broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[5] The dichlorophenyl group is a common feature in many antimicrobial agents.
-
Enzyme Inhibition: The pyrrole scaffold is integral to drugs targeting various enzymes.[1] For instance, derivatives of (1,2,4)triazolo(4,3-a)pyridine containing pyrrole structures act as p38-MAP kinase inhibitors.[6] Furthermore, substituted pyrroles are found in potent glucagon receptor antagonists and phosphodiesterase 4D (PDE4D) inhibitors.[7]
-
CNS Activity: Many compounds featuring a phenylpiperazinyl structure, which can be conceptually linked to dichlorophenyl-pyrrole, exhibit psychotropic properties, including antidepressant and antianxiety effects.[8]
The combination of the pyrrole core, known for its presence in therapeutic agents, and the dichlorophenyl group suggests that this compound could be a valuable scaffold or intermediate in the discovery of new drugs, particularly in the areas of infectious diseases, inflammation, and oncology.
Section 4: Analytical & Quality Control Protocols
Accurate quantification and characterization are essential for research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for analyzing chlorinated aromatic compounds.[9]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This method is ideal for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
If necessary, dilute further to fall within the linear range of the instrument.
-
-
GC Conditions (Starting Point):
-
MS Conditions (Starting Point):
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Purity is determined by the relative peak area of the analyte compared to any impurities. Identity is confirmed by matching the obtained mass spectrum with the theoretical fragmentation pattern.
Caption: GC-MS analytical workflow for purity assessment.
Section 5: Safety & Handling
-
Potential Hazards:
-
Recommended Precautions:
Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.
References
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1-(3,5-dichlorophenyl)-1H-pyrrole mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3,5-dichlorophenyl)-1H-pyrrole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a core component of the phenylpyrrole class of fungicides, a critical tool in modern agriculture for the management of a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of the nuanced mechanism of action of these compounds. Moving beyond the initial understanding of osmotic signal transduction interference, we delve into the latest research identifying the primary molecular target and the subsequent signaling cascade that leads to fungal cell death. This document is intended to serve as a foundational resource for researchers in agrochemistry, mycology, and drug development, offering insights into the biochemical basis of phenylpyrrole fungicidal activity and providing detailed experimental protocols for its investigation.
Introduction: The Phenylpyrrole Class of Fungicides
Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin, which is produced by soil bacteria of the Pseudomonas genus.[1][2] These compounds are characterized by a phenyl group and a pyrrole ring and are utilized for their broad-spectrum, non-systemic, and long-lasting fungicidal activity.[3] They are primarily used as seed treatments and for foliar applications to control a variety of seed-borne and foliar fungal diseases in cereals, fruits, and vegetables.[1][2][4] The fungicidal action of phenylpyrroles impacts all stages of fungal development, including spore germination, germ-tube elongation, and mycelial growth.[1] While the general mode of action has been known to involve the disruption of osmotic regulation, recent studies have elucidated a more precise and indirect mechanism of action.
The Core Mechanism of Action: From Glycolysis to Osmotic Collapse
The fungicidal activity of the this compound class is not due to the direct inhibition of a single enzyme but rather a cascade of events initiated by the disruption of a key metabolic process. This ultimately leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, resulting in cellular stress and death.[5][6]
Primary Molecular Target: Triosephosphate Isomerase (TPI)
Contrary to earlier hypotheses that suggested a direct interaction with histidine kinases, recent evidence points to the glycolytic enzyme Triosephosphate Isomerase (TPI) as the primary molecular target of phenylpyrrole fungicides.[5][6] These fungicides interfere with TPI, leading to its inhibition and the subsequent release and accumulation of the highly reactive and cytotoxic byproduct, methylglyoxal (MG) .[5][6][7]
The Role of Methylglyoxal as a Stress Signaling Molecule
The accumulation of cytosolic methylglyoxal acts as a critical stress signal within the fungal cell.[5][6] This aldehydic stress is the trigger for the downstream signaling cascade. The link between phenylpyrrole treatment and methylglyoxal accumulation has been demonstrated experimentally; treatment of fungal cells with these fungicides leads to elevated cytosolic methylglyoxal, and direct application of methylglyoxal can mimic the fungicidal effects.[5][6]
Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway
The methylglyoxal-induced stress leads to the activation of a Group III Hybrid Histidine Kinase (HHK) , a key sensor in the HOG pathway.[1][5][6] It is proposed that this activation converts the HHK from a kinase into a phosphatase.[5][6] This switch in activity leads to the dephosphorylation of the phosphorelay protein Ypd1, which in turn causes the constitutive activation of the HOG mitogen-activated protein kinase (MAPK) cascade.[5][6]
The persistent and uncontrolled activation of the HOG pathway results in severe physiological consequences for the fungus, including:
This cascade of events leads to hyphal swelling and eventual bursting of the fungal cells, culminating in cell death.[1][2]
Caption: Signaling pathway of this compound analogs.
Quantitative Assessment of Fungicidal Activity
The efficacy of phenylpyrrole fungicides is typically quantified by determining the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits fungal growth by 50%. These values vary depending on the specific fungal species and the assay conditions.
| Fungicide | Fungal Species | EC50 Value (µg/mL) | Reference |
| Fludioxonil | Botrytis cinerea | 0.01 - 0.1 | [8] |
| Fludioxonil | Sclerotinia sclerotiorum | ~0.02 | [8] |
| Fludioxonil | Diplodia seriata | 0.003 | [8] |
| Fludioxonil | Neofusicoccum parvum | 0.003 | [8] |
| Tebuconazole | Diplodia seriata | 0.003 | [8] |
| Tebuconazole | Neofusicoccum parvum | 0.002 | [8] |
| Fluazinam | Diplodia seriata | 0.002 | [8] |
| Fluazinam | Neofusicoccum parvum | 0.007 | [8] |
Experimental Protocols
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method for determining the in vitro efficacy of a fungicide.[9]
Caption: Workflow for mycelial growth inhibition assay.
Methodology:
-
Preparation of Fungicide Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution.
-
Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and controls (typically <0.5% v/v).[9] Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes (9 cm diameter) and allow them to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5-mm diameter) from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each prepared plate.[10]
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [1 - (Diameter of treatment colony / Diameter of control colony)] x 100 [9]
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-probit or log-logistic) to calculate the EC50 value.[11][12]
Conclusion and Future Directions
The mechanism of action for this compound and its fungicidal analogs is a sophisticated process initiated by the inhibition of triosephosphate isomerase and the subsequent accumulation of methylglyoxal. This triggers a lethal cascade through the hyperactivation of the HOG signaling pathway. This detailed understanding provides a solid foundation for the rational design of new, more effective fungicides and for strategies to manage the development of fungal resistance.
Future research should focus on:
-
Structural biology: Elucidating the precise binding mode of phenylpyrroles to triosephosphate isomerase.
-
Resistance mechanisms: Investigating mutations in TPI or other pathway components that could confer resistance.
-
Spectrum of activity: Exploring the potential of this chemical scaffold against a wider range of pathogens, including those of clinical relevance.
By continuing to unravel the intricate biochemical interactions between these compounds and their fungal targets, the scientific community can better leverage this important class of molecules for sustainable agriculture and potentially for novel therapeutic applications.
References
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Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth. (2024). Synbio Technologies. [Link]
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Fludioxonil. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Price, C. L., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. Scientific Reports. [Link]
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Price, C. L., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. PubMed. [Link]
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A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening. (n.d.). Scholarworks@UNIST. [Link]
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New mechanism of action found for agricultural pesticide fludioxonil. (2019). UW–Madison News. [Link]
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The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. (2021). MDPI. [Link]
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An immuno-dot blot assay for screening histidine kinase inhibitors. (2020). PubMed. [Link]
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Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology. [Link]
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Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). PMC - NIH. [Link]
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The mechanism of phenylpyrrole fungicides cannot be explained by a stearic effect upon triososephosphate isomerase alone. (2020). ResearchGate. [Link]
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The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. (2021). PubMed. [Link]
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Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). WUR eDepot. [Link]
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Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024). MDPI. [Link]
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Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). SciSpace. [Link]
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Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (n.d.). Semantic Scholar. [Link]
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Fenpiclonil (Ref: CGA 142705). (n.d.). AERU - University of Hertfordshire. [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). AIR Unimi. [Link]
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Synthesis of histidine kinase inhibitors and their biological properties. (n.d.). PubMed Central. [Link]
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2.3.1. Mycelial growth inhibition. (n.d.). Bio-protocol. [Link]
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Bacterial Histidine Kinases as Novel Antibacterial Drug Targets. (2014). ACS Chemical Biology. [Link]
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Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.). ResearchGate. [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH. [Link]
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(PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). ResearchGate. [Link]
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Mycelium growth assays to detect fungicide sensitive and resistant... (n.d.). ResearchGate. [Link]
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Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents. (n.d.). Frontiers in Pharmacology. [Link]
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Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]
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Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. (2022). Plant Disease. [Link]
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Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. (n.d.). AHDB. [Link]
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Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. (2019). Annual Research & Review in Biology. [Link]
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Fungicide Modes of Action. (2025). Bayer Crop Science. [Link]
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An In-depth Technical Guide to the Biological Activity of 1-(3,5-Dichlorophenyl)-1H-Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,5-dichlorophenyl)-1H-pyrrole scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their antifungal, insecticidal, and anticancer properties. The insights and protocols herein are designed to empower researchers in the development of novel, effective agents.
Part 1: The this compound Scaffold: A Core of Potent Bioactivity
The unique chemical architecture of this compound derivatives, characterized by a central pyrrole ring linked to a dichlorinated phenyl group, underpins their diverse biological functions. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in a multitude of natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1][2] The 3,5-dichlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, which are critical for target binding and cellular uptake. This combination has proven to be a fruitful starting point for the discovery of potent modulators of key biological pathways.
The primary biological activities associated with this scaffold include:
-
Antifungal Activity: Particularly against plant pathogenic fungi.
-
Insecticidal Activity: Targeting a range of agricultural pests.
-
Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.
This guide will delve into each of these activities, exploring the underlying mechanisms, structure-activity relationships, and the experimental methodologies used to evaluate them.
Part 2: Potent Antifungal Activity for Crop Protection
Fungal pathogens pose a significant threat to global food security, necessitating the development of novel and effective fungicides. Derivatives of the this compound class have emerged as promising candidates in this arena.
Mechanism of Action: Targeting Fungal Respiration
A key molecular target for many carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts fungal respiration, leading to a rapid depletion of cellular energy and ultimately, cell death. Several 1-(3,5-dichlorophenyl) derivatives have been shown to act as potent SDH inhibitors.[3]
Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has revealed key structural features that govern antifungal potency. The nature and position of substituents on the pyrrole ring, as well as modifications to the dichlorophenyl moiety, can significantly impact the compound's affinity for the SDH enzyme.
In Vitro Efficacy Data
The antifungal activity of these derivatives is typically quantified by determining the half-maximal effective concentration (EC50) against various fungal species.
| Compound/Derivative | Target Fungus | EC50 (mg/L) | Reference Fungicide (Boscalid) EC50 (mg/L) |
| 3,5-Dichlorobenzyl Ester Derivative 5 | Botrytis cinerea | 6.60 | 1.24 |
| 3,5-Dichlorobenzyl Ester Derivative 5 | Rhizoctonia solani | 1.61 | 1.01 |
Table 1: Comparative in vitro antifungal activity of a 3,5-dichlorobenzyl ester derivative.[3]
Experimental Protocols
This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Harvest spores or mycelial fragments and suspend in a sterile saline solution. Adjust the suspension to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: Visually assess fungal growth in each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth. For quantitative analysis, a spectrophotometer can be used to measure turbidity.
This assay measures the direct inhibitory effect of a compound on the activity of the succinate dehydrogenase enzyme.
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing succinate (the substrate for SDH), a terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and a mitochondrial electron transport chain inhibitor that acts downstream of Complex II (e.g., antimycin A).
-
Assay Procedure: In a 96-well plate, add the isolated mitochondria, the test compound at various concentrations, and the assay buffer.
-
Measurement: Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of SDH activity.
Part 3: Broad-Spectrum Insecticidal Activity
The development of new insecticides with novel modes of action is crucial for managing insect resistance and protecting crops. This compound derivatives and structurally related compounds have demonstrated significant insecticidal activity against a variety of economically important pests.[4][5][6][7]
Primary Mechanisms of Insecticidal Action
While the precise mechanisms can vary depending on the specific derivative, a common target for insecticidal compounds is the insect's nervous system. Some pyrazole-based insecticides, which share structural similarities, are known to act on ryanodine receptors (RyRs), which are critical for calcium ion release in muscle cells.[7] Disruption of RyR function leads to uncontrolled muscle contraction, paralysis, and death of the insect.
Caption: Disruption of Ryanodine Receptors as a Potential Insecticidal Mechanism.
Bioassay Data: Larvicidal Effects
The efficacy of insecticidal compounds is often assessed by determining the lethal concentration (LC50) required to kill 50% of a test population of insect larvae.
| Compound Class | Target Insect | LC50 (mg/L) after 72h (Feeding Bioassay) |
| 3,5-Pyrazolidinedione derivative 1 | Spodoptera littoralis (Cotton Leafworm) | 0.619 |
Table 2: Insecticidal activity of a 3,5-pyrazolidinedione derivative against cotton leafworm larvae.[4]
Experimental Protocols
This method evaluates the toxicity of a compound when ingested by insect larvae.
-
Diet Preparation: Prepare an artificial diet suitable for the target insect species.
-
Compound Incorporation: Incorporate the test compound at various concentrations into the molten artificial diet before it solidifies. A control diet without the compound should also be prepared.
-
Larval Exposure: Place a known number of same-instar larvae (e.g., second or third instar) into individual containers with a portion of the treated or control diet.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Part 4: Promising Anticancer Activity
The pyrrole nucleus is a key pharmacophore in a number of anticancer drugs.[1][2] Derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][8][9][10][11]
Mechanism of Action: Induction of Apoptosis
Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents work by triggering apoptosis in cancer cells. Pyrrole derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][8] This often involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis, and can lead to cell cycle arrest.[8][9]
Caption: Induction of Apoptosis in Cancer Cells by this compound Derivatives.
In Vitro Cytotoxicity Data
The anticancer potential of these compounds is evaluated by their ability to reduce the viability of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | A375 (Melanoma) | 8.2-31.7 |
| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | Hela (Cervical) | 8.2-31.7 |
| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f) | NCI-H460 (Lung) | 8.2-31.7 |
Table 3: In vitro anticancer activity of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives.[11]
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells.
Part 5: Synthetic Strategies
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like pyrroles, which can then serve as intermediates for further derivatization.[13]
Example Synthesis: Vilsmeier-Haack Formylation of a Pyrrole Derivative
This is a general representation of a synthetic step that could be employed.
-
Reagent Preparation: Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF) in an inert solvent like dichloromethane (CH2Cl2) at low temperature (0°C).
-
Reaction: Add a solution of the this compound starting material dropwise to the Vilsmeier reagent.
-
Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and purify using column chromatography to yield the formylated pyrrole derivative.
Part 6: Future Perspectives and Drug Development
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic and agrochemical agents. Future research should focus on:
-
Lead Optimization: Further refinement of the scaffold through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their biological effects.
-
Addressing Resistance: Exploring the potential of these derivatives to overcome existing resistance mechanisms in fungal pathogens, insects, and cancer cells.
The continued exploration of this chemical space holds significant promise for addressing unmet needs in medicine and agriculture.
Part 7: References
-
Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]
-
(PDF) Insecticidal activity of some 3, 5-pyrazolidinedione derivatives against cotton leaf worm, Spodoptera littoralis (Boised.) (Lepidoptera: Noctuidae). ResearchGate. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed. Available at: [Link]
-
Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science. Available at: [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]
-
1,3, 5-triazine derivative and preparation method and application thereof. Google Patents. Available at:
-
(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI. Available at: [Link]
-
Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. PubMed. Available at: [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC - NIH. Available at: [Link]
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]
-
Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and fungicidal activity of 3, 5-dichloropyrazin-2 (1H)-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. Available at: [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available at: [Link]
-
Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of Pesticide Science. Available at: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]
-
Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[3][4][14] Triazolo[3,4-b][1][3][14] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. Available at: [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. Available at: [Link]
-
Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview. Exploration of Chemical Complexity. Available at: [Link]
-
Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. Available at: [Link]
-
Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. Available at: [Link]
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- 3. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility and Stability of 1-(3,5-dichlorophenyl)-1H-pyrrole
Introduction
1-(3,5-dichlorophenyl)-1H-pyrrole is a chemical entity featuring a pyrrole ring linked to a dichlorinated phenyl group. This structural motif is of significant interest to researchers in drug development and agrochemical science due to its prevalence in various biologically active molecules. The pyrrole core is a key component in numerous pharmaceuticals, including anti-inflammatory drugs and enzyme inhibitors.[1][2] The dichlorophenyl group, known for its lipophilic and electron-withdrawing nature, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of solubility and stability is a non-negotiable prerequisite for any successful development program.
This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.
Section 1: Solubility Profile
A molecule's solubility is a critical determinant of its bioavailability and developability. For a compound like this compound, which possesses a largely nonpolar structure, poor aqueous solubility is anticipated. A thorough assessment across a range of relevant solvents is therefore essential.
Theoretical Considerations
Based on its structure, this compound is predicted to be a lipophilic compound with low water solubility. While specific experimental data for this exact molecule is not widely published, related structures like diketopyrrolopyrroles (DPP) are known for being highly insoluble in common solvents.[3] The predicted density is approximately 1.27 g/cm³ and the boiling point is predicted to be around 315.7°C.[4] The parent compound, pyrrole, is itself poorly soluble in water.
Experimental Determination of Solubility
The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility, as recognized by both the OECD and EPA.[5] Its universal acceptance stems from its direct measurement of a saturated solution at equilibrium, providing the most physiologically relevant data.
This protocol outlines the steps to determine the solubility in various aqueous and organic media.
Objective: To determine the thermodynamic equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >98%)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated High-Performance Liquid Chromatography (HPLC) method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The goal is to create a slurry, ensuring that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The system is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the larger particles settle. For robust separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates that could falsely elevate the concentration measurement. Causality Insight: The choice of a chemically inert filter material like PTFE is crucial to prevent the analyte from adsorbing to the filter, which would lead to an underestimation of solubility.
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using the validated analytical procedure to determine the concentration.
-
Self-Validation: Run a control sample of the solvent to ensure no interfering peaks are present. The HPLC method itself should be validated for linearity, accuracy, and precision.
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Result | Result | Result |
| pH 7.4 Buffer | 25 | Result | Result | Result |
| 0.1 N HCl | 25 | Result | Result | Result |
| Ethanol | 25 | Result | Result | Result |
| DMSO | 25 | Result | Result | Result |
Section 2: Stability Profile
Assessing the intrinsic stability of a drug substance is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide.[6] Forced degradation, or stress testing, is the primary tool used to fulfill this requirement.[7][8]
The "Why" of Forced Degradation
Forced degradation studies are intentionally aggressive experiments designed to achieve several key objectives:
-
Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting potential degradation products that might form under normal storage conditions.[8]
-
Develop Stability-Indicating Methods: The analytical method (typically HPLC) must be able to separate the intact drug from all its degradation products. Stress testing generates these products, allowing for the development and validation of a method that is truly "stability-indicating".[9]
-
Inform Formulation and Packaging: If a molecule is found to be sensitive to light, for example, it signals the need for light-protective packaging. If it degrades in acidic conditions, enteric coating might be considered for an oral formulation.
The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[9][10] This range provides a sufficient quantity of degradants for detection and characterization without being so excessive that it leads to irrelevant secondary degradation pathways.[9]
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocols for Stress Condition Testing
The following are standard starting conditions for stress testing, which should be optimized for this compound to achieve the target 5-20% degradation.
General Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
For each condition, mix the stock solution with the stressor in a clear glass vial.
-
Include a control sample (stock solution with no stressor) kept at ambient temperature in the dark.
-
After the specified time, quench the reaction (if necessary) and dilute the sample for HPLC analysis.
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Place in a water bath at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours). Rationale: Simulates acidic environments, such as the stomach, and identifies acid-labile functional groups.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature. Sample at time points (e.g., 1, 2, 4, 8 hours). Rationale: Identifies base-labile groups. Reactions are often faster than acid hydrolysis, hence the lower temperature.
-
Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at time points (e.g., 2, 4, 8, 24 hours). Rationale: Tests susceptibility to oxidation, a common degradation pathway. The pyrrole ring can be susceptible to oxidative processes.
-
Thermal Degradation: Store both solid powder and the stock solution in an oven at 80°C. Sample at time points (e.g., 1, 3, 7 days). Rationale: Evaluates the effect of high temperature, relevant to manufacturing and shipping excursions.
-
Photostability: Expose solid powder and stock solution to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample must be included. Rationale: Determines if the molecule is light-sensitive, which is common for aromatic compounds. Dichlorophenyl and pyrrole moieties can be photosensitive.
Data Presentation: Stability Summary
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Parameters | Time | % Assay of Parent | % Degradation | No. of Degradants |
| Control | None | 24 hr | Result | Result | Result |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hr | Result | Result | Result |
| Base Hydrolysis | 0.1 N NaOH, RT | 8 hr | Result | Result | Result |
| Oxidation | 3% H₂O₂, RT | 24 hr | Result | Result | Result |
| Thermal (Solid) | 80°C | 7 days | Result | Result | Result |
| Photolytic (Solution) | ICH Q1B | - | Result | Result | Result |
Conclusion
The systematic evaluation of solubility and stability is a critical, data-driven process in the development of any new chemical entity. For this compound, its inherent lipophilicity suggests that solubility will be a key challenge to address. Its aromatic, heterocyclic structure indicates that stability, particularly under oxidative and photolytic stress, must be thoroughly investigated. The protocols and frameworks provided in this guide offer a robust starting point for generating the high-quality, reliable data necessary to make informed decisions, de-risk development, and ultimately advance promising compounds toward their therapeutic or commercial potential.
References
- Q1A(R2) Guideline - ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- A practical guide to forced degradation and stability studies for drug substances.
- HOW TO APPROACH A FORCED DEGRAD
- This compound | 154458-86-3. Source: ChemicalBook.
- The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- PYRROLE.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Source: MDPI.
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Source: PubMed.
- The synthesis, absorption and fluorescence of polar diketo-pyrrolo-pyrroles.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
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Spectroscopic and Synthetic Elucidation of 1-(3,5-Dichlorophenyl)-1H-pyrrole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic route for 1-(3,5-dichlorophenyl)-1H-pyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of the compound's synthesis and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The synthesis is based on the robust Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry. The spectroscopic data presented herein is predicted, offering a valuable reference for the identification and characterization of this compound.
Synthesis of this compound via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] In this proposed synthesis of this compound, 3,5-dichloroaniline serves as the primary amine and 2,5-dimethoxytetrahydrofuran is used as a stable and convenient precursor to 1,4-dicarbonyl functionality.[4][5] The reaction proceeds via acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with 3,5-dichloroaniline to form the pyrrole ring.[6]
Reaction Mechanism
The reaction commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl compound, succinaldehyde. The primary amine, 3,5-dichloroaniline, then attacks one of the carbonyl groups to form a hemiaminal, which subsequently dehydrates to an enamine. Intramolecular cyclization occurs as the nitrogen atom attacks the second carbonyl group, forming a five-membered ring intermediate. A final dehydration step yields the aromatic this compound.[3][6]
Experimental Protocol: Paal-Knorr Synthesis
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
3,5-Dichloroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water, which should induce the precipitation of the crude product.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Caption: Paal-Knorr Synthesis Workflow.
Predicted Spectroscopic Data of this compound
The following spectroscopic data has been predicted using computational tools to aid in the characterization of this compound.[1][7][8][9] It is important to note that while these predictions are based on robust algorithms, experimental verification is recommended.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to the protons on the pyrrole ring and the dichlorophenyl ring. The pyrrole protons are expected to appear as two distinct triplets due to coupling with each other. The protons on the dichlorophenyl ring will appear as a singlet and a doublet (or two singlets depending on the resolution and coupling constants).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | t (triplet) | 1H | H-4' (dichlorophenyl) |
| ~ 7.20 | d (doublet) | 2H | H-2', H-6' (dichlorophenyl) |
| ~ 6.80 | t (triplet) | 2H | H-3, H-4 (pyrrole) |
| ~ 6.30 | t (triplet) | 2H | H-2, H-5 (pyrrole) |
| Predicted in CDCl₃ at 400 MHz. Predictions are based on computational models and may vary from experimental values.[1][7][9] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the ten carbon atoms in the molecule, with symmetry in the dichlorophenyl ring leading to fewer signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 141.0 | C-1' (ipso-C, dichlorophenyl) |
| ~ 135.5 | C-3', C-5' (C-Cl, dichlorophenyl) |
| ~ 128.0 | C-4' (dichlorophenyl) |
| ~ 122.0 | C-2', C-6' (dichlorophenyl) |
| ~ 120.0 | C-2, C-5 (pyrrole) |
| ~ 110.0 | C-3, C-4 (pyrrole) |
| Predicted in CDCl₃ at 100 MHz. Predictions are based on computational models and may vary from experimental values.[7][8] |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, C-N, and C-Cl bonds present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch (pyrrole and phenyl) |
| 1580 - 1450 | Medium-Strong | C=C stretching (aromatic rings) |
| 1350 - 1250 | Strong | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| 800 - 600 | Strong | C-Cl stretching |
| Predictions are based on computational models and may vary from experimental values.[10][11][12] |
Predicted Mass Spectrum
The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (211.00 g/mol for the ³⁵Cl isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at m/z 211, 213, and 215 in an approximate ratio of 9:6:1.
| m/z (predicted) | Relative Intensity (%) | Assignment |
| 211, 213, 215 | High | [M]⁺ (Molecular ion) |
| 176, 178 | Medium | [M - Cl]⁺ |
| 140 | Medium | [M - Cl₂ - H]⁺ |
| 114 | Medium | [C₆H₃Cl₂]⁺ |
| 67 | High | [C₄H₅N]⁺ (Pyrrole cation) |
| Predictions are based on computational models and may vary from experimental values.[13][14] |
Standard Operating Procedures for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-5 second relaxation delay, 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: NMR Spectroscopy Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid, purified this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.
-
Identify and label the major absorption peaks in the spectrum.
-
Caption: FT-IR Spectroscopy Workflow.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).
Protocol:
-
Sample Introduction:
-
Prepare a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).
-
If using GC-MS, inject a small volume of the solution into the GC. The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.
-
If using a direct insertion probe, apply a small amount of the sample to the probe, which is then inserted into the ion source.
-
-
Ionization and Analysis:
-
The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion at a specific m/z value.
-
The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
-
Caption: Mass Spectrometry Workflow.
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. The proposed Paal-Knorr synthesis offers a practical and efficient route to this compound. The predicted NMR, IR, and Mass Spec data serve as a valuable reference for researchers, aiding in the identification and structural confirmation of this molecule. The provided standard operating procedures for spectroscopic analysis are intended to ensure the generation of high-quality, reliable data. It is the author's intent that this guide will facilitate further research and application of this compound in various scientific endeavors.
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MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]
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A Comprehensive Technical Guide to the Thermophysical Properties of Dichlorophenyl Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2][3] Its derivatives, particularly dichlorophenyl pyrrole compounds, are of significant interest for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The successful transition of these promising molecules from laboratory curiosities to viable pharmaceutical products is critically dependent on a thorough understanding of their thermophysical properties. These properties govern everything from manufacturability and stability to bioavailability and final dosage form performance.
This guide provides an in-depth analysis of the core thermophysical properties of dichlorophenyl pyrrole compounds. It is designed to serve as a practical resource for scientists and researchers in the pharmaceutical industry. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices, details robust analytical protocols, and synthesizes data into a coherent framework to support informed decision-making throughout the drug development lifecycle.
The Significance of Dichlorophenyl Pyrrole Scaffolds in Drug Discovery
The five-membered aromatic pyrrole ring is a privileged structure in drug design.[1] Its unique electronic and hydrogen-bonding capabilities allow molecules to bind effectively to biological targets.[1] The incorporation of a dichlorophenyl moiety can significantly modulate a compound's properties, including its lipophilicity, metabolic stability, and binding affinity, making this class of compounds a fertile ground for discovering new therapeutic agents.[3][6] As these molecules advance through the development pipeline, a precise characterization of their physical behavior under thermal stress becomes non-negotiable.
The Foundational Role of Thermophysical Properties in Pharmaceutical Development
Thermophysical data forms the bedrock of process chemistry, formulation science, and quality control. Key decisions regarding synthesis scale-up, purification methods, milling, drying, and formulation strategies are all underpinned by properties such as thermal stability, melting point, and heat capacity.[7][8][9] A failure to adequately characterize these parameters can lead to failed batches, unforeseen degradation, poor shelf-life, and compromised patient safety. Therefore, a systematic approach to thermal analysis is an essential and non-negotiable component of robust drug development.
Key Thermophysical Properties and Their Characterization
This section details the most critical thermophysical properties for dichlorophenyl pyrrole compounds, the primary analytical techniques used for their measurement, and the rationale behind the experimental design.
Thermal Stability and Decomposition Profile
Importance: Thermal stability defines the temperature threshold at which a compound begins to chemically degrade.[7][10] This parameter is paramount for establishing safe operating temperatures during manufacturing (e.g., drying, melting), shipping, and long-term storage.[7]
Primary Technique: Thermogravimetric Analysis (TGA) TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[9][11] A loss in mass indicates decomposition or the volatilization of components like residual solvents or water.[10][12]
Experimental Protocol: TGA for Decomposition Temperature
-
Instrument Calibration: Calibrate the thermobalance according to the manufacturer's specifications to ensure mass accuracy.
-
Sample Preparation: Place 3-5 mg of the dichlorophenyl pyrrole compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This is a critical step to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[10]
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300-400°C) at a linear heating rate, commonly 10°C/min.
-
Data Analysis: Plot the mass (%) versus temperature. The onset temperature of the first major mass loss step is typically reported as the decomposition temperature (Td).
A derivative of the TGA curve (DTG) can identify the temperature at which the maximum rate of mass loss occurs.[13]
Phase Transitions: Melting, Crystallization, and Glass Transition
Importance: The melting point (Tm) is a fundamental property that indicates purity and provides information about lattice energy.[8] For amorphous materials, the glass transition temperature (Tg) is a critical parameter that signals a change from a rigid, glassy state to a more rubbery state, impacting stability and mechanical properties. These transitions are accompanied by an exchange of heat (enthalpy) and are best measured by Differential Scanning Calorimetry.
Primary Technique: Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[14] Endothermic events (heat absorption), like melting, and exothermic events (heat release), like crystallization, are precisely quantified.[8][13]
Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards like indium.[14] This self-validating step ensures the accuracy of the measured values.
-
Sample Preparation: Hermetically seal 1-3 mg of the compound in an aluminum DSC pan to prevent mass loss from sublimation during the experiment.
-
Atmosphere Control: Maintain an inert nitrogen atmosphere (20-50 mL/min purge) to prevent oxidative processes.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate to observe any crystallization events.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset or peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHf): Calculated by integrating the area of the melting peak. This value is crucial for solubility modeling.
-
Glass Transition (Tg): Appears as a step-change in the heat capacity baseline.[14]
-
Heat Capacity (Cp)
Importance: Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. It is an essential parameter for all heat transfer calculations in chemical process design, including reactor heating/cooling, crystallization, and drying operations.[15][16]
Primary Technique: Modulated Differential Scanning Calorimetry (mDSC) mDSC superimposes a sinusoidal temperature modulation on the traditional linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity-related) and non-reversing (kinetic) components, providing a direct and more accurate measurement of heat capacity in a single run.[12] The sapphire method is an alternative using standard DSC.[17]
Experimental Protocol: mDSC for Heat Capacity Determination
-
Calibration: Perform standard DSC calibrations for temperature and enthalpy, followed by a specific heat capacity calibration using a sapphire standard.
-
Sample Preparation: Prepare the sample in a hermetically sealed aluminum pan as described for standard DSC.
-
Temperature Program:
-
Select a linear heating rate (e.g., 2-5°C/min).
-
Select a modulation period (e.g., 60 seconds) and amplitude (e.g., ±0.5 to 1.0°C).
-
Scan through the desired temperature range.
-
-
Data Analysis: The instrument software directly calculates the specific heat capacity (Cp) from the reversing heat flow signal as a function of temperature.
Other Key Thermophysical Properties
A comprehensive understanding requires the characterization of several other fundamental properties.
| Property | Importance in Drug Development | Common Measurement Technique |
| Thermal Conductivity (k) | Governs heat dissipation in bulk solids, impacting drying efficiency and the risk of thermal runaway during processing.[18] Halogenated compounds often exhibit low thermal conductivity.[19][20] | Modulated DSC can be adapted to measure thermal conductivity for small molecule organic compounds.[18][21] |
| Density (ρ) | A critical parameter for process equipment design, powder flow, tablet compression, and final dosage form specifications. | Gas pycnometry or direct measurement. |
| Vapor Pressure | Influences sublimation rates, which is critical for handling highly potent compounds, stability during storage, and processes like freeze-drying (lyophilization).[11][22] | Knudsen effusion or gas saturation methods are used for compounds with low volatility.[23] TGA can also provide estimates.[22] |
Summary of Thermophysical Data for Dichlorophenyl Pyrrole Compounds
The following table summarizes available data for representative dichlorophenyl pyrrole compounds. It is crucial to note that these values are compound-specific and should be experimentally determined for each new chemical entity.
| Compound | Property | Value | Source |
| 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | Melting Point | 78-80 °C | [24] |
| Boiling Point | 349.7 °C at 760 mmHg | [24] | |
| Density | 1.22 g/cm³ | [24] | |
| Vapor Pressure | 0 mmHg at 25°C | [24] | |
| Heat Capacity (Cp) | Temperature-dependent data available | [15] | |
| Thermal Conductivity (k) | Temperature-dependent data available | [15] | |
| 1-(3,5-dichlorophenyl)pyrrole-2,5-dione | Density | 1.57 g/cm³ | [] |
| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | Decomposition Temp. (Td) | > 230 °C | [26] |
Integrated Characterization Workflow
The characterization of a new dichlorophenyl pyrrole compound is not a series of disconnected experiments but an integrated workflow. Data from one technique informs the next, building a comprehensive profile of the material.
Caption: Integrated workflow for the thermophysical characterization of a new pharmaceutical compound.
This workflow begins with initial screening using DSC and TGA to quickly assess fundamental properties like melting point and decomposition temperature. These initial results guide more detailed studies, such as mDSC for heat capacity. Ultimately, this comprehensive dataset provides the critical inputs for process design, formulation development, and stability assessment.
Conclusion
A deep and early understanding of the thermophysical properties of dichlorophenyl pyrrole compounds is not merely an academic exercise; it is a strategic imperative for successful drug development. Techniques like DSC and TGA are essential tools that provide invaluable data on thermal stability, phase behavior, and heat capacity. By employing the robust, self-validating protocols outlined in this guide, researchers and scientists can build a comprehensive material profile. This enables data-driven decisions that de-risk the development process, accelerate timelines, and ultimately lead to the creation of safer, more stable, and more effective medicines.
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Chirico, R. D., et al. (n.d.). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. ResearchGate. Retrieved from [Link]
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Scope Journal. (2023, March 1). Synthesis of Novel 4-(2-Chlorophenyl)-2,5-Diphenyl-3H-Pyrrole from the β-Carbonyl Compound as Isocitrate Dehydrogenase. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Pyrrole: chemical thermodynamic properties. Retrieved from [Link]
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Barbera, V., et al. (2025). Facile and sustainable functionalization of graphene layers with pyrrole compounds. ResearchGate. Retrieved from [Link]
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MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3,5-dichlorophenyl)-1H-pyrrole
Foreword: Charting a Course for a Novel Scaffold
To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a technical guide into the therapeutic potential of 1-(3,5-dichlorophenyl)-1H-pyrrole. While direct extensive research on this specific molecule is emerging, the convergence of structure-activity relationship (SAR) data from analogous compounds presents a compelling case for its investigation. This guide is structured not as a rigid review, but as a dynamic exploration of high-probability therapeutic targets, grounded in the established bioactivities of the dichlorophenyl and pyrrole moieties. Our objective is to provide a robust, evidence-based framework to catalyze and guide future research endeavors.
The narrative that follows is built upon the synthesis of existing knowledge, proposing logical, testable hypotheses regarding the compound's mechanism of action. We will delve into the causality behind suggested experimental choices, ensuring that each proposed protocol is a self-validating system for inquiry.
The Rationale: Deconstructing this compound for Therapeutic Clues
The structure of this compound is a composite of two key pharmacophores: the pyrrole ring and a 3,5-dichlorophenyl group. The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural and synthetic bioactive compounds with a wide array of activities, including antifungal, antibacterial, and anticancer properties.[1][2] The dichlorophenyl substitution is also a well-established feature in pharmacologically active molecules, often enhancing potency and modulating target specificity.
Our investigation begins with the hypothesis that the therapeutic potential of this compound can be inferred from two primary classes of analogous compounds:
-
Phenylpyrrole Fungicides: This class of agrochemicals, which includes fenpiclonil and fludioxonil, shares the core phenylpyrrole structure and exhibits potent antifungal activity.[1] Their established mechanism of action provides a strong starting point for investigating the antifungal potential of our lead compound.
-
Dichlorophenyl-Containing Anticancer Agents: Notably, compounds like 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) have demonstrated significant anticancer effects in preclinical models of melanoma and lung cancer.[3][4] The shared dichlorophenyl moiety suggests that this compound may engage similar oncogenic pathways.
This guide will, therefore, explore these two promising therapeutic avenues in detail.
Potential Antifungal Target: The High-Osmolarity Glycerol (HOG) Signaling Pathway
The fungicidal action of phenylpyrroles is not due to simple cytotoxicity but rather a more elegant and specific mechanism involving the overstimulation of the fungal High-Osmolarity Glycerol (HOG) signaling pathway.[1][5][6] This pathway is a critical component of the fungal response to osmotic stress.
Mechanism of Action: A Cascade of Aberrant Signaling
In fungi, a two-component hybrid histidine kinase (HHK) acts as the sensor for osmotic stress. Phenylpyrroles are believed to directly interact with and activate this sensor, tricking the fungus into perceiving a hyperosmotic environment that isn't there.[1][6] This aberrant activation triggers a phosphorylation cascade, ultimately leading to the activation of a MAP kinase. The downstream effects are catastrophic for the fungal cell, including:
-
Membrane hyperpolarization.
-
Disruption of carbon metabolism.
-
Accumulation of intracellular metabolites, leading to hyphal swelling and eventual lysis.[1][5]
The primary molecular target within this pathway is the Group III hybrid histidine kinase.[6]
Caption: Proposed mechanism of antifungal action via the HOG pathway.
Experimental Workflow for Target Validation
A logical and systematic approach is required to validate the HOG pathway as a target for this compound.
Caption: Experimental workflow for antifungal target validation.
-
Culture Preparation: Grow a susceptible fungal strain (e.g., Candida albicans) to mid-log phase in appropriate liquid media.
-
Treatment: Expose the fungal cultures to this compound at 1x and 2x the predetermined MIC for a short duration (e.g., 15, 30, and 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fludioxonil).
-
Protein Extraction: Harvest the fungal cells by centrifugation, wash with PBS, and lyse the cells using a suitable method (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAP kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total MAP kinase to confirm equal loading.
-
-
Analysis: Quantify the band intensities to determine the relative increase in MAP kinase phosphorylation upon treatment compared to the controls.
Potential Anticancer Targets: A Multi-pronged Assault on Tumorigenesis
The anticancer activity of the structurally related 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) provides a compelling roadmap for investigating the oncotherapeutic potential of this compound. The reported mechanisms of COH-SR4 suggest a multi-targeted approach, impacting key nodes in cancer cell proliferation, survival, and metabolism.[3][4]
Potential Mechanisms of Action and Molecular Targets
GSTs are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to drug resistance.[3] Inhibition of GST activity by this compound could lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.
AMPK is a master regulator of cellular energy homeostasis. Its activation can halt cell growth and proliferation when energy levels are low. Activation of AMPK by the compound would be a significant anticancer mechanism, leading to the inhibition of anabolic pathways required for rapid cell division.[4]
By interfering with the proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins, the compound could induce cell cycle arrest, preventing cancer cells from dividing.[3]
Caption: Proposed multi-targeted anticancer mechanisms.
Experimental Workflow for Anticancer Target Validation
A tiered approach, starting with broad cellular effects and progressing to specific molecular target engagement, is recommended.
Caption: Experimental workflow for anticancer target validation.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A375 melanoma) and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells, wash with PBS, and prepare a cell lysate.
-
Assay: Use a commercially available GST activity assay kit. This assay typically measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, a thioether, can be measured spectrophotometrically at 340 nm.
-
Data Analysis: Calculate the GST activity in each sample and express it as a percentage of the activity in the vehicle-treated control cells.
Summary of Quantitative Data and Future Directions
While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for the types of data that should be generated in initial studies, with hypothetical values for illustrative purposes.
| Parameter | Assay | Target Organism/Cell Line | Hypothetical Value |
| Antifungal Activity | |||
| MIC | Broth Microdilution | Candida albicans | 8 µg/mL |
| Anticancer Activity | |||
| IC50 | MTT Assay | A375 Melanoma | 5 µM |
| IC50 | MTT Assay | A549 Lung Carcinoma | 10 µM |
| Target Engagement | |||
| GST Inhibition (IC50) | CDNB Conjugation Assay | A375 Cell Lysate | 2 µM |
| AMPK Activation (EC50) | pAMPK Western Blot | A375 Cells | 1 µM |
The path forward for this compound is clear. The initial focus should be on synthesizing the compound and conducting the foundational in vitro screening assays outlined in this guide. Positive results would warrant progression to more detailed mechanistic studies and eventually, in vivo efficacy and safety evaluations. The structural simplicity and the potent bioactivity of its constituent pharmacophores make this compound a highly attractive candidate for further drug discovery and development efforts.
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In Silico Modeling of 1-(3,5-dichlorophenyl)-1H-pyrrole Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to characterize the interactions of the novel small molecule, 1-(3,5-dichlorophenyl)-1H-pyrrole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded rationale for each step in the computational workflow, from target identification to the rigorous calculation of binding free energies. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide serves as a practical handbook for leveraging computational modeling to accelerate drug discovery programs. We will navigate through a complete workflow, including target selection, ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, providing actionable insights and best practices at each stage.
Introduction: The Rationale for In Silico Investigation
The this compound scaffold represents a promising starting point for drug discovery. The pyrrole nucleus is a common feature in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of activities including antifungal, antibacterial, and anticancer properties.[1] The dichlorophenyl substitution pattern is also prevalent in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. While the specific biological profile of this compound is still under investigation, its structural alerts point towards potential efficacy in several therapeutic areas.
Given the resource-intensive nature of traditional drug discovery, a robust in silico evaluation is an indispensable first step to profile the compound's potential interactions and guide further experimental work.[2] Computer-aided drug design (CADD) provides a powerful and cost-effective avenue to explore the molecular basis of a compound's activity, predict its binding mode to a biological target, and estimate its binding affinity.[2] This guide will delineate a comprehensive in silico workflow to characterize the interactions of this compound with a plausible biological target.
Target Selection: A Hypothesis-Driven Approach
The success of any structure-based drug design campaign hinges on the selection of a relevant biological target. In the absence of direct experimental data for this compound, we will adopt a hypothesis-driven approach based on the known activities of structurally related compounds. Phenylpyrrole derivatives have been identified as potent fungicides that act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] This enzyme is a well-validated target for antifungal drug development.[3] Therefore, for the purpose of this technical guide, we will hypothesize that this compound possesses antifungal activity and targets the CYP51 enzyme from a pathogenic fungus, such as Candida albicans.
The In Silico Workflow: A Step-by-Step Guide
Our in silico investigation will follow a multi-step workflow, beginning with the preparation of the ligand and protein, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations and binding free energy calculations to assess the stability of the complex and the strength of the interaction.
Caption: The workflow for a molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup: The top-scoring protein-ligand complex from the docking step is used as the starting structure. A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions. [4][5]The complex is then placed in a periodic box of explicit solvent (e.g., TIP3P water).
-
Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.
-
Energy Minimization: The entire system is subjected to energy minimization to remove any steric clashes between the solute and solvent molecules.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar). This two-step equilibration (NVT followed by NPT) ensures that the system reaches a stable state before the production run.
-
Production Run: A long production MD simulation (typically on the order of nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Binding Free Energy Calculation: Quantifying the Interaction Strength
The final step in our in silico workflow is to calculate the binding free energy of the protein-ligand complex. This provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose. [6][7][8][9] Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy, the polar solvation free energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation free energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.
Data Presentation: Binding Free Energy Components
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy | -45.2 | 2.5 |
| Electrostatic Energy | -20.8 | 3.1 |
| Polar Solvation Energy | 35.5 | 4.2 |
| Non-polar Solvation Energy | -5.1 | 0.8 |
| Binding Free Energy (ΔG) | -35.6 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for characterizing the interactions of this compound. By employing a hypothesis-driven approach to target selection and a multi-step computational pipeline, we can gain valuable insights into the potential binding mode and affinity of this novel compound. The results from such a study can be instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Future work should focus on validating the in silico predictions through in vitro and in vivo experiments. For instance, the predicted antifungal activity of this compound can be tested against a panel of pathogenic fungi. If the compound shows promising activity, further optimization of the scaffold can be guided by the structural insights gained from the in silico modeling.
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Methodological & Application
Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the reaction mechanism and practical considerations for a successful synthesis.
Introduction
N-aryl pyrroles are a privileged structural motif found in a wide array of biologically active compounds and functional materials. The specific target of this guide, this compound, incorporates a dichlorinated phenyl ring, a common feature in agrochemicals and pharmaceuticals that can enhance metabolic stability and binding affinity. The synthesis of this compound is most effectively achieved through the Clauson-Kaas reaction, a reliable and versatile method for the formation of N-substituted pyrroles.[1][2] This reaction involves the acid-catalyzed condensation of a primary amine with a 1,4-dicarbonyl equivalent, in this case, 2,5-dimethoxytetrahydrofuran.[1]
Reaction Principle: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a variation of the more general Paal-Knorr pyrrole synthesis.[3][4] The reaction proceeds through the in situ formation of a 1,4-dicarbonyl compound from a stable precursor. In this protocol, 2,5-dimethoxytetrahydrofuran is hydrolyzed under acidic conditions to yield succinaldehyde. The primary amine, 3,5-dichloroaniline, then undergoes a condensation reaction with the dicarbonyl intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[5] The use of a weak acid, such as acetic acid, is crucial as it facilitates both the hydrolysis of the furan derivative and the dehydration of the cyclic intermediate without promoting unwanted side reactions.[4]
Reaction Scheme:
Caption: General workflow for the Clauson-Kaas synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 626-43-7 | Major Supplier | ≥98% |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 696-59-3 | Major Supplier | ≥97% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Major Supplier | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Major Supplier | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Major Supplier | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Major Supplier | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Major Supplier | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
This protocol is based on established procedures for the Clauson-Kaas synthesis of N-arylpyrroles.[5]
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.62 g, 10.0 mmol).
-
Addition of Reagents: Add glacial acetic acid (20 mL) to the flask and stir until the aniline is completely dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol, 1.1 equivalents).
-
Reaction: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the 3,5-dichloroaniline spot and the appearance of a new, less polar product spot will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker with stirring until the excess acetic acid is neutralized (as indicated by the cessation of gas evolution and a pH of ~7-8).
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Quality Control
The expected product, this compound, is a solid at room temperature. The yield of the purified product is expected to be in the range of 70-85%.
Typical Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic signals for the pyrrole and dichlorophenyl protons. The pyrrole protons at the α-positions (adjacent to the nitrogen) typically appear as a triplet around δ 6.8-7.0 ppm, and the β-protons (adjacent to the α-carbons) as a triplet around δ 6.2-6.4 ppm. The aromatic protons of the 3,5-dichlorophenyl ring will appear as a doublet and a triplet in the range of δ 7.2-7.5 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show distinct signals for the carbons of the pyrrole ring (typically around δ 110-125 ppm) and the dichlorophenyl ring (in the aromatic region, with the carbon atoms attached to chlorine showing characteristic shifts).
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₇Cl₂N), which is approximately 211.00 g/mol , with a characteristic isotopic pattern for two chlorine atoms.
Safety and Handling
-
3,5-Dichloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[6]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Keep away from heat and open flames.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. |
| Loss of product during work-up | Ensure complete extraction from the aqueous phase. Be careful during the neutralization step to avoid product decomposition. | |
| Impure Product | Incomplete separation during chromatography | Optimize the eluent system for column chromatography. A shallower gradient may be necessary. |
| Presence of starting material | Ensure the reaction has gone to completion before work-up. |
Conclusion
The Clauson-Kaas synthesis provides an efficient and reliable method for the preparation of this compound from commercially available starting materials. The protocol detailed in this guide, when followed with care, will enable researchers to obtain this valuable compound in good yield and high purity. The versatility of the Clauson-Kaas reaction also allows for the synthesis of a wide variety of other N-substituted pyrroles, making it a cornerstone reaction in heterocyclic chemistry.
References
- BenchChem. A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide.
- Wikipedia. Paal–Knorr synthesis.
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.
- PrepChem.com. Synthesis of 3,5-dichloroaniline.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Azizi, N., et al. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, (14), 2245-2248.
- BenchChem. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
- Key reactions in heterocycle synthesis. (2018).
- Kamal, A., et al. (2006). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Letters in Organic Chemistry, 3(4), 289-291.
- ResearchGate.
- TSI Journals. MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES.
- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
- Chemcasts. 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole Properties vs Pressure.
- ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- Scribd. Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds.
- BOC Sciences. CAS 24096-52-4 1-(3,5-Dichlorphenyl)-1H-pyrrole-2,5-dione.
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
- Eureka | Patsnap. Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
- PubMed. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)...
- MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines...
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Application Note & Protocols: A Multi-Faceted Approach to Assessing the Cytotoxicity of 1-(3,5-dichlorophenyl)-1H-pyrrole
Abstract
The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of toxicology and drug discovery.[1][2][3] This document provides a comprehensive guide for researchers to assess the cytotoxic potential of 1-(3,5-dichlorophenyl)-1H-pyrrole, a pyrrole derivative. Structurally related compounds featuring a dichlorophenyl group have demonstrated significant biological activity, including the induction of apoptosis and inhibition of cell proliferation.[4][5] Therefore, a robust analysis of this specific compound is warranted. We present a multi-assay strategy designed to deliver a holistic view of its cytotoxic profile by interrogating distinct cellular health indicators: metabolic activity, membrane integrity, and the activation of apoptotic pathways. Detailed, field-proven protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are provided, complete with scientific rationale, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible results.
Scientific Rationale for a Tri-Modal Assay Strategy
No single assay can fully capture the complex biological response to a chemical agent.[6] A compound might inhibit proliferation without immediately killing cells, or it might induce death through different mechanisms like apoptosis or necrosis. To build a comprehensive cytotoxic profile for this compound, we recommend a tiered approach using three distinct, well-validated assays.
-
Metabolic Viability Assessment (MTT Assay): This is an essential first-pass screening method.[2] The MTT assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of the cell population.[7][8] A reduction in metabolic activity is a strong indicator of reduced cell viability or proliferation.[9]
-
Membrane Integrity Assessment (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[10][11] LDH is released only upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] This provides a clear mechanistic distinction from the metabolic effects measured by the MTT assay.
-
Apoptosis Assessment (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents.[4][5] This process is executed by a family of proteases called caspases.[12] Caspase-3 and Caspase-7 are key "executioner" caspases, and their activation is a definitive marker of apoptosis.[13][14][15] Measuring their activity provides direct evidence for the induction of this specific cell death pathway.
This three-pronged strategy allows researchers to not only determine if the compound is cytotoxic but also to begin understanding how it affects the cells.
Figure 1: Logical relationship between the test compound, cellular response, and the selected cytotoxicity endpoints.
Experimental Planning: The Foundation of Trustworthy Data
Careful planning is crucial for obtaining meaningful results. Consider the following before beginning any assay.
2.1. Cell Line Selection The choice of cell line should be guided by the research question. For general toxicity screening, a common, robust cell line like HeLa (cervical cancer) or A549 (lung cancer) may be used. If investigating a specific cancer type, use a relevant cell line (e.g., MCF-7 for breast cancer).[2][3]
2.2. Dose-Response and Time-Course Cytotoxicity is both dose- and time-dependent.
-
Dose-Response: Test a wide range of concentrations of this compound, typically using a serial dilution (e.g., from 0.1 µM to 100 µM), to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Time-Course: Perform assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
2.3. Essential Controls Every plate must include a full set of controls to validate the results.[11]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay system is working correctly.
-
No-Cell Control (Blank): Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance/luminescence.[8][11]
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on established methods for determining cell viability through the enzymatic reduction of tetrazolium salt.[7][8][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
3.1. Workflow
Figure 2: Standard workflow for the MTT cytotoxicity assay.
3.2. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle and blank controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7][8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8][16]
3.3. Example Data & Analysis
| Concentration (µM) | Absorbance (570nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 0.938 | 75% |
| 10 | 0.650 | 52% |
| 25 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| 100 | 0.063 | 5% |
| Blank | 0.050 | N/A |
Calculation: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] * 100
Protocol 2: LDH Assay for Membrane Integrity
This protocol measures the activity of LDH released from damaged cells into the supernatant.[11] The enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product, which is measured colorimetrically.[11]
4.1. Workflow
Figure 3: Standard workflow for the LDH cytotoxicity assay.
4.2. Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Control Preparation: On the same plate, designate triplicate wells for a "Total LDH Activity" control. About 45 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer (often provided in kits) to these wells to induce 100% cell lysis.[17]
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[17]
-
Reagent Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase).[11][17] Add 50 µL of this mixture to each well containing supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well.[17] Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.[17]
4.3. Example Data & Analysis
| Treatment | Absorbance (490nm) |
| Vehicle Control (Spontaneous LDH) | 0.150 |
| Total LDH (Maximum LDH) | 1.850 |
| Test Compound (10 µM) | 0.750 |
| Blank | 0.080 |
Calculation: % Cytotoxicity = [(Abssample - Absvehicle) / (AbsTotal LDH - Absvehicle)] * 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[14] When cleaved by active caspases in apoptotic cells, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[14]
5.1. Workflow
Figure 4: Simplified "add-mix-measure" workflow for a luminescent Caspase-3/7 assay.
5.2. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Follow steps 1-3 of the MTT protocol. The final volume in the wells should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[14] Allow it to equilibrate to room temperature before use.
-
Assay Initiation: Remove the plate from the incubator and allow it to cool to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
5.3. Example Data & Analysis
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 1.0 |
| Test Compound (10 µM) | 120,000 | 8.0 |
| Positive Control (Staurosporine) | 155,000 | 10.3 |
| Blank | 50 | N/A |
Calculation: Fold Change = (RLUsample - RLUblank) / (RLUvehicle - RLUblank)
References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (2017). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
ResearchGate. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Retrieved from [Link]
-
PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
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- 5. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. MTT assay protocol | Abcam [abcam.com]
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- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. stemcell.com [stemcell.com]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
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- 17. cellbiologics.com [cellbiologics.com]
Using 1-(3,5-dichlorophenyl)-1H-pyrrole in cancer cell line studies
Application Note & Protocol Guide
Investigating the Anticancer Potential of 1-(3,5-dichlorophenyl)-1H-pyrrole in Cancer Cell Line Studies
Abstract: This guide provides a comprehensive framework for researchers investigating the anticancer properties of the novel synthetic compound, this compound. While direct studies on this specific molecule are emerging, the broader class of halogenated pyrrole derivatives has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] Drawing from established findings on related compounds, this document outlines a hypothesized mechanism of action centered on the inhibition of key anti-apoptotic proteins and provides detailed, field-proven protocols to systematically evaluate its efficacy and mode of action in an in-vitro setting.
Introduction: The Rationale for Investigating Halogenated Pyrroles in Oncology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including many with anticancer properties.[4][5] A particularly promising subclass is the halogenated pyrroles, such as the marine-derived marinopyrroles, which exhibit potent cytotoxicity in various hematologic and solid tumor models.[1][2][3] A frequently observed mechanism for these compounds involves the targeting of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[3][6] Mcl-1 is a member of the Bcl-2 family and is a critical survival factor for many cancers, making it a high-value therapeutic target.
This compound is a synthetic derivative designed to leverage the established pharmacophore of the pyrrole core combined with a 3,5-dichlorophenyl substitution. Dichlorophenyl moieties are present in several small molecules known to exhibit anticancer effects, suggesting this substitution may enhance biological activity.[7][8] This guide presents a logical workflow to characterize the potential of this compound as a novel anticancer agent.
Hypothesized Mechanism of Action: Mcl-1 Inhibition
Based on extensive data from related halogenated pyrroles like Marinopyrrole A, we hypothesize that this compound may function as an inhibitor of the anti-apoptotic protein Mcl-1.[3][6]
The Proposed Cascade:
-
The compound binds to the hydrophobic groove of the Mcl-1 protein.
-
This binding event disrupts the sequestration of pro-apoptotic "BH3-only" proteins, such as Bim and Bid.
-
Freed Bim and Bid then interact with and activate the effector proteins BAX and BAK.
-
Activated BAX/BAK oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).
-
MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death (apoptosis).
Caption: Proposed mechanism of this compound.
Experimental Workflow for Compound Evaluation
A systematic approach is critical to validate the anticancer potential and elucidate the mechanism of a novel compound. The following workflow provides a clear path from initial screening to mechanistic confirmation.
Caption: Logical workflow for evaluating a novel anticancer compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
A. Materials & Reagents
-
Selected cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
B. Procedure
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations in complete medium via serial dilution (e.g., 200 µM, 100 µM, 50 µM, down to 0 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X working concentrations to the respective wells (final concentrations will be 100 µM, 50 µM, etc.). Include a "vehicle control" well treated with medium containing the highest concentration of DMSO used (e.g., 0.1%).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
A. Materials & Reagents
-
Cells treated with the compound (at IC50 and 2x IC50) and a vehicle control for 24 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
B. Procedure
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality Note: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is typically detected on the FL1 channel and PI on the FL2 channel.
Protocol 3: Mechanistic Analysis by Western Blotting
This protocol allows for the detection of changes in the expression levels of key proteins involved in the hypothesized apoptotic pathway.
A. Materials & Reagents
-
Cell lysates from treated and control cells.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Mcl-1, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
B. Procedure
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody (e.g., β-actin) to confirm equal protein loading across all lanes.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below are examples of how to present the results from the described protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) ± SD |
|---|---|---|
| HCT116 (Colon) | 48 hours | Example: 8.5 ± 1.2 |
| A549 (Lung) | 48 hours | Example: 12.3 ± 2.1 |
| MCF-7 (Breast) | 48 hours | Example: 6.8 ± 0.9 |
-
Interpretation: A lower IC50 value indicates higher potency. This data helps select appropriate concentrations for subsequent mechanistic assays.
Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| Vehicle Control | 95.1% | 2.5% | 1.9% | 0.5% |
| Compound (IC50) | 45.2% | 35.8% | 15.5% | 3.5% |
| Compound (2x IC50) | 20.7% | 48.1% | 28.3% | 2.9% |
-
Interpretation: A significant increase in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations following treatment confirms that the compound induces programmed cell death.
Western Blot Interpretation:
-
A decrease in Mcl-1 protein levels would support the hypothesized mechanism of action.
-
An increase in the band for cleaved PARP (a substrate of activated caspase-3) is a hallmark of apoptosis.
-
Changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins can also provide insight into the commitment of the cell to apoptosis.
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Alves, C., Diederich, M., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs. [Link][1][2][3]
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Iordache, I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link][9]
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Gürsoy, E. A., et al. (2008). Synthesis and cytotoxic and analgesic activities of some 1, 5-diaryl-3-ethoxycarbonylpyrrole derivatives. Taylor & Francis Online. [Link][10]
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Application Note: A Researcher's Guide to ¹H NMR Spectrum Analysis of Substituted Pyrroles
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. The precise characterization of substituted pyrroles is paramount in drug development and materials science. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for unambiguous structure elucidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of ¹H NMR for the analysis of substituted pyrroles. We will delve into the foundational aspects of the pyrrole ¹H NMR spectrum, explore the profound influence of substituents, and provide detailed, field-proven protocols for sample preparation and data acquisition.
Section 1: Fundamentals of the Pyrrole ¹H NMR Spectrum
The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair), governs the characteristic features of its ¹H NMR spectrum. In an unsubstituted pyrrole molecule, three distinct proton signals are observed.
-
N-H Proton: The proton attached to the nitrogen (N-H) typically appears as a broad singlet in a downfield region, often between δ 8.0 and 9.0 ppm. Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
α-Protons (H2, H5): The two protons adjacent to the nitrogen atom are termed α-protons. Due to the electron-withdrawing inductive effect of the nitrogen and their proximity to the heteroatom, they are deshielded and resonate further downfield than the β-protons. In deuterated chloroform (CDCl₃), these typically appear around δ 6.7 ppm.[1]
-
β-Protons (H3, H4): The protons at the 3 and 4 positions are the β-protons. They are more shielded than the α-protons and thus appear at a higher field, typically around δ 6.2 ppm in CDCl₃.[1]
The introduction of an aza nitrogen (like in pyridine) tends to decrease the ring current by about 10% in five-membered heterocycles, which influences the proton chemical shifts.[2][3]
Coupling Constants (J-values): The spin-spin coupling between the protons in the pyrrole ring provides valuable structural information. Unlike six-membered aromatic rings where ortho-coupling is significantly larger than meta-coupling, the coupling constants between adjacent and non-adjacent protons in the five-membered pyrrole ring can be of similar magnitude.[4] This can sometimes lead to complex, non-first-order splitting patterns. Typical coupling constants for pyrrole are:
| Coupling | Typical Range (Hz) |
| J(H2, H3) | ~2.7 Hz |
| J(H2, H4) | ~1.4 Hz |
| J(H2, H5) | ~1.9 Hz |
| J(H3, H4) | ~3.6 Hz |
Table 1: Typical ¹H-¹H coupling constants in the pyrrole ring.
Section 2: The Impact of Substitution on the ¹H NMR Spectrum
The introduction of substituents onto the pyrrole ring dramatically alters the electronic environment and, consequently, the ¹H NMR spectrum. The nature and position of the substituent dictate the changes in chemical shifts and coupling patterns. This is a critical aspect for the characterization of novel pyrrole-based drug candidates.
Electronic Effects of Substituents:
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NR₂) groups donate electron density to the pyrrole ring. This increases the shielding of the ring protons, causing their signals to shift to a higher field (upfield).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups withdraw electron density from the ring. This deshields the ring protons, resulting in a downfield shift of their signals.[5]
The effect of these substituents is most pronounced at the ortho and para positions relative to the substituent.[5] For instance, a substituent at the 2-position will have a more significant impact on the chemical shifts of the H3 and H5 protons.
Substitution at Nitrogen (N-Substitution):
Replacing the N-H proton with a substituent, such as an alkyl or aryl group, eliminates the broad N-H signal and simplifies the spectrum. The electronic nature of the N-substituent will also influence the chemical shifts of the ring protons.
Predicting Chemical Shifts:
While precise chemical shifts can be complex to predict, general trends can be anticipated. For example, a carboxylic acid group at the 2-position, being an EWG, will cause the remaining ring protons (H3, H4, and H5) to shift downfield.[6]
The following diagram illustrates the general influence of EDGs and EWGs on the chemical shifts of pyrrole protons.
Caption: Influence of substituent electronic effects on proton chemical shifts.
Section 3: Experimental Protocols
Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Protocol 1: Sample Preparation
-
Determine Sample Quantity: For a standard ¹H NMR spectrum of a small organic molecule (<1000 g/mol ), use 5-25 mg of the substituted pyrrole compound.[7][8] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[9][10] Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the sample's polarity.[7][9] The residual proton signal of the solvent can be used as an internal reference.[8] For CDCl₃, the residual CHCl₃ peak appears at δ 7.26 ppm.[9][11]
-
Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]
-
Filtration: It is critical to remove any solid particles, as they can degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Tube Cleaning and Handling: Ensure the NMR tube is meticulously clean. After use, rinse with a suitable solvent like acetone and dry thoroughly. Avoid using hot ovens for drying as this can leave residual solvent vapors. Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue.[12]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Data Acquisition
The following is a general workflow for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer and the nature of the sample.
Caption: General workflow for ¹H NMR data acquisition and processing.
Section 4: Data Analysis and Interpretation
A systematic approach is required for the accurate interpretation of the ¹H NMR spectrum of a substituted pyrrole.
-
Chemical Shift (δ): The position of the signals along the x-axis (in ppm) provides information about the electronic environment of the protons. Use the principles outlined in Section 2 to correlate chemical shifts with the positions of substituents. Aromatic protons typically resonate between δ 6.5 and 8.5 ppm.[13]
-
Integration: The area under each signal is proportional to the number of protons it represents. By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons. The 'n+1' rule can often be applied, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. Matching J-values between different multiplets helps to identify which protons are coupled to each other. For aromatic systems, ortho coupling is typically in the range of 7-10 Hz, while meta coupling is smaller at 2-3 Hz.[14]
By combining these four pieces of information, a comprehensive picture of the substituted pyrrole's structure can be assembled.
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural characterization of substituted pyrroles. A thorough understanding of the fundamental principles of pyrrole's ¹H NMR spectrum, coupled with an appreciation for the electronic effects of substituents, allows for detailed structural elucidation. By following the robust protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra, enabling confident analysis and interpretation. This, in turn, accelerates the pace of research and development in fields where substituted pyrroles play a critical role.
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University of Leicester. NMR Sample Preparation. [Link]
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University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
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South African Journal of Chemistry. One-pot synthesis of substituted pyrroles with N,N,N',N'-tetramethylguanidinium trifluoroacetate. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
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The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
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ResearchGate. 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). [Link]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of 1-(3,5-dichlorophenyl)-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the characterization of 1-(3,5-dichlorophenyl)-1H-pyrrole using advanced mass spectrometry techniques. As a compound of interest in pharmaceutical and agrochemical research, its unambiguous identification and structural elucidation are paramount. This document outlines methodologies employing Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for detailed fragmentation analysis, and Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS/MS) and Atmospheric Pressure Chemical Ionization (LC-APCI-MS/MS) for soft ionization and sensitive detection. High-resolution mass spectrometry (HRMS) is emphasized for achieving unequivocal elemental composition determination. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a framework for robust and reliable analysis.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic heterocyclic compound with a molecular formula of C₁₀H₇Cl₂N and a monoisotopic mass of 210.9956 g/mol .[1] The presence of two chlorine atoms and a pyrrole moiety dictates a unique analytical strategy. The primary challenges in its characterization lie in confirming its molecular identity, elucidating its structure through fragmentation, and achieving sensitive quantification in complex matrices. Mass spectrometry, with its diverse ionization and analysis capabilities, offers a powerful solution to these challenges. This guide will explore the synergistic use of complementary mass spectrometry techniques to provide a complete analytical picture of this molecule.
Foundational Concepts: Selecting the Right Tool for the Job
The choice of mass spectrometry technique is contingent on the physicochemical properties of the analyte and the analytical question at hand. For this compound, a compound of moderate polarity and volatility, several approaches are viable.
-
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): This classic technique is ideal for volatile and thermally stable compounds.[2][3] Electron Ionization (EI) is a high-energy ("hard") ionization method that induces extensive fragmentation, creating a reproducible "fingerprint" mass spectrum valuable for structural elucidation and library matching.[2]
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): ESI is a "soft" ionization technique that generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it excellent for determining the molecular weight of the parent compound.[2] Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the precursor ion, providing specific structural information. While ESI is typically used for polar molecules, it can be effective for non-polar compounds under specific solvent conditions.[4]
-
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS): APCI is another soft ionization technique well-suited for less polar, thermally stable compounds with molecular weights up to 1500 Da.[5] It is often more efficient than ESI for analytes of moderate polarity and is compatible with a wider range of non-polar solvents.[5] For halogenated compounds, APCI can provide excellent sensitivity and characteristic fragmentation patterns.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, is critical for unambiguous elemental composition determination.[8][9][10][11] By providing highly accurate mass measurements (typically <5 ppm), HRMS can differentiate between molecules with the same nominal mass but different elemental formulas, a crucial step in identifying unknown compounds or confirming the identity of a synthesized molecule.[12]
Experimental Workflow: A Multi-faceted Approach
A comprehensive characterization of this compound involves a multi-step workflow, from sample preparation to data interpretation.
Figure 1: General experimental workflow for the mass spectrometric characterization of this compound.
Protocols and Methodologies
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.[13]
-
Solubilization: Dissolve the this compound standard in a high-purity organic solvent.
-
Concentration: Prepare a stock solution of 1 mg/mL. From this, create working solutions at concentrations appropriate for the instrument's sensitivity. For HRMS, a concentration of 1-10 µg/mL is often sufficient.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the chromatography system.[14]
-
Vials: Use appropriate glass vials with septa to prevent solvent evaporation and contamination.[13]
GC-EI-MS Protocol
Objective: To obtain a detailed fragmentation pattern for structural elucidation.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
LC-ESI-MS/MS Protocol
Objective: To confirm the molecular weight and obtain controlled fragmentation data.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Full Scan MS: m/z 100-500
-
MS/MS: Isolate the precursor ion (m/z 212) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
LC-APCI-MS/MS Protocol
Objective: To analyze the compound using an alternative soft ionization technique, particularly useful if ESI response is poor.
-
Instrumentation and LC conditions: Same as for LC-ESI-MS/MS.
-
MS Conditions:
Data Analysis and Interpretation
Isotopic Pattern: The Chlorine Signature
A key identifying feature of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.[16] Observing this pattern in the molecular ion region of the mass spectrum is strong evidence for the presence of two chlorine atoms.
High-Resolution Mass Spectrometry for Elemental Composition
Using an HRMS instrument, the exact mass of the molecular ion can be measured with high accuracy. For C₁₀H₇³⁵Cl₂N, the calculated monoisotopic mass is 210.9956. An experimentally determined mass within 5 ppm of this value provides high confidence in the assigned elemental formula.[11]
| Technique | Expected m/z | Ion Species | Key Information |
| GC-EI-MS | 211 | [M]⁺• | Molecular Ion (with characteristic Cl₂ isotopic pattern) |
| Various | Fragment Ions | Structural "fingerprint" | |
| LC-ESI-MS/MS | 212 | [M+H]⁺ | Protonated Molecule (for molecular weight confirmation) |
| Various | Product Ions | Controlled fragmentation for structural elucidation | |
| LC-APCI-MS/MS | 212 | [M+H]⁺ | Protonated Molecule |
| Various | Product Ions | Alternative fragmentation pathways | |
| HRMS | 210.9956 | [M]⁺• or [M+H]⁺ | Exact mass for elemental formula confirmation |
Table 1: Summary of Expected Mass Spectrometry Data for this compound.
Fragmentation Analysis
The fragmentation pattern provides a roadmap to the molecule's structure.
-
EI Fragmentation: Under high-energy EI, fragmentation of pyrrole derivatives often involves cleavage of the bonds to the substituents.[2][17] For this compound, expected fragmentation pathways include the loss of chlorine atoms, cleavage of the bond between the phenyl and pyrrole rings, and fragmentation of the pyrrole ring itself.
-
MS/MS Fragmentation (ESI/APCI): In tandem MS, the protonated molecule ([M+H]⁺ at m/z 212) is selected and fragmented. The fragmentation of 2-substituted pyrrole derivatives is influenced by the side-chain substituents.[18] For N-substituted pyrroles, cleavage of the C-N bond is a common pathway.[2] The fragmentation of dichlorophenyl moieties can involve the loss of HCl or chlorine radicals.[19]
Figure 2: Plausible fragmentation pathways for the protonated molecule of this compound in MS/MS.
Conclusion
The robust characterization of this compound is effectively achieved through a multi-pronged mass spectrometry approach. GC-EI-MS provides a detailed fragmentation fingerprint for structural confirmation, while LC-ESI-MS/MS and LC-APCI-MS/MS offer soft ionization for molecular weight determination and controlled fragmentation for detailed structural analysis. The application of high-resolution mass spectrometry is indispensable for the unequivocal confirmation of the elemental composition. The protocols and insights provided in this application note serve as a comprehensive guide for the definitive analysis of this compound and can be adapted for other halogenated aromatic molecules.
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Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Agents from Pyrrole Derivatives
Introduction The pyrrole ring is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions have established it as a "privileged structure" in medicinal chemistry, particularly in the development of antimicrobial agents.[3][4] Nature itself provides a compelling rationale for this focus, with compounds like prodigiosin from Serratia marcescens and marine pyrrole-imidazole alkaloids such as oroidin demonstrating potent antibacterial and antibiofilm activities.[5][6][7]
In an era defined by the escalating crisis of antimicrobial resistance (AMR), the discovery of new chemical entities with novel mechanisms of action is a global health imperative.[8][9] Synthetic chemistry offers a powerful engine for innovation, enabling the creation of diverse libraries of pyrrole derivatives that can be systematically evaluated to identify promising new drug candidates.[10][11] This guide provides an integrated framework for researchers, scientists, and drug development professionals, detailing robust protocols for the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel pyrrole-based antimicrobial agents.
Part 1: Synthesis of Pyrrole Derivatives
The strategic synthesis of a diverse chemical library is the cornerstone of a successful screening campaign. By modifying substituents at various positions on the pyrrole core, chemists can systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties. Several classical and modern synthetic methods provide reliable access to polysubstituted pyrroles.
Workflow: From Synthesis to Characterization
The initial phase involves synthesizing the target compounds, followed by purification and rigorous structural confirmation using analytical techniques like NMR and mass spectrometry before they proceed to biological evaluation.
Caption: General workflow from chemical synthesis to biological screening.
Protocol 1.1: Paal-Knorr Pyrrole Synthesis
Causality: This is one of the most direct and reliable methods for forming the pyrrole ring. It leverages the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][13] The reaction is typically acid-catalyzed, where protonation of a carbonyl group facilitates nucleophilic attack by the amine, leading to a cascade of cyclization and dehydration steps to form the stable aromatic pyrrole ring.[14][15]
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Amine Addition: Add the primary amine (e.g., aniline, 1.1 eq) or an ammonia source (e.g., ammonium acetate, 2.0 eq) to the solution.
-
Catalysis (Optional but Recommended): For less reactive substrates, add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to accelerate the reaction.[15]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure substituted pyrrole.[16]
Protocol 1.2: Hantzsch Pyrrole Synthesis
Causality: The Hantzsch synthesis is a powerful multicomponent reaction that rapidly builds complexity by combining an α-haloketone, a β-ketoester, and ammonia or a primary amine in a single pot.[17][18] The mechanism involves the initial formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the highly substituted pyrrole.[18][19] This method is particularly valuable for creating sterically hindered and electronically diverse pyrroles.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in ethanol, add the primary amine (1.0 eq) or aqueous ammonia. Stir for 15-20 minutes at room temperature to pre-form the enamine intermediate.
-
Haloketone Addition: Add the α-haloketone (e.g., chloroacetone, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude solid or oil via flash column chromatography to obtain the target pyrrole.[20]
Part 2: In Vitro Antimicrobial Evaluation
In vitro assays are the first critical step to determine a compound's intrinsic biological activity and establish a baseline for its antimicrobial potential.[21] These tests provide quantitative data on how effectively a compound can inhibit or kill a specific microorganism.[8]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality: The broth microdilution assay is the gold-standard method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][21] This method provides a quantitative measure of potency and is highly reproducible, making it essential for comparing the efficacy of different compounds.[22]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
Prepare a stock solution of the test pyrrole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL, resulting in a 2X concentration of the final test range.
-
Include a positive control (wells with broth and bacteria, no compound) and a negative control (wells with broth only).[22]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a sterile broth and incubate at 37°C until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Dilute this suspension in broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this is a 2X working solution).
-
-
Inoculation and Incubation:
-
Add 50 µL of the 2X bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL. This dilutes both the compound and the bacteria to their final 1X concentrations (final bacterial density of ~5 x 10⁵ CFU/mL).[21]
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.[22] Results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Data Presentation: MIC Values (µg/mL) Summarize results in a clear, comparative table.
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | MRSA (ATCC 43300) |
| Pyrrole-A1 | 8 | 32 | >64 | 16 |
| Pyrrole-A2 | 4 | 16 | 64 | 4 |
| Pyrrole-A3 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 1 |
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While MIC measures growth inhibition (bacteriostatic activity), MBC determines the concentration required to kill the bacteria (bactericidal activity).[23] This is a critical distinction in developing drugs for severe or life-threatening infections. The protocol is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Using a sterile pipette tip or loop, take a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plate.[23]
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is fundamental to its development. Pyrrole derivatives can act on various cellular targets. For instance, the natural product prodigiosin is known to inhibit enzymes like DNA gyrase and topoisomerase IV.[24] Other derivatives may disrupt the bacterial cell membrane or inhibit key metabolic pathways.
Potential Bacterial Targets for Pyrrole Derivatives
Identifying the molecular target is a complex process involving genetic, biochemical, and biophysical methods. The diagram below illustrates common targets for antibacterial agents.
Caption: Potential molecular targets for pyrrole-based antimicrobial agents.
Common Investigative Assays (Overview):
-
Membrane Permeability Assay: Use fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage via flow cytometry or fluorescence microscopy.
-
DNA Gyrase Inhibition Assay: Commercially available kits can measure the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.[24]
-
Macromolecule Synthesis Inhibition: Radiolabeled precursors for DNA (³H-thymidine), RNA (³H-uridine), and protein (³H-leucine) can be used to determine which major biosynthetic pathway is inhibited first upon compound exposure.
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR studies are an iterative process of chemical synthesis and biological testing aimed at understanding how specific structural features of a molecule influence its antimicrobial activity.[25] This knowledge guides the rational design of next-generation compounds with improved potency and reduced toxicity. For example, studies have shown that the introduction of electron-withdrawing groups or specific aryl substituents on the pyrrole ring can dramatically impact activity against Gram-positive versus Gram-negative bacteria.[26][27]
Hypothetical SAR Table for a Pyrrole Scaffold This table illustrates how systematic modifications can be correlated with changes in MIC.
| Compound | R1 Group (N1-position) | R2 Group (C2-position) | R3 Group (C4-position) | MIC vs. S. aureus (µg/mL) |
| Core-1 | H | Phenyl | COOCH₃ | 32 |
| Core-2 | 4-Chlorophenyl | Phenyl | COOCH₃ | 8 |
| Core-3 | 4-Methoxyphenyl | Phenyl | COOCH₃ | 16 |
| Core-4 | 4-Chlorophenyl | 4-Hydroxyphenyl | COOCH₃ | 4 |
| Core-5 | 4-Chlorophenyl | Phenyl | COOH | >64 |
Interpretation: From this hypothetical data, one could infer that a 4-chlorophenyl group at the N1 position (Core-2 vs. Core-1) enhances activity. Furthermore, a hydroxyl group on the C2-phenyl ring (Core-4) further improves potency. Hydrolyzing the ester at C4 to a carboxylic acid (Core-5) abrogates activity, suggesting the ester is crucial.
Part 5: Preliminary In Vivo Evaluation
While in vitro data is essential, it does not predict a compound's behavior in a complex living system. Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics (ADME), and safety profile before it can be considered for clinical development.[28][29]
Protocol 5.1: Cytotoxicity Assessment using MTT Assay
Causality: Before testing in animals, it is crucial to assess a compound's toxicity towards mammalian cells. A high therapeutic index (low toxicity to host cells, high toxicity to bacteria) is a hallmark of a promising drug candidate. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Protocol 5.2: Murine Systemic Infection Model (General Framework)
Causality: This model assesses whether a compound can effectively treat a systemic bacterial infection in a mammal, providing a more clinically relevant measure of efficacy than in vitro tests.[30] It integrates the compound's antimicrobial activity with its pharmacokinetic and pharmacodynamic properties.
Step-by-Step Methodology (Ethical approval from an Institutional Animal Care and Use Committee is mandatory):
-
Animal Acclimatization: Use immunocompetent mice (e.g., BALB/c or C57BL/6) and allow them to acclimate for at least one week.
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen (e.g., S. aureus) that has been predetermined in pilot studies.
-
Compound Administration: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a relevant route (e.g., IP, oral gavage, or intravenous). Administer a vehicle control to a separate group of infected mice.
-
Monitoring: Monitor the animals for clinical signs of illness and survival over a period of 3-7 days.
-
Endpoint Analysis: The primary endpoint is often survival. Secondary endpoints can include determining the bacterial load in key organs (e.g., spleen, liver, blood) at specific time points. To do this, animals are humanely euthanized, organs are harvested, homogenized, and plated on agar to quantify the colony-forming units (CFU).
Conclusion
The development of novel antimicrobial agents from pyrrole derivatives is a systematic, multi-disciplinary endeavor. It begins with rational synthetic design and progresses through a rigorous cascade of in vitro and in vivo evaluations. The protocols outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. By carefully analyzing SAR, elucidating mechanisms of action, and validating efficacy in preclinical models, researchers can contribute to the critical mission of replenishing our arsenal of effective treatments against infectious diseases.
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Đurašević, S., et al. (2021). Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. PubMed. Available at: [Link]
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Al-Soud, Y. A., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. Available at: [Link]
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Al-khazraji, Y. T. A., & Al-shammari, A. M. M. (2023). Bacterial Pigment Prodigiosin as Multifaceted Compound for Medical and Industrial Application. MDPI. Available at: [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports. Available at: [Link]
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Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]
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Pokhrel, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
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de Araújo, H. W. C., et al. (2010). Antimicrobial activity of prodigiosin isolated from Serratia marcescens UFPEDA 398. PubMed. Available at: [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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Akbaşlar, D., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
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Popa, C-V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
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Ghosh, S., et al. (2023). Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain. MDPI. Available at: [Link]
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Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Redalyc. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]
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Semantic Scholar. (1991). Animal models in the evaluation of antimicrobial agents. Available at: [Link]
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Popa, C-V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
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Moy, T. I., et al. (2004). Identification of novel antimicrobials using a live-animal infection model. PubMed. Available at: [Link]
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Bartlett, J. G., et al. (1983). Evaluation of antimicrobial agents in animal models of infections involving bacteroides fragilis. Johns Hopkins University. Available at: [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available at: [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
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Martínez, R., et al. (2021). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
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Zhang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available at: [Link]
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de Araújo, H. W. C., et al. (2010). Antimicrobial activity of prodigiosin isolated from Serratia marcescens UFPEDA 398. ResearchGate. Available at: [Link]
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Cutignano, A., et al. (2022). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. PubMed Central. Available at: [Link]
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Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry. Available at: [Link]
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Mitroi, D. N., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1-(3,5-dichlorophenyl)-1H-pyrrole synthesis
Technical Support Center: Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, experience-based guidance and troubleshooting for this specific synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,5-dichloroaniline.[1][2][3] A common and convenient source for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate succinaldehyde, the reactive species.
Q2: What are the critical starting materials and reagents for this synthesis?
The key reagents are:
-
3,5-dichloroaniline: The primary amine that will form the N-phenyl bond of the pyrrole.
-
2,5-dimethoxytetrahydrofuran (or succinaldehyde): The 1,4-dicarbonyl precursor.
-
Acid Catalyst: Essential for facilitating both the hydrolysis of the precursor and the subsequent condensation and cyclization steps.[1][4]
-
Solvent: A suitable solvent to dissolve the reactants and facilitate the reaction, often an alcohol or a polar aprotic solvent.
Q3: Why is an acid catalyst necessary in the Paal-Knorr synthesis?
The acid catalyst plays a dual role. First, if using a precursor like 2,5-dimethoxytetrahydrofuran, the acid catalyzes its hydrolysis to the required 1,4-dicarbonyl compound. Second, it protonates one of the carbonyl groups, activating it for nucleophilic attack by the primary amine (3,5-dichloroaniline).[1] This initial attack forms a hemiaminal, a key intermediate. The catalyst then facilitates the subsequent intramolecular cyclization and dehydration steps that lead to the aromatic pyrrole ring.[1][5]
Q4: What are the primary safety considerations for this reaction?
-
3,5-dichloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Acid Catalysts: Strong acids like hydrochloric or sulfuric acid are corrosive. Glacial acetic acid is also corrosive and has a strong odor. Handle with care.
-
Solvents: Organic solvents are flammable. Ensure no ignition sources are nearby and conduct the reaction in a fume hood.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: My reaction yield is very low or I'm recovering only starting materials.
This is a common issue that can often be traced back to reaction kinetics and equilibria.
-
Possible Cause A: Ineffective Catalysis
-
Explanation: The nucleophilicity of the amine is crucial. 3,5-dichloroaniline is an electron-deficient aniline due to the two chlorine atoms, which are electron-withdrawing. This reduced nucleophilicity can make the initial attack on the carbonyl group slow. A catalyst of appropriate strength is needed to sufficiently activate the carbonyl without causing side reactions.[6]
-
Solution:
-
Catalyst Choice: While various Brønsted and Lewis acids can be used, glacial acetic acid is a common and effective choice that provides a weakly acidic medium, accelerating the reaction without being overly harsh.[6][7] If yields are still low, consider a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Catalyst Loading: Ensure you are using a catalytic amount, not a stoichiometric one. Over-acidification (pH < 3) can favor the formation of furan byproducts.[6]
-
-
-
Possible Cause B: Suboptimal Reaction Temperature and Time
-
Explanation: The condensation reaction requires energy to overcome the activation barrier, especially with a deactivated amine. However, excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials or the pyrrole product, which can be sensitive to strong acid and heat.[8]
-
Solution:
-
Temperature Optimization: Begin with refluxing in a solvent like ethanol or acetic acid. If the reaction is slow, consider switching to a higher-boiling solvent like toluene to increase the reaction temperature.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the limiting reagent (typically the aniline) is consumed.
-
-
-
Possible Cause C: Poor Quality of Reagents
-
Explanation: 3,5-dichloroaniline can oxidize and darken over time. 2,5-dimethoxytetrahydrofuran can hydrolyze if exposed to atmospheric moisture. Impurities in these reagents can inhibit the reaction or introduce side products.
-
Solution:
-
Verify Purity: Use freshly opened or purified reagents. 3,5-dichloroaniline can be recrystallized if necessary. Check the purity of 2,5-dimethoxytetrahydrofuran by NMR or GC.
-
Proper Storage: Store reagents in tightly sealed containers, protected from light and moisture.
-
-
Problem 2: I'm observing a significant byproduct in my crude product.
The formation of impurities is often a result of competing reaction pathways.
-
Possible Cause A: Furan Formation
-
Explanation: The most common byproduct in a Paal-Knorr synthesis is the corresponding furan.[5] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed self-cyclization and dehydration before it can react with the amine. This pathway is particularly favored under strongly acidic conditions (pH < 3).[6]
-
Solution:
-
Control Acidity: Use a weak acid like acetic acid as both the catalyst and solvent, or use only a catalytic amount of a stronger acid. Avoid strong mineral acids like HCl or H₂SO₄ unless necessary and carefully controlled.
-
Amine Concentration: Using a slight excess of the 3,5-dichloroaniline can help favor the pyrrole formation pathway through Le Châtelier's principle.
-
-
-
Possible Cause B: Polymerization/Degradation
-
Explanation: Pyrroles, especially when protonated, can be susceptible to acid-catalyzed polymerization, often resulting in the formation of dark, tarry substances.
-
Solution:
-
Minimize Reaction Time: As soon as the reaction is complete (monitored by TLC), proceed with the workup immediately.
-
Neutralize Promptly: During the workup, neutralize the acidic catalyst with a mild base (e.g., sodium bicarbonate solution) before solvent extraction and concentration.
-
-
Problem 3: I'm having difficulty purifying the final product.
Purification can be challenging due to the physical properties of the product and the presence of persistent impurities.
-
Solution A: Standard Workup and Crystallization
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, neutralize it carefully with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
-
Solution B: Column Chromatography
-
If crystallization does not yield a pure product, silica gel column chromatography is the next step.
-
Solvent System (Eluent): Start with a non-polar solvent system like a mixture of hexanes and ethyl acetate. A typical starting gradient would be 95:5 or 90:10 (Hexanes:EtOAc), gradually increasing the polarity to elute the product. The exact ratio should be determined by TLC analysis first.
-
-
Solution C: Dealing with Pyrrolidine Impurities
-
In some syntheses, over-reduction can lead to pyrrolidine impurities, which are basic and can be difficult to remove. A patent for purifying crude pyrroles suggests treating the mixture with an acid, which protonates the more basic pyrrolidine, making it non-volatile.[9][10] The desired pyrrole can then be separated by distillation under reduced pressure.[9][10]
-
Data and Protocols
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Condition 1: Conventional Heating | Condition 2: Microwave Irradiation[5] | Rationale & Key Considerations |
| 1,4-Dicarbonyl | 2,5-Hexanedione (1.0 eq) | 1,4-Diketone (1.0 eq) | 2,5-Dimethoxytetrahydrofuran is a common alternative that generates succinaldehyde in situ. |
| Amine | 3,5-dichloroaniline (1.0 - 1.2 eq) | Primary aryl amine (3 eq) | A slight excess of the amine can improve yield. The electron-withdrawing groups on this aniline slow the reaction. |
| Catalyst | Glacial Acetic Acid (Solvent) | Glacial Acetic Acid (catalytic) | Acetic acid is a weak acid that effectively catalyzes the reaction while minimizing furan byproduct formation.[6] |
| Solvent | Glacial Acetic Acid | Ethanol | Acetic acid can serve as both solvent and catalyst. Ethanol is a good choice for microwave synthesis. |
| Temperature | Reflux (approx. 118 °C) | 80 °C | Microwave heating can significantly reduce reaction times.[2] |
| Time | 2 - 6 hours (TLC monitored) | 15 - 30 minutes | Always monitor by TLC to determine the true endpoint and avoid degradation. |
Experimental Protocol: Paal-Knorr Synthesis (Conventional Heating)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to act as the solvent.
-
Dicarbonyl Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 3,5-dichloroaniline spot has disappeared.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude solid or oil by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.
-
Visual Guides
General Experimental Workflow
The following diagram illustrates the logical flow of the synthesis from preparation to final analysis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-(3,5-dichlorophenyl)-1H-pyrrole
Welcome to the technical support center for the purification of crude 1-(3,5-dichlorophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure you can make informed decisions throughout your experimental workflow.
I. Understanding the Synthesis and Potential Impurities
The most common and efficient method for synthesizing this compound is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran or succinaldehyde, with 3,5-dichloroaniline.[1][2] The reaction is typically acid-catalyzed and proceeds by the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[2]
A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities in your crude product. The primary impurities you are likely to encounter are:
-
Unreacted 3,5-dichloroaniline: This starting material is a primary amine and will need to be removed.
-
Unreacted 1,4-dicarbonyl compound: Residual starting material from this component may also be present.
-
Side-products from incomplete cyclization or side reactions: Depending on the reaction conditions, various intermediates or alternative reaction products may form.
-
Solvent and catalyst residues: Depending on the work-up procedure, residual solvent and catalyst may contaminate the crude product.
The purification strategy you choose should be designed to effectively separate the desired this compound from these potential contaminants.
II. Purification Strategy Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound. Subsequent sections will provide detailed troubleshooting and FAQs for each step.
Caption: A generalized workflow for the purification of this compound.
III. Troubleshooting and FAQs
This section is formatted in a question-and-answer style to directly address common issues you may face during the purification process.
A. Aqueous Work-up
Question: My crude product is an oil/gummy solid after the initial extraction. What should I do?
Answer: This is a common issue and can often be resolved with a thorough work-up.
-
Causality: The oily or gummy nature of your crude product is likely due to the presence of residual starting materials, particularly unreacted 3,5-dichloroaniline, and potentially some polymeric side products.
-
Troubleshooting Steps:
-
Acid Wash: Perform an extraction with a dilute acid solution (e.g., 1M HCl) to remove the basic 3,5-dichloroaniline. The aniline will be protonated and move into the aqueous layer.
-
Brine Wash: Follow the acid wash with a saturated sodium chloride (brine) solution wash. This will help to break any emulsions and remove excess water from the organic layer.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
B. Column Chromatography
Question: What is a good starting solvent system for column chromatography of this compound?
Answer: A hexane/ethyl acetate gradient is a reliable starting point for the purification of N-aryl pyrroles.[3]
-
Causality: this compound is a moderately polar compound. A gradient elution allows for the separation of less polar impurities first, followed by the elution of your target compound.
-
Recommended Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as your stationary phase.[4]
-
Eluent System: Start with a low polarity mobile phase, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity to 90:10 or 85:15 hexane/ethyl acetate.[3]
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing your product. The desired compound should have an Rf value of approximately 0.3-0.4 in the eluting solvent for optimal separation.[5]
-
Question: My compound is streaking on the TLC plate and the column. How can I improve the separation?
Answer: Streaking is often caused by interactions between the compound and the acidic silica gel.
-
Causality: The nitrogen atom in the pyrrole ring can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation.
-
Troubleshooting Steps:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Adsorbent: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[4]
-
| Parameter | Recommendation for Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 85:15) |
| TLC Monitoring (Rf) | ~0.3-0.4 for the target compound |
| Troubleshooting Streaking | Add 0.1-1% Triethylamine to the eluent |
C. Recrystallization
Question: I have my partially purified product from the column. What is a good solvent or solvent system for recrystallization?
Answer: Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is a solvent pair where the compound is soluble in one solvent when hot and insoluble in the other when cold.[6]
-
Causality: Successful recrystallization relies on the principle that the solubility of a compound increases with temperature. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.[6]
-
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, methanol, isopropanol.
-
Solvent Pairs:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a single solvent to each test tube.
-
If the compound dissolves at room temperature, the solvent is not suitable.
-
If the compound does not dissolve, gently heat the test tube. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.
-
For solvent pairs, dissolve the compound in a minimum amount of the "good" solvent (the one it is soluble in) while hot. Then, add the "poor" solvent (the one it is insoluble in) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Question: My product is "oiling out" instead of crystallizing. What's happening?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound. It can also be caused by the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide a nucleation site for crystal growth.
-
Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-dissolve and Add More Solvent: If an oil forms, try reheating the solution to redissolve the oil, add a little more of the "good" solvent, and then cool it down again very slowly.
-
Caption: Troubleshooting flowchart for recrystallization.
IV. Purity Analysis
After purification, it is essential to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of your compound. For a similar compound, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier has been reported.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of your compound and identifying any remaining impurities. The spectra should be clean and match the expected chemical shifts and coupling constants for this compound.
By following these guidelines and troubleshooting steps, you will be well-equipped to successfully purify crude this compound and obtain a high-purity product for your research and development needs.
V. References
-
Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. (n.d.). The Royal Society of Chemistry.
-
Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Diarylfurans. (2025). BenchChem.
-
Supporting information - The Royal Society of Chemistry. (n.d.).
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
-
Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Paal–Knorr synthesis. (2023, December 2). In Wikipedia.
-
Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
-
Solid organic cpd.s when isolated from organic reaction. (n.d.).
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
-
MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. (n.d.). Tsiouris, S. et al. (2008).
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). PubMed Central.
-
This compound | 154458-86-3. (2022, December 30). ChemicalBook.
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Low Yield in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this venerable yet powerful reaction. Here, we move beyond simple protocols to explore the underlying chemical principles governing the reaction, helping you to diagnose issues and rationally design solutions for achieving high yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Paal-Knorr synthesis.
Q1: My reaction is not working at all. I'm only recovering my starting 1,4-dicarbonyl. What's the most likely cause? A: The most common culprit is a lack of sufficient activation of the carbonyl groups. The Paal-Knorr reaction typically requires at least neutral or weakly acidic conditions to proceed.[1] If you are running the reaction in a perfectly neutral, non-acidic solvent without any catalyst, the initial nucleophilic attack by the amine is often too slow.
Q2: I'm using an aniline with an electron-withdrawing group (e.g., a nitro or cyano group) and getting very low yields. Why? A: Aniline derivatives with strong electron-withdrawing groups are significantly less nucleophilic.[3] The nucleophilicity of the amine is critical for the initial attack on the dicarbonyl compound. A less nucleophilic amine will react much more sluggishly, leading to low conversion.
-
Quick Fix: Switch to a stronger acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) and consider increasing the reaction temperature or using microwave irradiation to provide the necessary energy to overcome the activation barrier.[4][5]
Q3: My crude product is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it? A: Tar formation is often a sign of product or starting material degradation under harsh reaction conditions.[5][6] Prolonged heating in strong acid is a frequent cause.[6][7][8]
-
Quick Fix: Reduce the reaction temperature and monitor the reaction closely by TLC to stop it upon completion. Consider switching to a milder, heterogeneous acid catalyst (like an acidic resin or clay) that can be easily filtered off, or explore microwave-assisted synthesis which often requires shorter reaction times.[4][6][9]
Q4: I'm seeing a significant amount of a furan byproduct. How can I suppress this side reaction? A: Furan formation is the primary competing reaction, especially under strongly acidic conditions (pH < 3).[1][10] The mechanism for furan synthesis also starts with the 1,4-dicarbonyl but involves acid-catalyzed cyclization and dehydration without the amine.[11][12]
-
Quick Fix: Ensure your reaction conditions are only weakly acidic or neutral. Avoid using amine hydrochloride salts, which can create an overly acidic environment.[1][10] Using an excess of the amine can also help push the equilibrium towards the desired pyrrole product.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems, explaining the chemical reasoning behind each recommendation.
Problem A: Low to No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, the reaction has failed to initiate or proceed efficiently. This points to issues with reactivity or the catalytic cycle.
Caption: Troubleshooting workflow for low conversion issues.
Potential Cause 1: Insufficient Carbonyl Activation (No or Weak Catalyst)
-
Explanation: The reaction mechanism begins with the nucleophilic attack of the amine on a carbonyl carbon.[11][13] This step is often the rate-determining step.[13] In the absence of an acid, the carbonyl carbons are not sufficiently electrophilic, and the reaction is slow. An acid catalyst protonates a carbonyl oxygen, making the corresponding carbon much more susceptible to nucleophilic attack.
-
Solution: Introduce an appropriate acid catalyst. The choice of catalyst is critical and depends on the reactivity of your substrates.
| Catalyst Type | Examples | Recommended Use Case | Rationale |
| Weak Brønsted Acids | Acetic Acid (AcOH), p-Toluenesulfonic Acid (p-TsOH) | General purpose, especially for aliphatic amines and electron-rich anilines. | Provides sufficient activation without being harsh enough to cause degradation. |
| Stronger Brønsted Acids | Trifluoroacetic Acid (TFA) | For moderately deactivated amines. | TFA has been shown to be a highly efficient catalyst, providing excellent yields where weaker acids may fail.[2] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, I₂ | For electron-deficient (less nucleophilic) amines or sterically hindered substrates. | Lewis acids coordinate to the carbonyl oxygen, strongly activating it towards nucleophilic attack.[13] |
| Heterogeneous Acids | Montmorillonite Clay, Silica Sulfuric Acid, Acidic Resins | "Green chemistry" applications or with acid-sensitive substrates. | These solid acids are easily removed by filtration, simplifying workup and preventing product degradation on exposure to acid.[6] |
Potential Cause 2: Reversibility and Water Removal
-
Explanation: The formation of the initial hemiaminal intermediate and its subsequent dehydration steps are reversible.[11][14] The reaction produces two equivalents of water. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction.
-
Solution: Actively remove water as it is formed. This is typically done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene. For smaller scale reactions or those incompatible with high temperatures, adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.
Problem B: Low Yield with Formation of Side Products
When the reaction proceeds but gives a low yield of the desired pyrrole alongside other spots on a TLC plate, the issue is often one of selectivity or stability.
The accepted mechanism involves several key steps where things can go wrong.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Aqueous Insolubility of 1-(3,5-dichlorophenyl)-1H-pyrrole
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing the significant challenge of 1-(3,5-dichlorophenyl)-1H-pyrrole's insolubility in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated formulation strategies to ensure experimental success and data integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in my aqueous buffer or cell culture medium?
A1: The molecular structure of this compound, featuring a dichlorinated phenyl ring and a pyrrole moiety, confers a high degree of lipophilicity (hydrophobicity). This means it has a strong preference for nonpolar environments and very low intrinsic solubility in polar solvents like water or aqueous buffers. Over 70% of new chemical entities face this issue, making it a common hurdle in experimental biology.[1]
Q2: I managed to dissolve the compound in DMSO, but it immediately precipitates when I add it to my aqueous experimental system. What is happening?
A2: This common phenomenon is known as "crashing out" or precipitation upon dilution. You have created a supersaturated aqueous solution. While the compound is soluble in the concentrated dimethyl sulfoxide (DMSO) stock, the final mixture becomes predominantly aqueous upon dilution. The water acts as an "anti-solvent," causing the hydrophobic compound to rapidly fall out of the solution.[2][3][4] The key is to maintain the compound's dispersion in the aqueous phase after dilution.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: It is highly unlikely that pH adjustment will affect the solubility of this compound. The pyrrole nitrogen is not significantly basic, meaning the molecule lacks readily ionizable functional groups within the typical biological pH range (pH 1-8). The solubility of neutral, non-ionizable compounds is generally considered pH-independent.[5][6] Therefore, strategies other than pH modification are required.
Q4: What is the most critical first step in preparing this compound for an experiment?
A4: The universally accepted first step is to prepare a high-concentration stock solution in a suitable, water-miscible organic solvent.[7] DMSO is the most common starting point due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations (typically <0.5%).[7]
Part 2: A Systematic Guide to Solubilization
Successfully formulating this compound requires a systematic approach. If initial attempts with a simple DMSO stock solution fail, follow this troubleshooting workflow.
Workflow: From Precipitation to Stable Solution
This decision tree outlines the logical progression for troubleshooting.
Caption: Troubleshooting workflow for compound insolubility.
Step 1: The Organic Stock Solution - Best Practices
The foundation of your experiment is a well-prepared, high-concentration stock solution.
-
Causality: Using a 100% organic solvent maximizes the initial dissolution of the hydrophobic compound. This stock is then diluted to the final working concentration. A higher stock concentration allows for a smaller volume to be added to the aqueous medium, minimizing the impact of the organic solvent on the final system.
-
Protocol:
-
Select a primary solvent. DMSO is the first choice, but ethanol or dimethylformamide (DMF) are alternatives.
-
Prepare a stock solution at a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or brief sonication.
-
Store the stock solution appropriately (typically at -20°C or -80°C) protected from light and moisture.
-
| Solvent | Abbreviation | Typical Use Notes |
| Dimethyl sulfoxide | DMSO | Universal solvent, but can be cytotoxic at >1%.[3][7] |
| Ethanol | EtOH | Less toxic than DMSO but also a less potent solvent for highly lipophilic compounds. |
| Dimethylformamide | DMF | Strong solvent, but higher potential for toxicity and reactivity. Use with caution. |
Step 2: Advanced Solubilization Methods
If direct dilution of the organic stock fails, the following methods can be employed to create a stable aqueous preparation.
Method A: Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, reduce the overall polarity of the solvent system.[2][8] This makes the environment more favorable for the hydrophobic compound, preventing it from precipitating.
-
Protocol:
-
Prepare a stock solution of your compound in 100% DMSO as described in Step 1.
-
In a separate tube, prepare your final aqueous buffer/medium containing a co-solvent such as PEG 400 (5-10% v/v) or propylene glycol (1-5% v/v).
-
While vortexing the co-solvent-containing medium, slowly add the required volume of the DMSO stock solution.
-
Visually inspect for any signs of precipitation.
-
Crucial Control: Prepare a "vehicle control" with the same final concentrations of DMSO and co-solvent in your medium to test for effects on your experimental system.[3]
-
Method B: Surfactants
-
Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium.[9][10][11]
-
Protocol:
-
Prepare the compound stock in 100% DMSO.
-
Prepare the aqueous medium containing a non-ionic surfactant, such as Tween® 20 or Tween® 80, at a concentration 5-10 times its CMC.
-
While vortexing the surfactant-containing medium, add the DMSO stock solution dropwise.
-
Allow the solution to equilibrate for 15-30 minutes.
-
Crucial Control: The vehicle control must contain identical final concentrations of DMSO and the surfactant to assess any background effects on cells or assay components.[12]
-
| Surfactant | Type | Typical Final Concentration | Notes |
| Tween® 20 (Polysorbate 20) | Non-ionic | 0.05% - 0.2% | Commonly used in biological assays.[3] |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.05% - 0.2% | Also widely used and generally well-tolerated by cell lines. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.1% | A gentle surfactant often used in cell culture. |
Method C: Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13] The hydrophobic compound becomes encapsulated within the central cavity, forming a water-soluble "inclusion complex."[14][15] This complex effectively shields the hydrophobic drug from the aqueous environment.
-
Protocol:
-
Select a modified, highly soluble cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Dissolve the cyclodextrin in your aqueous buffer to make a 5-10% (w/v) solution.
-
Add the powdered this compound directly to the cyclodextrin solution (or add a concentrated DMSO stock of the compound).
-
Stir or shake the mixture vigorously at room temperature overnight to allow for complex formation.
-
The following day, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized drug-cyclodextrin complex.
-
Crucial Control: The vehicle control must contain the same final concentration of cyclodextrin.
-
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Dichlorophenyl Pyrrole Compounds for Assays
Welcome to the technical support center for dichlorophenyl pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and reliability of these compounds in your experimental assays. Dichlorophenyl pyrroles, such as the widely used fungicide fludioxonil, are valuable research tools, but their inherent physicochemical properties—notably low aqueous solubility and photosensitivity—can present significant challenges in aqueous assay environments. This resource provides in-depth, evidence-based strategies to mitigate these issues, ensuring the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of dichlorophenyl pyrrole compounds.
Q1: What are the primary stability concerns for dichlorophenyl pyrrole compounds like fludioxonil in experimental assays?
A1: The two primary stability concerns are photodegradation and poor aqueous solubility, which can lead to precipitation. The pyrrole moiety is susceptible to both direct and indirect photodegradation through reactions with light and singlet oxygen, respectively[1][2]. While generally stable against hydrolysis at neutral pH[3][4], exposure to laboratory light can lead to significant compound loss over a typical assay duration. Their low water solubility (e.g., fludioxonil at 1.8 mg/L) means that improper dilution from organic stock solutions can cause the compound to precipitate, drastically reducing its effective concentration[5].
Q2: How should I prepare and store stock solutions of these compounds?
A2: Due to their low aqueous solubility, stock solutions should be prepared in an appropriate organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice[1].
-
Preparation : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is completely dissolved; gentle warming to 37°C or sonication can aid dissolution, but be cautious as heat can degrade some compounds[1].
-
Storage : DMSO is hygroscopic and light-sensitive[6][7][8]. Store stock solutions in amber or opaque vials at -20°C or -80°C for long-term stability[9][10]. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound[1][10].
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 0.5% (v/v), as higher concentrations can be cytotoxic and interfere with assay components[1]. It is critical to include a vehicle control in all experiments, which consists of the assay medium with the same final DMSO concentration used for your test compound[1].
Q4: Can the pH of my assay buffer affect the stability of dichlorophenyl pyrrole compounds?
A4: While these compounds are generally resistant to hydrolysis in the pH range of 5 to 9, pH can still be a factor[3]. A study on fludioxonil showed its efficacy was not significantly affected by water pH between 5 and 9 over 24 hours[7]. However, the ionization state of a molecule, which is pH-dependent, can influence its properties and interactions[11]. For a derivative of the dichlorophenyl pyrrole fenpiclonil, its concentration in plant sap was directly correlated to the pH of the external medium[11]. Extreme pH values should be avoided unless required by the experimental design. It is always best practice to confirm compound stability at the specific pH of your assay buffer (see Protocol in Section 3).
Q5: My compound seems to lose activity over the course of a multi-day experiment. What is the likely cause?
A5: Gradual loss of activity in an assay lasting 24 hours or more is a classic sign of compound instability. The most probable cause is photodegradation from ambient laboratory light or light exposure from microscopy[12]. Another possibility is interaction with or degradation by components in the cell culture medium, such as serum proteins[1][2]. It is crucial to determine the stability of your compound under the exact conditions of your assay (see Section 3 for a protocol).
Section 2: Troubleshooting Guide for Assay Variability
Inconsistent results are a common frustration when working with challenging compounds. This guide provides a systematic approach to troubleshooting issues related to the stability of dichlorophenyl pyrrole compounds.
Issue 1: High Variability Between Replicate Wells
-
Symptom : You observe a large standard deviation between technical replicates for the same compound concentration.
-
Underlying Cause & Solution :
-
Compound Precipitation : This is a frequent cause of variability. The compound may be precipitating out of solution upon dilution into the aqueous assay buffer.
-
Solution : Ensure your serial dilution technique is robust. Perform a "step-wise" dilution rather than a single large dilution from your DMSO stock into the aqueous buffer[10]. (See Protocol in Section 3). Visually inspect the wells after compound addition for any signs of precipitation. Consider using formulation strategies like cyclodextrins to improve solubility if precipitation persists[13].
-
-
Inconsistent Cell Seeding : Uneven cell numbers across wells will lead to variable results.
-
Solution : Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Avoid letting cells settle in the pipette or reservoir[14].
-
-
Issue 2: Poor or Non-Reproducible Dose-Response Curve
-
Symptom : The dose-response curve is flat, has a very low slope, or shifts significantly between experiments.
-
Underlying Cause & Solution :
-
Compound Degradation : If the compound degrades during the assay incubation, its effective concentration will decrease, leading to a right-shifted or flat curve. Photodegradation is a primary suspect[12].
-
Solution : Protect your plates from light at all stages. Use opaque plates (e.g., white plates for luminescence, black plates for fluorescence) and keep them in the dark as much as possible by covering them with aluminum foil or using a light-blocking lid. Minimize light exposure during plate reading.
-
-
Incorrect Stock Concentration : Errors in weighing the compound or calculating the solvent volume will lead to incorrect stock concentrations and non-reproducible results.
-
Solution : Use a calibrated analytical balance and carefully verify all calculations. If possible, confirm the concentration of your primary stock solution using an analytical technique like HPLC-UV.
-
-
Issue 3: Discrepancy Between Primary Biochemical and Secondary Cell-Based Assays
-
Symptom : The compound is highly potent in a purified enzyme (biochemical) assay but shows little to no activity in a cell-based assay.
-
Underlying Cause & Solution :
-
Interaction with Media Components : Components in the cell culture medium, particularly fetal bovine serum (FBS), can bind to the compound, reducing its free concentration and availability to the target[1][2]. Serum proteins can also enzymatically degrade certain compounds.
-
Solution : Test the compound's activity in a serum-free or low-serum medium, if your cells can tolerate it for the duration of the assay. You can also perform an experiment to quantify compound binding to serum proteins.
-
-
Poor Cell Permeability or Efflux : The compound may not be able to efficiently cross the cell membrane to reach its intracellular target, or it may be actively pumped out by efflux transporters[13].
-
Solution : While this is not strictly a stability issue, it can be mistaken for one. If stability is confirmed, consider using permeabilizing agents (with appropriate controls) or formulation strategies like cyclodextrin carriers to improve cellular uptake[13].
-
-
A Systematic Troubleshooting Workflow
The following diagram provides a decision tree to systematically diagnose and resolve issues related to compound instability in your assays.
Caption: A decision tree for troubleshooting inconsistent assay results with potentially unstable compounds.
Section 3: Key Experimental Protocols
To ensure the reliability of your data, it is essential to use robust protocols for handling dichlorophenyl pyrrole compounds and to verify their stability under your specific experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the best practices for preparing solutions of poorly water-soluble dichlorophenyl pyrrole compounds to minimize precipitation.
Materials:
-
Dichlorophenyl pyrrole compound (solid)
-
100% sterile DMSO
-
Sterile, amber or opaque microcentrifuge tubes
-
Aqueous assay buffer or cell culture medium (pre-warmed to assay temperature)
Procedure:
-
Prepare Primary Stock Solution (e.g., 10 mM in 100% DMSO): a. Accurately weigh the solid compound and transfer it to a sterile, amber tube. b. Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM)[1]. c. Vortex thoroughly until the compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath or sonicate for a few minutes[1]. d. Aliquot the primary stock into single-use volumes and store at -20°C or -80°C, protected from light[10].
-
Prepare Intermediate Dilutions (in 100% DMSO): a. To create a dose-response curve, it is best to perform serial dilutions in 100% DMSO first[1]. b. For a 2-fold serial dilution, transfer half the volume of your highest concentration stock into a new tube containing an equal volume of 100% DMSO. Mix well. Repeat for subsequent dilutions. This ensures each intermediate tube has a different concentration but is still in 100% DMSO.
-
Prepare Final Working Solutions (in Aqueous Buffer/Medium): a. This is the critical step where precipitation can occur. To minimize this, dilute the DMSO intermediate stocks into your final aqueous buffer at a large dilution factor (e.g., 1:1000 or 1:200) while vortexing the aqueous buffer. b. Example : To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of pre-warmed assay medium. c. Always add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around. Prepare working solutions fresh for each experiment.
Protocol 2: In-Assay Compound Stability Assessment by HPLC-UV
This protocol provides a straightforward method to quantify the stability of your compound under your actual assay conditions (temperature, buffer, plate type, and light exposure).
Objective : To determine the percentage of the compound remaining over the time course of a typical experiment.
Materials :
-
96-well microplate (the same type used for your assay)
-
Your dichlorophenyl pyrrole compound
-
Assay buffer or cell culture medium (with all supplements, e.g., FBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure :
-
Sample Preparation : a. Prepare a working solution of your compound in the final assay buffer at the highest concentration you typically use in your assays. b. Dispense this solution into multiple wells of a 96-well plate (e.g., 200 µL/well). Prepare at least 3 replicate wells for each time point. c. Create a "Time Zero" (T=0) sample by immediately transferring the contents of 3 wells into HPLC vials. If necessary, quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile. Store these at 4°C until analysis.
-
Incubation : a. Incubate the 96-well plate under the exact same conditions as your actual assay (e.g., 37°C, 5% CO₂). b. Crucially, mimic the same light exposure conditions. If your assay plates are normally kept in a dark incubator, do so here. If they are exposed to ambient lab light, replicate that condition.
-
Time-Point Collection : a. At each desired time point (e.g., 4, 8, 24, 48 hours), remove the plate from the incubator. b. Collect the contents from 3 replicate wells and transfer them to HPLC vials, quenching with cold acetonitrile as before. Store at 4°C.
-
HPLC Analysis : a. Analyze all collected samples (T=0 and subsequent time points) by HPLC-UV. b. Develop a simple isocratic or gradient method that provides a sharp, well-resolved peak for your compound. The UV detection wavelength should be set to the absorbance maximum of the compound[15][16]. c. Integrate the peak area for your compound in each chromatogram.
-
Data Analysis : a. Calculate the average peak area for the three replicate wells at each time point. b. Determine the percent of compound remaining at each time point relative to the T=0 sample: % Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100 c. Plot % Remaining vs. Time to visualize the stability profile. A loss of >15-20% over the assay duration may indicate a significant stability issue that could compromise your results.
Visualization of the In-Assay Stability Workflow
Caption: Workflow for assessing the in-assay stability of a test compound using HPLC-UV.
Section 4: Understanding Degradation Pathways
Knowledge of the potential degradation pathways can help in proactively designing more robust assays. For dichlorophenyl pyrroles, photodegradation is the most critical abiotic pathway to consider in an assay setting.
Photodegradation Mechanism
The pyrrole ring is the primary site of photodegradation. The process can occur via two main routes[1][2]:
-
Direct Photodegradation : The pyrrole molecule directly absorbs light energy (UV or high-energy visible light), leading to an excited state. This can result in the formation of a radical cation.
-
Indirect Photodegradation (Sensitized Photooxidation) : Photosensitizers in the medium (e.g., components of cell culture media like riboflavin) absorb light and transfer the energy to oxygen, creating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the electron-rich pyrrole ring.
Both pathways can lead to the formation of radical species that react with dissolved oxygen, initiating a cascade of reactions that can ultimately cleave the pyrrole ring and generate various degradation products[1][2].
Caption: Simplified pathways for the photodegradation of dichlorophenyl pyrrole compounds.
Data Summary: Factors Influencing Stability
The following table summarizes the key factors and their impact on the stability of dichlorophenyl pyrrole compounds in assay settings.
| Factor | Impact on Stability | Recommended Action |
| Light | High Impact . Primary cause of degradation. Photodegradation half-life can be less than 2 days in sunlit water[2]. | Work in low-light conditions. Use opaque microplates. Cover plates with aluminum foil during incubation and transport. |
| pH | Low to Moderate Impact . Generally stable to hydrolysis in the 5-9 pH range[3][7]. Extreme pH can alter ionization and potentially accelerate degradation. | Use standard biological buffers (pH 6.8-7.6). Verify stability if using buffers outside this range. |
| Temperature | Moderate Impact . Stable for long periods when frozen (-20°C to -80°C)[10][17]. Higher temperatures (e.g., 37°C) will accelerate degradation reactions. | Store stock solutions frozen. Minimize time at room temperature. Be aware that assay incubation at 37°C will increase degradation rate compared to room temperature. |
| Aqueous Solubility | High Impact . Low solubility leads to precipitation and reduced effective concentration[5]. | Prepare high-concentration stocks in 100% DMSO. Use a step-wise dilution protocol. Add DMSO stock to aqueous buffer while mixing. |
| Assay Medium | Variable Impact . Serum proteins can bind to compounds, reducing bioavailability[1][2]. Other components (e.g., riboflavin) can act as photosensitizers[1]. | Be aware of potential interactions. If results are inconsistent, test stability directly in the complete medium as described in the protocol above. |
By understanding these principles and implementing the provided protocols and troubleshooting guides, you can significantly improve the quality and reliability of your experimental data when working with dichlorophenyl pyrrole compounds.
References
-
Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11240–11250. [Link]
-
Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. PubMed, 31573801. [Link]
-
De Corato, U., et al. (n.d.). Influence of water pH and time of mixing on the efficacy of fludioxonil and isofetamid, the main components of the fungicides Switch 62.5WG and Kenja 400 SC, against Botrytis cinerea. University of Florida, IFAS Extension. [Link]
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Opiyo, M. (2015). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]
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Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). LinkedIn. [Link]
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van der Valk, J., et al. (2025). Fetal bovine serum: how to leave it behind in the pursuit of more reliable science. PMC. [Link]
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abruzzi. (n.d.). graphviz-scripts: Some dot files for graphviz. GitHub. [Link]
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O'Connell, J., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PMC. [Link]
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PubChem. (n.d.). Fludioxonil. National Center for Biotechnology Information. [Link]
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Verdisson, S., et al. (2001). Fludioxonil. PubChem. [Link]
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Kilani, J., & Fillinger, S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. [Link]
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Bio-Techne. (n.d.). RPMI 1640 Medium. Bio-Techne. [Link]
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Graphviz. (2024). DOT Language. Graphviz. [Link]
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University of Hertfordshire. (n.d.). Fludioxonil (Ref: CGA 173506). AERU. [Link]
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von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Stack Overflow. (2009). Graphviz: How to go from .dot to a graph? Stack Overflow. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). FLUDIOXONIL 323. FAO. [Link]
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Graphviz. (2025). Command Line. Graphviz. [Link]
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LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
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Funk, S. (n.d.). FLUDIOXONIL (211). Food and Agriculture Organization of the United Nations. [Link]
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Kim, S.-J., et al. (2023). Investigation of Fludioxonil Reduction Using Non-Thermal Atmospheric Plasma through Experimental Simulation. MDPI. [Link]
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Naeem, S., et al. (2022). High Performance Liquid Chromatography – Ultraviolet Method for the Determination of Fludioxonil Fungicide Residues: Application on Rice Grains Cultivated in Pakistan. ResearchGate. [Link]
-
Chollet, J.-F., et al. (2004). Synthesis and phloem mobility of acidic derivatives of the fungicide fenpiclonil. PubMed, 15532679. [Link]
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Shah, R., & Deval, A. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed, 38771305. [Link]
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Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Chelladurai, G., et al. (2022). Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat. NIH. [Link]
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Di Maria, F., et al. (n.d.). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. ChemistryEurope. [Link]
-
Assay Operations: Keeping your Assays Robust and Reproducible. (2021). YouTube. [Link]
-
Gaber, N. N., et al. (2023). Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation. PMC. [Link]
-
Vasileva, D., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH. [Link]
-
Bîcu, E., et al. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Boyadzhieva, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]
-
van de Ven, B.M., & Ossendorp, B.C. (n.d.). FLUDIOXONIL (211). Food and Agriculture Organization of the United Nations. [Link]
-
Patil, S. (2019). How to determine the stability of Phosphate buffered saline (PBS)? ResearchGate. [Link]
-
Wolfe, W. H., et al. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science. [Link]
-
Zhang, K., et al. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]
-
Chaudhari, B., & Daniel, K. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]
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Side product formation in the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis.
The Paal-Knorr synthesis is a widely utilized and robust method for preparing N-substituted pyrroles.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3,5-dichloroaniline, typically under neutral or weakly acidic conditions.[3] While seemingly straightforward, this reaction can be prone to side product formation, impacting yield and purity. This guide will explore the causality behind these issues and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Side Product Formation
This section addresses the most common issues related to impurity generation during the synthesis of this compound via the Paal-Knorr reaction.
Question 1: I am observing a significant amount of an unexpected side product that is difficult to separate from my desired this compound. What could this be and how can I prevent its formation?
Answer:
A likely side product in the Paal-Knorr synthesis is the corresponding furan derivative, in this case, 2,5-dimethylfuran if 2,5-hexanedione is used as the 1,4-dicarbonyl compound. The formation of furan versus pyrrole is highly dependent on the reaction's pH.[3]
Causality:
The Paal-Knorr reaction can proceed through two main mechanistic pathways, one leading to a pyrrole and the other to a furan.[4] The key determinant is the initial nucleophilic attack. Under acidic conditions (pH < 3), the carbonyl oxygen of the 1,4-dicarbonyl compound is protonated, which then facilitates an intramolecular cyclization to form a furan after dehydration.[3][5] In contrast, neutral or weakly acidic conditions favor the nucleophilic attack of the primary amine (3,5-dichloroaniline) on the carbonyl carbon, leading to the desired pyrrole.[3]
Troubleshooting & Optimization:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. Aim for neutral or slightly acidic conditions (pH 4-6). The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[3] Avoid strong acids or amine/ammonium hydrochloride salts, which will favor the furan synthesis pathway.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products that can occur with prolonged reaction times or excessive heating.
-
Purification Strategy: If furan formation is unavoidable, careful column chromatography is typically required for separation. Due to the similar polarities of N-aryl pyrroles and related furans, a gradient elution system may be necessary to achieve good separation.
Question 2: My reaction is sluggish, and upon completion, I have a complex mixture of products, including unreacted 3,5-dichloroaniline. How can I improve the reaction rate and selectivity?
Answer:
A sluggish reaction and the presence of multiple products often point to suboptimal reaction conditions or issues with reactant purity.
Causality:
The nucleophilicity of the amine is a critical factor in the Paal-Knorr synthesis. 3,5-dichloroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. This reduced nucleophilicity can lead to a slower reaction rate. Furthermore, impurities in the starting materials, particularly the 1,4-dicarbonyl compound, can lead to various side reactions.
Troubleshooting & Optimization:
-
Catalyst Selection: While the Paal-Knorr reaction can proceed without a catalyst, the use of a mild acid catalyst is often beneficial.[4] Brønsted acids like acetic acid or Lewis acids can be employed.[4][5] For instance, catalysts like iron(III) chloride have been shown to be effective in promoting the condensation of amines with 2,5-dimethoxytetrahydrofuran (a precursor to 1,4-dicarbonyls) under mild conditions.[6]
-
Temperature Optimization: Gently heating the reaction mixture can increase the reaction rate.[7] However, excessive heat can lead to the formation of degradation products. It is crucial to find the optimal temperature for your specific reaction conditions, which can be determined through systematic experimentation and monitoring by TLC.
-
Purity of Starting Materials: Ensure the purity of your 2,5-hexanedione and 3,5-dichloroaniline. Impurities in the dicarbonyl compound can lead to self-condensation or other unwanted side reactions.[8] It is advisable to use freshly distilled or purified starting materials.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents are often used and can facilitate the desired C-alkylation pathway in related pyrrole syntheses.[8]
Question 3: After workup and purification, my final product is colored, suggesting the presence of impurities. What are these colored impurities and how can I remove them?
Answer:
Colored impurities in pyrrole synthesis can arise from oxidation or polymerization of the pyrrole product or starting materials.
Causality:
Pyrroles are electron-rich aromatic compounds and can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored oligomeric or polymeric byproducts. Additionally, residual starting materials or intermediates can also contribute to discoloration.
Troubleshooting & Optimization:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization is an effective method for removing colored impurities.[7] A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Activated Carbon Treatment: During recrystallization or before column chromatography, treating the solution with activated carbon can help adsorb colored impurities.[9]
-
Column Chromatography: For persistent colored impurities, column chromatography is the most effective purification method. Careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is crucial for successful separation.
-
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Paal-Knorr synthesis of this compound?
A1: The reaction proceeds via the initial nucleophilic attack of the 3,5-dichloroaniline on one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) to form a hemiaminal intermediate.[1][7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic this compound.[7][10] The ring-closing step is often the rate-determining step.[5][7]
Q2: Are there alternative methods for the synthesis of N-aryl pyrroles?
A2: Yes, several other methods exist for the synthesis of N-aryl pyrroles. One notable alternative involves the reaction of biomass-derived furans with arylamines over a Lewis acidic catalyst.[11] Other methods include the Knorr pyrrole synthesis, Barton-Zard synthesis, and Hantzsch pyrrole synthesis, each with its own advantages and specific applications.[2]
Q3: What are some common applications of this compound and its derivatives?
A3: N-aryl pyrroles are important structural motifs in many biologically active compounds and functional materials. For example, the pyrrole ring is a central component of the blockbuster drug Atorvastatin (Lipitor®).[7] Derivatives of dichlorophenyl-substituted heterocycles have been investigated for their potential in various therapeutic areas, including as anti-proliferative agents in cancer research.[12]
Experimental Protocols & Data
Protocol: Synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole
This protocol provides a general methodology for the synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction.
Materials:
-
2,5-Hexanedione
-
3,5-Dichloroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1.0 eq) in ethanol.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the desired 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole.
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected impact of varying reaction conditions on the synthesis of this compound.
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Catalyst | No Catalyst | Lower yield, slower reaction | Reduced rate of initial amine-carbonyl condensation. |
| Weak Acid (e.g., Acetic Acid) | Improved yield and reaction rate | Catalyzes the condensation and cyclization steps.[3] | |
| Strong Acid (pH < 3) | Low yield of pyrrole, furan as major side product | Promotes furan formation pathway.[3] | |
| Temperature | Room Temperature | Slower reaction rate | Reduced kinetic energy for the reaction to proceed. |
| Reflux | Increased reaction rate | Provides sufficient energy to overcome the activation barrier. | |
| Excessive Heat | Decreased yield, potential for degradation | Can lead to the formation of polymeric or decomposition products. | |
| Atmosphere | Air | Potential for lower purity, colored product | Pyrrole ring is susceptible to oxidation. |
| Inert (N₂ or Ar) | Higher purity, colorless product | Minimizes oxidative side reactions. |
Visualizing Reaction Pathways
Paal-Knorr Pyrrole vs. Furan Synthesis Pathway
Caption: Paal-Knorr reaction pathways for pyrrole and furan synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Abbat, S., et al. (2015). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 5, 88353–88366. Available from: [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available from: [Link]
-
Antonov, A. S., et al. (2021). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank, 2021(2), M1227. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
-
Huang, Y.-B., et al. (2020). N-aryl pyrrole synthesis from biomass derived furans and arylamine over Lewis acidic Hf doped mesoporous SBA-15 catalyst. ACS Sustainable Chemistry & Engineering, 8(30), 11341–11348. Available from: [Link]
- Google Patents. (n.d.). WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
-
Pal, K., et al. (2016). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of cellular and molecular medicine, 20(8), 1543–1552. Available from: [Link]
-
Chapman University Digital Commons. (2014). Copper Triflate-Mediated Synthesis of 1,3,5-triarylpyrazoles in [bmim][PF6] Ionic Liquid. Available from: [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Der Pharma Chemica, 4(1), 100-105. Available from: [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Pyrrole Derivative Purification via Column Chromatography
Welcome to the technical support center for the column chromatography of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these electron-rich heterocyclic compounds. The inherent reactivity and sensitivity of the pyrrole core often lead to frustrating outcomes during chromatographic separation. This resource provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these obstacles and achieve high-purity compounds.
The advice and protocols herein are grounded in the fundamental principles of chromatography and the specific chemical nature of pyrrole derivatives. We will explore not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns that arise during the column chromatography of pyrrole derivatives.
Q1: What is a good starting solvent system for the TLC analysis of a new pyrrole derivative?
A1: A sensible starting point for many pyrrole derivatives is a mixture of a non-polar solvent, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate.[1] Begin with a relatively non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent to achieve an optimal retention factor (Rf) of 0.2-0.3 for your target compound. This Rf range typically translates well to effective separation on a column.
Q2: My purified pyrrole derivative is colored, but it should be colorless. What causes this and how can I fix it?
A2: The development of color in pyrrole derivatives is often a sign of oxidation or polymerization. The electron-rich nature of the pyrrole ring makes it susceptible to degradation upon exposure to air, light, and acidic conditions.[2] To mitigate this, consider the following:
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Fresh Solvents: Utilize freshly distilled or HPLC-grade solvents to prevent impurities that could catalyze degradation.[1]
-
Rapid Purification: Minimize the time your compound spends on the column. Flash chromatography is often preferred over gravity chromatography for this reason.[1][2]
-
Alternative Purification: If the color persists after chromatography, other techniques like recrystallization or distillation under reduced pressure might be necessary to remove the colored impurities.[1]
Q3: How can I remove unreacted pyrrole starting material from my reaction mixture?
A3: Unreacted pyrrole can be challenging to remove due to its polarity. Before resorting to chromatography, consider these preliminary purification steps:
-
Washing: Repeatedly washing the reaction mixture with a non-polar solvent like hexanes can effectively remove a significant amount of the unreacted pyrrole.[3]
-
Distillation: If your product is not volatile, distillation under reduced pressure can be an efficient method for removing the more volatile pyrrole starting material.[1]
Q4: What are my options if my pyrrole derivative is decomposing on the silica gel column?
A4: The acidic nature of standard silica gel is a frequent cause of degradation for sensitive pyrrole derivatives.[2] Here are several strategies to address this issue:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For some derivatives, reversed-phase (C18) chromatography may also be a viable option.[1][2]
-
Alternative Purification Methods: If chromatographic approaches consistently lead to decomposition, explore non-chromatographic techniques such as recrystallization or distillation.[1]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of pyrrole derivatives.
Problem 1: Streaking of the compound on the TLC plate or in the column.
-
Cause: Streaking is often a result of the polar pyrrole ring interacting strongly with the acidic sites on the silica gel.[1] This can also be exacerbated by poor solubility in the mobile phase.
-
Solutions:
-
Solvent System Modification:
-
Increase Polarity: Gradually increase the proportion of the polar solvent in your eluent to improve the solubility of your compound and reduce its interaction with the stationary phase.[1]
-
Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a more polar solvent like methanol into your eluent. Triethylamine is particularly effective at neutralizing the acidic sites on silica gel, leading to improved peak shapes.[1]
-
-
Stationary Phase Choice:
-
Problem 2: Poor separation between the desired pyrrole derivative and an impurity.
-
Cause: The solvent system does not have sufficient selectivity to resolve the compounds of interest.
-
Solutions:
-
Optimize the Solvent System:
-
Test Different Polarities: Run a series of TLC plates with solvent systems of varying polarities to find the optimal composition for separation.[1]
-
Ternary Solvent Systems: Introduce a third solvent to the mobile phase. For instance, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can sometimes significantly enhance selectivity.[1]
-
-
Gradient Elution: For column chromatography, employing a gradient elution, where the polarity of the solvent system is gradually increased during the separation, can be highly effective for resolving compounds with different polarities.[1]
-
Problem 3: The compound is eluting with the solvent front.
-
Cause: The compound is not interacting sufficiently with the stationary phase, indicating that the mobile phase is too polar.
-
Solutions:
-
Decrease Solvent Polarity: Use a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 5-10%.[1]
-
Change Stationary Phase: If reducing the solvent polarity is not effective, your compound may be too non-polar for normal-phase chromatography. In this case, consider switching to reversed-phase chromatography, where non-polar compounds are more strongly retained.[1]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Pyrrole Derivative
-
Solvent System Selection:
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until it is level with the top of the silica bed.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading: If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure (e.g., with a pump or hand bellows).
-
Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
Table 1: Common Solvents and Their Properties in Normal-Phase Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane/Petroleum Ether | 0.1 | Very Low |
| Toluene | 2.4 | Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | High |
| Methanol | 5.1 | Very High |
Visualizations
Workflow for Pyrrole Derivative Purification
Caption: General workflow for the purification of pyrrole derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 1-(3,5-dichlorophenyl)-1H-pyrrole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 1-(3,5-dichlorophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. We will address common challenges and provide a logical framework for developing a robust purification protocol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical step is performing a systematic solvent screening.[1] this compound (MW: 212.08 g/mol , Formula: C₁₀H₇Cl₂N) is a moderately polar molecule due to the pyrrole ring and the dichlorophenyl group.[2] A successful recrystallization depends entirely on identifying a solvent (or solvent system) where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[3][4] Without this differential solubility, good recovery and purification are impossible.
Q2: Based on the structure, what classes of solvents are likely to be good candidates?
A2: Given the aromatic and heterocyclic nature of the compound, a logical approach is to test solvents across a range of polarities. The principle of "like dissolves like" suggests that solvents of intermediate polarity might be effective.[3] Good starting points would include:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene.
-
Alkanes: Hexane or heptane (likely as an anti-solvent).
-
Chlorinated Solvents: Dichloromethane (DCM).
It is common for aromatic compounds to crystallize well from solvents like ethanol, toluene, or mixtures such as ethyl acetate/hexane.[5]
Q3: What are the likely impurities I need to remove from a crude sample of this compound?
A3: Impurities will largely depend on the synthetic route used. A common method for synthesizing N-aryl pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, 3,5-dichloroaniline). Potential impurities could therefore include:
-
Unreacted 3,5-dichloroaniline.
-
Unreacted 1,4-dicarbonyl starting material (e.g., succinaldehyde).
-
Side-products from incomplete cyclization or polymerization.
Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon.[8][9]
Section 2: Protocol Development & Experimental Workflows
A robust recrystallization procedure is not a single protocol but a workflow. The following diagram and steps outline the logical process from solvent screening to final product isolation.
Caption: Logical workflow for developing a recrystallization protocol.
Step-by-Step Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization.
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone) dropwise, starting with ~0.5 mL. Agitate the tube at room temperature.
-
Cold Solubility Test: Observe if the compound dissolves readily.
-
If it dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[10]
-
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble in the cold, gently heat the mixture to the solvent's boiling point.[11]
-
If it dissolves completely when hot, this is a promising candidate for a single-solvent recrystallization.
-
If it remains insoluble even when hot, the solvent is unsuitable.
-
-
Crystallization Test: For promising candidates from step 4, allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
Record Observations: Systematically record your findings. The goal is to find a solvent that exhibits the properties in the "Ideal" column below.
Data Presentation: Example of a Solvent Screening Table
| Solvent | Solubility at 25°C (in ~0.5 mL) | Solubility at Boiling | Observations on Cooling | Suitability |
| Water | Insoluble | Insoluble | N/A | Poor |
| Hexane | Sparingly Soluble | Sparingly Soluble | Minimal precipitation | Poor (Potential anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Good crystal formation | Good |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Poor (Potential soluble solvent) |
| Acetone | Soluble | Very Soluble | Oiled out initially | Poor |
Step-by-Step Protocol 2: Single-Solvent Recrystallization (Using Toluene as an Example)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid at or near the boiling point.[11] Adding excess solvent is the most common cause of poor yield and must be avoided.[9][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.[8]
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any adhering mother liquor that contains dissolved impurities.[11][13]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[11]
Section 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.
Sources
- 1. mt.com [mt.com]
- 2. This compound | 154458-86-3 [chemicalbook.com]
- 3. rubingroup.org [rubingroup.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Recrystallization [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Pyrroles
Welcome to the technical support center for the analysis of halogenated pyrroles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex NMR spectra of these compounds. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my halogenated pyrrole spectrum unexpectedly broad?
This is a frequently observed phenomenon stemming from the quadrupolar nature of halogen nuclei, particularly chlorine and bromine.
Causality Explained:
Nuclei with a spin quantum number (I) greater than 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.[1][2] This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient mechanism for nuclear relaxation.[3] This rapid relaxation of the halogen nucleus can lead to a shortening of the relaxation time of adjacent protons, causing their signals to broaden.[2] This effect is often more pronounced for protons directly attached to or in close spatial proximity to the halogenated carbon.
Another contributing factor can be the interaction with the ¹⁴N nucleus of the pyrrole ring, which also has a quadrupole moment (I=1).[4][5] This typically broadens the N-H proton signal significantly, but its influence can also extend to the ring protons.[5][6]
Q2: How does halogen substitution affect the ¹H and ¹³C chemical shifts in a pyrrole ring?
Halogen substitution significantly influences the electronic environment of the pyrrole ring, leading to predictable, yet sometimes complex, changes in chemical shifts.
Expertise-Driven Insights:
-
¹H NMR: Halogens are electronegative, and their inductive effect generally deshields nearby protons, causing a downfield shift (to higher ppm values).[7] However, halogens also possess lone pairs of electrons that can participate in resonance, donating electron density back into the ring. This resonance effect tends to shield protons, causing an upfield shift. The net effect on the chemical shift depends on the balance between these two opposing effects and the position of the halogen. For chlorine and bromine, the inductive effect often dominates, leading to a net downfield shift for adjacent protons.
-
¹³C NMR: The effect on ¹³C chemical shifts is more pronounced. The carbon directly attached to the halogen experiences a significant downfield shift due to the halogen's electronegativity.[8] The magnitude of this shift is dependent on the specific halogen. The shifts of other carbons in the ring are also affected, and these changes can often be predicted using additive substituent chemical shift (SCS) parameters.[9][10]
Data Presentation: Typical ¹H and ¹³C Chemical Shift Ranges for Pyrrole
| Nucleus | Position | Typical Chemical Shift (ppm) |
| ¹H | N-H | ~8.0 - 8.2[11] |
| H-2, H-5 (α-protons) | ~6.7 - 6.8[11] | |
| H-3, H-4 (β-protons) | ~6.1 - 6.2[11] | |
| ¹³C | C-2, C-5 (α-carbons) | ~118 |
| C-3, C-4 (β-carbons) | ~108 |
Note: These are approximate values for unsubstituted pyrrole and will be influenced by solvent and substitution.[12][13] Halogenation will cause significant deviations from these values.
Q3: I'm struggling to differentiate between isomers of a di-halogenated pyrrole. What NMR techniques can help?
Differentiating isomers is a common challenge where a multi-pronged NMR approach is highly effective.
Authoritative Protocol:
-
¹H NMR Analysis: Carefully analyze the coupling patterns and integration of the remaining proton signals. The number of distinct proton environments and their splitting patterns can often distinguish between isomers. For example, a 2,3-dihalopyrrole will have three distinct ring proton signals, whereas a 2,5-dihalopyrrole will have only one, appearing as a singlet (assuming identical halogens).
-
¹³C NMR and DEPT: The number of signals in the broadband-decoupled ¹³C NMR spectrum will indicate the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, in a 2,4-dihalopyrrole, you would expect to see a COSY correlation between the H-3 and H-5 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is extremely useful for identifying quaternary carbons (those without attached protons) and piecing together the carbon skeleton. For example, in a 2,3-dihalopyrrole, the N-H proton might show an HMBC correlation to C-2 and C-5.
-
-
NOE (Nuclear Overhauser Effect) Experiments: NOE provides information about the spatial proximity of nuclei.[14][15] A 1D NOE difference experiment or a 2D NOESY experiment can reveal which protons are close to each other in space, which is critical for confirming regiochemistry.[16] For example, irradiating a substituent at the 2-position should show an NOE to the H-3 proton, but not the H-4 or H-5 protons.
Workflow for Isomer Differentiation
Caption: Systematic workflow for differentiating halogenated pyrrole isomers.
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals in Polychlorinated Pyrrole Spectra
Issue: The ¹H NMR spectrum of my trichloropyrrole shows a single, broad, unresolved peak for the remaining ring proton.
Troubleshooting Protocol:
-
Optimize Shimming: Before any other steps, ensure the magnetic field homogeneity is optimized by careful shimming of the spectrometer. Poor shimming is a common cause of broad peaks.
-
Change the NMR Solvent: The chemical shifts of protons can be sensitive to the solvent. Changing from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can alter the chemical shifts of the protons, potentially resolving the overlap.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes resolve overlapping signals. Changes in temperature can affect conformational equilibria and intermolecular interactions, leading to slight shifts in resonance frequencies.
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlap.
-
Employ 2D NMR: Even if the 1D ¹H spectrum is poorly resolved, 2D techniques can often provide the necessary information.
-
An HSQC spectrum will show a correlation for the proton to its attached carbon, providing the carbon's chemical shift.
-
An HMBC spectrum will reveal long-range couplings from this proton to other carbons in the molecule, helping to confirm its position.
-
Guide 2: Dealing with a Disappearing or Very Broad N-H Proton Signal
Issue: I cannot locate the N-H proton signal in the ¹H NMR spectrum of my halogenated pyrrole.
Troubleshooting Protocol:
-
Expand the Spectral Window: The N-H proton of pyrroles is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear over a wide range, sometimes beyond the standard spectral window. Ensure you are acquiring the spectrum over a sufficiently large range (e.g., -1 to 15 ppm).
-
Perform a Deuterium Exchange Experiment: To confirm the presence of an exchangeable proton (like N-H), add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the ¹H spectrum. If the broad signal disappears, it was likely the N-H proton.
-
Lower the Temperature: As mentioned, the broadness of the N-H signal is often due to quadrupolar relaxation of the ¹⁴N nucleus.[5] Lowering the temperature of the experiment can sometimes sharpen this signal by changing the rate of molecular tumbling.[5]
-
¹⁵N-Enriched Samples (Advanced): For intractable cases, synthesizing the compound with ¹⁵N-enriched starting materials can provide a solution. ¹⁵N has a spin of 1/2 and does not exhibit quadrupolar broadening. This will result in a sharp N-H signal that shows clear coupling to other protons.
-
Indirect Detection using HMBC: Even if the N-H proton signal is too broad to observe directly, its presence can often be inferred from an HMBC spectrum. Look for correlations from the ring protons (H-2, H-5) to the nitrogen atom in a ¹H-¹⁵N HMBC experiment.
Guide 3: When Experimental Data and Theoretical Predictions Don't Match
Issue: I have used computational chemistry to predict the NMR spectrum of my halogenated pyrrole, but the calculated shifts do not align well with my experimental data.
Troubleshooting Protocol:
-
Verify the Structure: The most common reason for a mismatch is an incorrect structural assignment. Re-evaluate all available spectroscopic data (MS, IR, 2D NMR) to ensure the proposed structure is correct.
-
Assess the Computational Method: The accuracy of predicted NMR shifts is highly dependent on the level of theory and basis set used.[17] Density Functional Theory (DFT) methods, such as B3LYP with a reasonably large basis set (e.g., 6-311+G(d,p)), are often a good starting point for such calculations.[18]
-
Include Solvent Effects: NMR spectra are typically recorded in solution. Computational predictions should include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for the effect of the solvent on the molecular geometry and electronic structure.
-
Consider Conformational Flexibility: If your molecule has flexible side chains, it may exist as a mixture of conformers in solution. The experimental spectrum will be a population-weighted average of the spectra of all contributing conformers. Your computational approach must involve a thorough conformational search and the calculation of NMR parameters for each significant conformer.[19][20]
Logical Relationship for Computational vs. Experimental Data
Caption: Decision-making process when experimental and computational NMR data conflict.
References
-
Lacerda Jr., E. G., et al. (n.d.). Computational Prediction of H and C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. ResearchGate. Retrieved from [Link]
-
Shimokawa, K., et al. (n.d.). Analysis of the N.M.R. spectrum of pyrrole. Retrieved from [Link]
-
Fukui, H., et al. (n.d.). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Retrieved from [Link]
-
Fukui, H., et al. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep. Retrieved from [Link]
-
Stenutz. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved from [Link]
-
Hoffman, R. A., & Gronowitz, S. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
National Institutes of Health. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of NMR properties of the quadrupolar (I >1/2) halogen nuclei. Retrieved from [Link]
-
Anubha, S., & Anju, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Intermediate Organic Chemistry. (n.d.). NOE. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
MDPI. (n.d.). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Retrieved from [Link]
-
Bryce, D. L. (n.d.). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]
-
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]
-
Bellinghiere, A. T. (n.d.). Theoretical Methods and Applications of Computational NMR. eScholarship.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
NMR Wiki. (2011, July 20). Quadrupolar coupling. Retrieved from [Link]
-
Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of 1-(3,5-dichlorophenyl)-1H-pyrrole
Introduction: Welcome to the technical support center for 1-(3,5-dichlorophenyl)-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold. The 1-(3,5-dichlorophenyl) moiety is a key pharmacophore in several biologically active compounds, notably the dicarboximide class of fungicides, which are known for their antiandrogenic properties.[1][2] The pyrrole ring itself is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with activities ranging from anticancer to anti-inflammatory.[3][4][5]
This document provides a framework for troubleshooting common experimental challenges and systematically enhancing the biological activity of the parent compound through rational, evidence-based modifications.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses initial questions researchers may have about the this compound scaffold, drawing parallels from structurally related compounds.
Q1: What is the likely mode of action for this compound class?
A1: While the specific biological target of this compound is likely uncharacterized, the 3,5-dichlorophenyl substitution pattern is a strong indicator of potential mechanisms. In the well-studied dicarboximide fungicide Vinclozolin, this group is critical for its antiandrogenic activity.[1] Vinclozolin and its metabolites act as antagonists to the androgen receptor (AR), inhibiting androgen-activated gene expression.[1][2][6] Therefore, AR antagonism is a primary hypothesis to investigate. Additionally, related dicarboximide and phenylpyrrole fungicides are known to interfere with osmotic signal transduction in fungi, often by inhibiting a MAP/histidine kinase pathway, which is another potential avenue for investigation, particularly for antifungal applications.[7][8][9]
Q2: My compound shows low solubility in aqueous buffers. How can I address this?
A2: The this compound scaffold is highly lipophilic (hydrophobic) due to the chlorinated aromatic ring and the pyrrole core. Poor aqueous solubility is an expected challenge.
-
Initial Formulation: For in vitro screening, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: For cell-based assays, co-solvents or non-ionic surfactants like Tween® 80 or Cremophor® EL can be cautiously employed, but vehicle-only controls are critical to rule out effects from the excipients themselves.
-
Structural Modification: The most robust long-term solution is to incorporate polar or ionizable functional groups into the molecule. This is a key goal of a lead optimization program and is discussed in Part 3.
Q3: Is the compound likely to be stable under standard assay conditions?
A3: The pyrrole ring can be susceptible to oxidation, especially if unsubstituted.[10] Exposure to air and light over extended periods can lead to gradual darkening and polymerization.[10]
-
Storage: Store the solid compound and stock solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
-
Experimental Controls: When running multi-day experiments, it is advisable to include a stability control where the compound is incubated in the assay medium for the full duration of the experiment and then analyzed by HPLC to check for degradation.
Q4: What initial bioassays should I prioritize?
A4: Based on the structural alerts, a tiered screening approach is logical:
-
General Cytotoxicity Assay: Screen the compound against a panel of cancer cell lines (e.g., LNCaP for prostate, which is androgen-sensitive, and a non-hormone-dependent line like HEK293) to establish a baseline for general toxicity.
-
Androgen Receptor (AR) Binding Assay: A competitive radioligand binding assay or a fluorescence polarization assay can directly measure the compound's ability to bind to the AR.
-
AR Functional Assay: Use a reporter gene assay in a cell line like PC-3 or LNCaP, which contains an AR-responsive reporter (e.g., luciferase driven by an androgen-response element). This will determine if binding translates to functional antagonism or agonism.
-
Antifungal Assay: Test for activity against relevant fungal strains like Botrytis cinerea or Sclerotinia sclerotiorum, which are known targets of dicarboximide fungicides.[11][12]
Part 2: Troubleshooting Experimental Workflows
This section provides guidance for specific problems encountered during synthesis and screening.
Issue 1: Low Yields in Pyrrole Synthesis
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine (in this case, 3,5-dichloroaniline), is a common route.[13] Low yields can often be traced to several factors.
-
Problem: Inefficient cyclization or side reactions.
-
Cause & Solution:
-
Amine Basicity: 3,5-dichloroaniline is a weak nucleophile due to the electron-withdrawing nature of the chlorine atoms. The reaction may require harsher conditions (higher temperature, longer reaction times) or acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) to promote the initial imine formation.
-
Dicarbonyl Stability: The 1,4-dicarbonyl precursor (e.g., succinaldehyde) can be unstable or prone to self-polymerization. Using a protected or more stable precursor is recommended.
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can interfere with the condensation steps.
-
Troubleshooting Logic for Synthesis
Caption: Troubleshooting workflow for low-yield pyrrole synthesis.
Issue 2: High Variability in Bioassay Results
Inconsistent results in cell-based or biochemical assays can derail a project. A systematic approach is needed to identify the source of the error.
-
Problem: IC50 values fluctuate significantly between experimental runs.
-
Cause & Solution:
-
Compound Precipitation: As discussed in the FAQ, the compound may be precipitating out of the assay medium at higher concentrations. Visually inspect the wells under a microscope for crystals. If precipitation is observed, lower the top concentration or use a formulation with better solubility.
-
Inconsistent Cell Health: Ensure cells are in the logarithmic growth phase and have consistent passage numbers. Perform a cell viability check (e.g., Trypan Blue) before each experiment.
-
Assay Reagent Degradation: Prepare fresh buffers and aliquot reagents to avoid repeated freeze-thaw cycles.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls.
-
Part 3: A Rational Approach to Enhancing Biological Activity
The goal of a lead optimization campaign is to improve potency, selectivity, and pharmacokinetic properties through systematic structural modifications. This process is guided by the principles of Structure-Activity Relationships (SAR).
Overall Drug Discovery Workflow
The following workflow outlines a standard path from a starting scaffold to a preclinical candidate.
Caption: Iterative workflow for lead discovery and optimization.
SAR Strategy: Modifying the Pyrrole Core
The unsubstituted pyrrole ring offers several positions for modification. The primary goal is to introduce new chemical functionalities that can form favorable interactions (hydrogen bonds, ionic bonds, improved van der Waals contacts) with the biological target.
Proposed Modifications and Rationale
Caption: SAR strategy focusing on pyrrole ring substitution.
Hypothetical SAR Data Table
This table illustrates how data from newly synthesized analogs would be organized to guide the next round of design. Assume the primary assay measures binding affinity to the Androgen Receptor (AR).
| Compound ID | Modification (R Group at C3/C4) | AR Binding IC50 (nM) | LNCaP Cytotoxicity IC50 (µM) | Rationale for Change |
| Parent-01 | -H | >10,000 | >50 | Baseline scaffold |
| Analog-02 | -CHO (at C3) | 5,800 | 45 | Introduce H-bond acceptor. Modest gain. |
| Analog-03 | -CH₂OH (at C3, from reduction of -CHO) | 950 | 30 | Introduce H-bond donor. Significant improvement. |
| Analog-04 | -COOH (at C3, from oxidation of -CHO) | 720 | 25 | Introduce ionizable group. Best potency so far. |
| Analog-05 | -Br (at C3) | 8,500 | >50 | Introduce halogen for potential halogen bonding. |
| Analog-06 | -NO₂ (at C3) | >10,000 | >50 | Strong electron-withdrawing group reduces activity. |
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a C3-Formylated Analog via Vilsmeier-Haack Reaction
This protocol describes the introduction of an aldehyde group onto the pyrrole ring, a versatile handle for further chemical modifications.[13]
Materials:
-
This compound (Parent-01)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve anhydrous DMF (1.2 eq) in anhydrous DCM (20 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 15 minutes. A white precipitate may form. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound-3-carbaldehyde (Analog-02).
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This protocol determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).
Materials:
-
Recombinant human AR-LBD protein
-
[³H]-Mibolerone (high-affinity radioligand)
-
Test compounds (e.g., Parent-01, Analogs 02-06) dissolved in DMSO
-
Dihydrotestosterone (DHT) as a positive control competitor
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates (e.g., 96-well glass fiber filters)
Procedure:
-
Plate Preparation: Prepare serial dilutions of test compounds and the DHT positive control in assay buffer. The final DMSO concentration should be constant (e.g., 1%).
-
Binding Reaction: In each well of a 96-well plate, combine:
-
Assay Buffer
-
A fixed concentration of [³H]-Mibolerone (typically at its Kd value, e.g., 1 nM).
-
Diluted test compound or control.
-
A fixed concentration of AR-LBD protein.
-
-
Controls:
-
Total Binding: Contains radioligand and protein, but no competitor (just DMSO vehicle).
-
Non-specific Binding (NSB): Contains radioligand, protein, and a saturating concentration of unlabeled DHT (e.g., 10 µM) to displace all specific binding.
-
-
Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The protein and any bound radioligand will be trapped on the filter.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate the percentage of inhibition for each test compound concentration relative to the specific binding.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
-
Kelce, W. R., & Wilson, E. M. (1997). Environmental antiandrogens: developmental effects, molecular mechanisms, and clinical implications. Journal of Molecular Medicine, 75(3), 198-207. [Link]
-
Fungicide Resistance Action Committee. (2021). FRAC Code List 2021. FRAC. [Link]
-
extensionAUS. (2020). Modes of Action. Field Crop Diseases Victoria. [Link]
-
Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. [Link]
-
Wikipedia contributors. (2023). Dicarboximide fungicides. Wikipedia. [Link]
-
Chen, H., et al. (2025). Structure-activity relationship and in silico docking analysis of dicarboximide fungicides on 17β-hydroxysteroid dehydrogenase 1 of human, rat, and pig. PubMed. [Link]
-
Leroux, P. (2004). Fungicides, Dicarboximides. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). AGRIS Database. [Link]
-
Pesticides Info. (2025, February 1). Vinclozolin: Uses, Mode of Action, Formulation & Dosage for Crop Protection #fungicide. YouTube. [Link]
-
Extension Toxicology Network. (1996). Vinclozolin - EXTOXNET PIP. [Link]
-
Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Vinclozolin (Ref: BAS 352F). [Link]
-
Lambright, C. R., et al. (2000). Mode of Action: Inhibition of Androgen Receptor Function—Vinclozolin-Induced Malformations in Reproductive Development. Toxicological Sciences. [https://www.researchgate.net/publication/285784961_Mode_of_Action_Inhibition_of_Androgen_ Receptor_Function-Vinclozolin-Induced_Malformations_in_Reproductive_Development]([Link]_ Receptor_Function-Vinclozolin-Induced_Malformations_in_Reproductive_Development)
-
Chen, H., et al. (2024). Structure-activity relationship and in silico docking analysis of dicarboximide fungicides on 17β-hydroxysteroid dehydrogenase 1 of human, rat, and pig. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of carboxin-related carboxamides as fungicide. [Link]
-
MDPI. (n.d.). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. [Link]
-
AMiner. (n.d.). Structure-activity Relationship and in Silico Docking Analysis of Dicarboximide Fungicides on 17Β-Hydroxysteroid Dehydrogenase 1 of Human, Rat, and Pig. [Link]
-
Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
Wikipedia contributors. (2024). Pyrrole. Wikipedia. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed. [Link]
-
Brieflands. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]
-
MDPI. (n.d.). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl...). [Link]
-
PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
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Validation & Comparative
A Comparative Guide to the Antifungal Potential of 1-(3,5-dichlorophenyl)-1H-pyrrole and Established Agents
For researchers, scientists, and drug development professionals, the escalating threat of antifungal resistance necessitates a continuous search for novel chemical scaffolds with unique mechanisms of action. This guide provides a comprehensive framework for evaluating emerging antifungal candidates, using the promising, yet under-characterized compound, 1-(3,5-dichlorophenyl)-1H-pyrrole, as a focal point for comparison against cornerstone antifungal therapies. While specific comparative data for this exact molecule is not yet broadly published, this document serves as a methodological roadmap, grounded in established scientific principles and protocols, to empower researchers in their own investigations of novel pyrrole-based antifungals.
The Promise of Pyrrole-Based Antifungals
The pyrrole ring is a key structural motif found in many biologically active natural products and synthetic compounds.[1] Naturally occurring pyrroles, such as pyrrolnitrin, have demonstrated notable antifungal activity, suggesting that this chemical class is a fertile ground for the development of new therapeutic agents.[1] The subject of this guide, this compound, combines this promising heterocyclic core with a dichlorinated phenyl group, a substitution pattern often associated with enhanced antimicrobial potency. The central hypothesis is that such a molecule may exhibit a potent and potentially novel mechanism of action against clinically relevant fungal pathogens.
Establishing a Baseline: Comparator Antifungal Compounds
To rigorously assess the potential of a new agent, it is essential to benchmark its performance against the current standards of care. This guide will focus on three major classes of systemic antifungal drugs, each with a distinct mechanism of action.
-
Fluconazole (An Azole): A fungistatic agent that inhibits the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3]
-
Caspofungin (An Echinocandin): A fungicidal agent that targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key structural polysaccharide not found in mammalian cells.[4][5][6]
-
Amphotericin B (A Polyene): A fungicidal drug that binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[7][8]
A Framework for Comparative Evaluation: Key Experimental Protocols
The following section details the essential, step-by-step methodologies required to conduct a head-to-head comparison of a novel compound like this compound against established antifungals. Adherence to these standardized protocols is critical for generating reproducible and reliable data.
Determining Antifungal Potency: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The reference method for yeast susceptibility testing is provided by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[8][9]
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents (e.g., this compound, fluconazole) in a suitable solvent (typically dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microdilution Plates: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final volume of 100 µL per well. The final drug concentrations should typically range from 0.125 to 128 µg/mL. Include a drug-free well as a positive growth control.
-
Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium so that when 100 µL is added to each well of the microtiter plate, the final inoculum concentration is between 0.5-2.5 x 10^3 cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[10]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles and ≥80% for other agents) compared to the drug-free control well.[11]
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs in µg/mL)
| Fungal Species | This compound | Fluconazole | Caspofungin | Amphotericin B |
| Candida albicans (ATCC 90028) | 1 | 2 | 0.25 | 0.5 |
| Candida glabrata (ATCC 90030) | 2 | 32 | 0.5 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 8 | >16 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 4 | >64 | 0.125 | 1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Investigating the Mechanism of Action
A critical aspect of evaluating a novel compound is to determine its mechanism of action. The following assays can help elucidate whether the compound targets the fungal cell membrane's ergosterol biosynthesis pathway (like azoles) or its overall integrity (like polyenes).
This spectrophotometric assay quantifies the amount of ergosterol in fungal cells after exposure to the test compound.[11][12]
-
Fungal Culture and Drug Exposure: Grow the fungal cells to mid-log phase in a suitable broth. Expose the cells to the test compound at sub-MIC and MIC concentrations for a defined period (e.g., 4-6 hours). Include a no-drug control and a positive control (e.g., fluconazole).
-
Saponification: Harvest the cells by centrifugation, wash with sterile water, and determine the wet weight of the cell pellet. Add 3 mL of a 25% alcoholic potassium hydroxide solution to the pellet and vortex for 1 minute.[11]
-
Incubation: Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.[11]
-
Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (in a 1:3 ratio) to the tube, vortex for 3 minutes, and allow the layers to separate. Carefully transfer the upper heptane layer, which contains the non-saponifiable lipids (including ergosterol), to a clean glass tube.
-
Spectrophotometric Analysis: Scan the heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer. The characteristic four-peaked curve of ergosterol will be present in the control samples.
-
Data Analysis: Calculate the ergosterol content as a percentage of the wet cell weight. A significant reduction in ergosterol content in the presence of the test compound, similar to the fluconazole control, suggests inhibition of the ergosterol biosynthesis pathway.
Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact membranes. An increase in PI staining indicates membrane damage.[3]
-
Fungal Cell Preparation: Grow and harvest fungal cells as described for the MIC assay. Wash the cells and resuspend them in a buffered saline solution (e.g., PBS).
-
Drug Treatment: Expose the fungal cells to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) for a short duration (e.g., 1-2 hours). Include a no-drug (negative) control and a positive control known to disrupt the membrane (e.g., amphotericin B).
-
Staining: Add propidium iodide to each cell suspension to a final concentration of 5-10 µg/mL. Incubate in the dark for 5-15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the PI at 488 nm and measure the emission in the appropriate red channel (e.g., FL-2 or FL-3).
-
Data Interpretation: An increase in the percentage of PI-positive (red fluorescent) cells in the drug-treated samples compared to the untreated control indicates that the compound compromises fungal cell membrane integrity.
Visualizing the Scientific Process and Potential Mechanisms
Diagrams are invaluable tools for conceptualizing experimental workflows and hypothetical mechanisms of action.
Caption: Experimental workflow for the evaluation of a novel antifungal candidate.
Caption: Hypothetical mechanism of action: Membrane disruption by a pyrrole compound.
Synthesis and Forward Outlook
This guide outlines a robust, scientifically-grounded approach to the initial characterization of novel antifungal compounds like this compound. By employing standardized methodologies for determining antifungal potency and elucidating the mechanism of action, researchers can generate high-quality, comparable data. The pyrrole scaffold continues to be a source of promising antimicrobial leads.[12] A systematic evaluation, as detailed here, is the critical first step in determining whether a novel derivative can be advanced in the drug development pipeline to address the urgent need for new and effective antifungal therapies.
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CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition . (2017). Clinical and Laboratory Standards Institute. [Link]
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Al-dhabi, N. A., et al. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions . ResearchGate. [Link]
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Antifungals: Mechanism of Action and Drug Resistance . (2015). In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 333-353). Springer. [Link]
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A Comparative Analysis of the Cytotoxicity of Dichlorophenyl Pyrrole Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, pyrrole derivatives have emerged as a promising class of compounds. The strategic incorporation of dichlorophenyl moieties onto the pyrrole core has been shown to significantly influence their cytotoxic profile. This guide provides a comparative analysis of the cytotoxic effects of various dichlorophenyl pyrrole derivatives against a panel of human cancer cell lines, offering insights into their structure-activity relationships and potential mechanisms of action.
The Rationale for Dichlorophenyl Substitution
The introduction of a dichlorophenyl group to a pharmacologically active scaffold can modulate its biological activity through several mechanisms. The chlorine atoms, being electronegative, can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. Furthermore, the lipophilicity conferred by the dichlorophenyl ring can influence the compound's ability to traverse cellular membranes and reach its intracellular site of action. The specific substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,6-dichloro vs. 3,4-dichloro) can also create distinct steric and electronic environments, leading to differential cytotoxicity and selectivity.
Comparative Cytotoxicity of Dichlorophenyl Pyrrole Derivatives
To illustrate the impact of structural modifications on cytotoxic activity, we have compiled and compared the growth inhibitory concentrations (GI50) and half-maximal inhibitory concentrations (IC50) of several dichlorophenyl pyrrole derivatives and related compounds across various cancer cell lines. The data, summarized in the table below, has been collated from peer-reviewed studies employing standardized cytotoxicity assays.
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (1) | MCF-7 (Breast) | SRB | 0.56 ± 0.03 | [1] |
| HT29 (Colon) | SRB | < 1 | [1] | |
| U87 (Glioblastoma) | SRB | < 1 | [1] | |
| A2780 (Ovarian) | SRB | < 1 | [1] | |
| (Z)-3-(5-bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile (2) | MCF-7 (Breast) | SRB | Not explicitly stated, but noted for enhanced solubility | [1] |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (3) | HepG2 (Liver) | MTT | 233.0 ± 19.7 (wild type) | [2] |
| HepG2-CYP3A4 (Liver) | MTT | 160.2 ± 5.9 (CYP3A4 transfected) | [2] | |
| Pyrrolo[2,3-d]pyrimidine Derivative (cpd 21) | HepG2 (Liver) | MTT | 0.5 - 0.9 | [3] |
| DU145 (Prostate) | MTT | 0.5 - 0.9 | [3] | |
| CT-26 (Colon) | MTT | 0.5 - 0.9 | [3] |
Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific biological or biochemical function. SRB stands for Sulforhodamine B assay.
From this comparative data, several key insights emerge:
-
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (1) demonstrates potent sub-micromolar growth inhibitory activity against the MCF-7 breast cancer cell line and broad-spectrum activity against a panel of other cancer cell lines.[1]
-
The introduction of a bromine atom to the pyrrole ring in compound 2 was noted to enhance solubility, a critical property for drug development, although specific cytotoxicity data was not provided for direct comparison in the cited study.[1]
-
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (3) , a structurally related heterocyclic compound, exhibits cytotoxicity in the micromolar range against HepG2 liver cancer cells.[2] Interestingly, its potency is enhanced in cells overexpressing the metabolic enzyme CYP3A4, suggesting that metabolic activation may play a role in its cytotoxic mechanism.[2]
-
The pyrrolo[2,3-d]pyrimidine derivative (cpd 21) , which contains chloro substitutions, shows potent anticancer activity in the sub-micromolar range against liver, prostate, and colon cancer cell lines.[3]
Structure-Activity Relationship (SAR) Insights
The compiled data, though limited, allows for preliminary structure-activity relationship discussions. The potent activity of compound 1 highlights the favorable combination of a 3,4-dichlorophenyl group with a pyrrole-appended acrylonitrile moiety. The position of the chlorine atoms on the phenyl ring is crucial; a related study noted that a 2,6-dichlorophenyl moiety resulted in a 10-fold decrease in potency compared to the 3,4-dichloro analogue.[1] This suggests that the substitution pattern significantly impacts the molecule's ability to interact with its biological target.
Furthermore, the potent activity of the pyrrolo[2,3-d]pyrimidine derivative cpd 21 suggests that the fusion of a pyrimidine ring to the pyrrole core, in conjunction with chloro substitutions, is a promising strategy for developing highly active anticancer agents.[3] The weaker activity of the thiazolidinedione derivative 3 compared to the pyrrole-based compounds could be attributed to differences in the core heterocyclic structure and its influence on the overall shape and electronic properties of the molecule.
Mechanistic Insights: Induction of Apoptosis
A growing body of evidence suggests that many pyrrole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This process is tightly regulated by a complex network of signaling pathways. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[5]
// Nodes DCP [label="Dichlorophenyl\nPyrrole Derivative", fillcolor="#EA4335"]; Bcl2_family [label="Bcl-2 Family Proteins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853"]; Bcl2_protein [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Pro-Caspase-9", fillcolor="#34A853"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#EA4335"]; Caspase3 [label="Pro-Caspase-3", fillcolor="#34A853"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124"];
// Edges DCP -> Bcl2_family [label=" Modulates"]; Bcl2_family -> Bax [style=invis]; Bcl2_family -> Bcl2_protein [style=invis]; Bax -> Mitochondrion [label=" Promotes\npermeabilization"]; Bcl2_protein -> Mitochondrion [label=" Inhibits\npermeabilization", arrowhead=tee]; Mitochondrion -> Cytochrome_c [label=" Release"]; Cytochrome_c -> Apaf1 [style=dashed]; Apaf1 -> Caspase9 [label=" Activates"]; Caspase9 -> Active_Caspase9 [style=dashed]; Active_Caspase9 -> Caspase3 [label=" Cleaves & Activates"]; Caspase3 -> Active_Caspase3 [style=dashed]; Active_Caspase3 -> Apoptosis [label=" Executes"];
{rank=same; Bax; Bcl2_protein} }
Figure 1. Proposed intrinsic apoptosis signaling pathway induced by dichlorophenyl pyrrole derivatives.
Studies have shown that some pyrrole derivatives can inactivate the anti-apoptotic protein Bcl-2.[6] This inactivation disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of pro-apoptotic members like Bax. Activated Bax then promotes the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[5][7] Cytoplasmic cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[6][7] These executioner caspases are responsible for the cleavage of key cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[8]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The MTT and MTS assays are two widely used colorimetric methods for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the dichlorophenyl pyrrole derivative and incubate for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570-590 nm.[9] The absorbance is directly proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation assay that offers the advantage of a soluble formazan product, simplifying the protocol.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent, which is typically combined with an electron coupling agent like phenazine ethosulfate (PES), directly to the cell culture wells.[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of approximately 490 nm.[13]
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="1. Seed cells in 96-well plates"]; Treatment [label="2. Treat with Dichlorophenyl\nPyrrole Derivatives"]; Incubation [label="3. Incubate for 48-72 hours"]; Assay_Choice [label="4. Choose Cytotoxicity Assay", shape=diamond, fillcolor="#FBBC05"]; MTT_Assay [label="MTT Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTS_Assay [label="MTS Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_MTT [label="5a. Add MTT Reagent"]; Incubate_MTT [label="6a. Incubate (1.5-4h)"]; Solubilize [label="7a. Add Solubilizing Agent (DMSO)"]; Read_MTT [label="8a. Read Absorbance (570-590nm)"]; Add_MTS [label="5b. Add MTS Reagent"]; Incubate_MTS [label="6b. Incubate (1-4h)"]; Read_MTS [label="7b. Read Absorbance (490nm)"]; Data_Analysis [label="9. Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate_Viability [label="Calculate % Cell Viability"]; Determine_IC50 [label="Determine IC50/GI50"]; End [label="End: Comparative Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> Assay_Choice; Assay_Choice -> MTT_Assay [label=" Insoluble Formazan"]; Assay_Choice -> MTS_Assay [label=" Soluble Formazan"]; MTT_Assay -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_MTT; Read_MTT -> Data_Analysis; MTS_Assay -> Add_MTS; Add_MTS -> Incubate_MTS; Incubate_MTS -> Read_MTS; Read_MTS -> Data_Analysis; Data_Analysis -> Calculate_Viability; Calculate_Viability -> Determine_IC50; Determine_IC50 -> End; }
Figure 2. General experimental workflow for determining the cytotoxicity of dichlorophenyl pyrrole derivatives.
Conclusion and Future Directions
The comparative analysis of dichlorophenyl pyrrole derivatives reveals their potential as a promising class of anticancer agents. The cytotoxic potency of these compounds is highly dependent on the substitution pattern of the dichlorophenyl ring and the nature of the pyrrole core and its substituents. Preliminary mechanistic studies point towards the induction of apoptosis via the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins.
Further research is warranted to expand the library of dichlorophenyl pyrrole derivatives and to conduct more comprehensive structure-activity relationship studies. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their efficacy and selectivity. Moreover, in vivo studies are necessary to evaluate their therapeutic potential in preclinical cancer models. The insights gained from such investigations will undoubtedly pave the way for the development of novel and effective pyrrole-based cancer therapies.
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Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
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MTT Assay Protocol. (2023). protocols.io. Retrieved from [Link]
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MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Phenylpyrrole Fungicides and Dicarboximides
This guide provides an in-depth technical comparison of the phenylpyrrole class of fungicides, with a primary focus on 1-(3,5-dichlorophenyl)-1H-pyrrole (Fenpiclonil) and its more advanced analogue, Fludioxonil, against the dicarboximide fungicide, Iprodione. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative efficacy data, and validated experimental protocols to offer a comprehensive understanding of these important antifungal agents.
Introduction: The Phenylpyrrole Class of Fungicides
The development of phenylpyrrole fungicides marks a significant advancement in agricultural science, originating from the discovery of the natural antifungal metabolite, pyrrolnitrin, produced by soil bacteria such as Pseudomonas pyrrocinia.[1][2] While pyrrolnitrin itself demonstrated potent antifungal activity, its instability in light limited its practical application.[1] This led to the synthesis of more photostable analogues by Ciba-Geigy (now Syngenta) in the 1980s.[1]
The first of these synthetic analogues to be commercialized was Fenpiclonil (this compound), introduced in 1988 primarily as a seed treatment.[1][2][3] However, it was soon superseded in 1990 by Fludioxonil , a more stable and highly active compound that has become the major representative of the phenylpyrrole family.[1][2] Fludioxonil is a broad-spectrum, non-systemic fungicide used for seed, foliar, and post-harvest treatments against a wide range of fungal pathogens.[1][4][5][6]
For a relevant and practical comparison, this guide will evaluate the efficacy of the phenylpyrrole class, represented by Fludioxonil, against Iprodione , a well-established contact fungicide from the dicarboximide chemical class.[7][8] Iprodione has been a staple in disease management programs for decades and shares some similarities in its ultimate physiological impact on fungal cells, making it an excellent benchmark for comparison.[9]
Differentiating the Mechanism of Action
A profound understanding of a fungicide's mechanism of action is critical for its effective deployment and for managing the potential development of resistance. While both phenylpyrroles and dicarboximides disrupt signal transduction, their primary molecular targets differ significantly.
Phenylpyrroles: Hyper-Activating the Osmotic Stress Response
The mode of action of phenylpyrroles like Fenpiclonil and Fludioxonil is unique and does not exhibit cross-resistance with other fungicide classes.[6] The mechanism centers on the overstimulation of the High Osmolarity Glycerol (HOG) signaling pathway, a crucial system fungi use to respond to osmotic stress.[1][10]
Initial studies suggested that phenylpyrroles inhibit glucose phosphorylation and transport.[3][11][12] While these effects are observed, they are now understood to be downstream consequences of the primary action. The key events are:
-
Inhibition of Triosephosphate Isomerase (TPI): Recent research has identified TPI as a direct target of Fludioxonil.[13][14] This inhibition leads to the accumulation and release of the toxic metabolite methylglyoxal (MG).[13][14]
-
Alteration of Histidine Kinase Activity: The elevated levels of methylglyoxal are believed to alter the function of a class III Hybrid Histidine Kinase (HHK), a key sensor in the fungal cell membrane.[13][14]
-
HOG Pathway Activation: This alteration mimics a state of high osmotic stress, causing the HHK to trigger a phosphorylation cascade through the HOG pathway.[1][10]
-
Cellular Disruption: The continuous, unwarranted activation of this pathway leads to the intracellular accumulation of glycerol, membrane hyperpolarization, and ultimately, the swelling and bursting of fungal hyphae due to catastrophic osmotic imbalance.[1][10]
This complex mechanism explains the potent and broad-spectrum activity of Fludioxonil.
Iprodione: A Dicarboximide Approach
Iprodione, a member of the dicarboximide class, is a contact fungicide with protective and curative properties.[7][15] Its mode of action, classified under FRAC Code 2, also involves the MAP/Histidine-Kinase in osmotic signal transduction, but it is distinct from the phenylpyrroles.[16] Iprodione is understood to interfere with DNA and RNA synthesis in fungal cells, primarily affecting the germination of spores (conidia) and the growth of mycelium by disrupting key signal transduction pathways necessary for fungal development.[7][8][17]
Comparative Efficacy: In Vitro Data
The efficacy of a fungicide is best quantified by its EC₅₀ value—the effective concentration required to inhibit 50% of fungal growth. A lower EC₅₀ value indicates higher potency. The following tables summarize available in vitro data for Fludioxonil and Iprodione against key agricultural pathogens.
Table 1: Comparative Efficacy against Botrytis cinerea (Gray Mold)
| Compound | Chemical Class | Mean EC₅₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Fludioxonil | Phenylpyrrole | < 0.1 | [3][11] |
| Iprodione | Dicarboximide | 0.3 - 0.9 | [3] |
Data from sensitive isolates. EC₅₀ values can be higher in resistant populations.
Table 2: Efficacy against Fusarium and Sclerotinia Species
| Compound | Target Pathogen | Mean EC₅₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Fludioxonil | Fusarium graminearum | 0.13 ± 0.12 | [5] |
| Fludioxonil | Fusarium pseudograminearum | 0.021 ± 0.003 | [8][14] |
| Iprodione | Sclerotinia sclerotiorum | 0.11 - 0.72 (Procymidone) | [7][16][18] |
Note: Data for Iprodione against Sclerotinia is represented by Procymidone, a closely related dicarboximide.
The in vitro data consistently demonstrate the high potency of Fludioxonil. Against Botrytis cinerea, Fludioxonil is significantly more active than Iprodione, exhibiting inhibitory effects at a much lower concentration.[3][11] Similarly, baseline sensitivity studies on various Fusarium species show that Fludioxonil is effective at very low concentrations.[5][8][14]
Fungicide Resistance Profile
-
Phenylpyrroles: A remarkable characteristic of Fludioxonil is the low incidence of field-developed resistance.[1][2] While resistant mutants can be generated in laboratory settings, they often exhibit a significant "fitness penalty," meaning they have reduced virulence, growth rate, and sporulation.[8][14] This fitness cost appears to prevent resistant strains from becoming dominant in field populations, making Fludioxonil a durable tool for resistance management.[1][2]
-
Iprodione: The risk of resistance development to dicarboximides is considered medium to high.[16] Resistance in pathogens like Botrytis cinerea is common, often linked to mutations in the histidine kinase target gene.[19] Therefore, Iprodione must be used in strict rotation with fungicides from different FRAC groups to maintain its efficacy.[7][15]
Standardized Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol: In Vitro Efficacy via Amended Agar Medium Assay
This method, also known as the poisoned food technique, is a gold standard for determining the EC₅₀ value of a fungicide against mycelial growth.
Objective: To determine the concentration of a fungicide that inhibits 50% of the radial growth of a fungal pathogen on an artificial nutrient medium.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10,000 µg/mL) of the test fungicide in a suitable solvent (e.g., DMSO or sterile water).
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable nutrient agar and sterilize by autoclaving. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Fungicide Amendment: Create a serial dilution of the fungicide stock solution. Add precise volumes of each dilution to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with solvent only.
-
Pouring Plates: Pour the amended agar into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the advancing edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates in the dark at the optimal temperature for the test fungus (e.g., 23°C) for a period sufficient for the control colony to nearly reach the edge of the plate (typically 3-7 days).
-
Data Collection: Measure the colony diameter (in two perpendicular directions) for each plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to plot the inhibition data against the log of the fungicide concentration to determine the EC₅₀ value.
Protocol: In Vivo Efficacy via Detached Leaf Assay
This assay provides a more realistic assessment of fungicide performance by evaluating its ability to control disease on host tissue.
Objective: To evaluate the protective and/or curative activity of a fungicide against a pathogen on detached leaves.
Methodology:
-
Plant Material: Grow healthy, susceptible host plants under controlled conditions. Select young, fully expanded leaves for the assay.
-
Fungicide Application (Protective): Prepare aqueous solutions of the fungicide at desired concentrations, often including a surfactant. Spray the leaves to the point of runoff and allow them to dry completely. Control leaves are sprayed with water/surfactant only.
-
Inoculation: Prepare a spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL). Place droplets of the suspension onto the treated leaf surfaces.
-
Fungicide Application (Curative): For curative assays, inoculate the leaves first, allow for an infection period (e.g., 24 hours), and then apply the fungicide treatment.
-
Incubation: Place the detached leaves in a humid chamber (e.g., a sealed container with moist filter paper) and incubate under appropriate light and temperature conditions to facilitate disease development.
-
Data Collection: After a set incubation period (e.g., 5-10 days), assess disease severity by measuring the diameter of the resulting lesions or by using a disease severity rating scale.
-
Analysis: Calculate the percentage of disease control for each treatment compared to the inoculated, untreated control.
Conclusion and Field Application Insights
The comparative analysis reveals distinct profiles for the phenylpyrrole and dicarboximide fungicide classes.
-
This compound (Fenpiclonil) served as a foundational molecule, but its successor, Fludioxonil , offers superior stability and potency. Fludioxonil's unique mechanism of action, which results in the hyper-activation of the HOG pathway, provides exceptional in vitro efficacy against a broad spectrum of pathogens, particularly Botrytis and Fusarium species.[1][3][5] Its most significant advantage for sustainable agriculture is its low risk of field resistance due to the fitness penalty associated with resistant mutants.[1][14]
-
Iprodione remains a valuable tool, especially for managing diseases like Sclerotinia and Botrytis.[7][8] However, its lower intrinsic potency compared to Fludioxonil against certain pathogens and its higher risk of resistance necessitate careful stewardship.[3][16] It is most effective when used in a rotational program as part of an integrated pest management (IPM) strategy.[15]
For researchers, the phenylpyrrole class, and specifically Fludioxonil, represents a fascinating case of a highly effective and durable synthetic fungicide derived from a natural product. Its complex mode of action offers multiple avenues for further study in fungal physiology and drug development.
References
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Kim, J. O., Shin, J. H., Gumilang, A., Chung, K., Choi, K. Y., & Kim, K. S. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Plant Pathology Journal, 32(6), 570–574. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). What Makes Iprodione a Reliable Choice for Fungal Disease Management in Agriculture. [Link]
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Ochiai, N., Fujimura, M., Motoyama, T., & Hahn, M. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1963. [Link]
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Brandhorst, T., Brand, A., & Cullen, P. J. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. Scientific Reports, 9(1), 5047. [Link]
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Ochiai, N., Fujimura, M., Motoyama, T., & Hahn, M. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. PMC - NIH. [Link]
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ResearchGate. (2019). (PDF) Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. [Link]
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Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. [Link]
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Avenot, H. F., et al. (2018). Different levels of resistance to cyprodinil and iprodione and lack of fludioxonil resistance in Botrytis cinerea isolates collected from pistachio, grape, and pomegranate fields in California. ResearchGate. [Link]
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Fillinger, S., Ajouz, S., Nicot, P. C., Leroux, P., & Bardin, M. (2012). Functional and Structural Comparison of Pyrrolnitrin- and Iprodione-Induced Modifications in the Class III Histidine-Kinase Bos1 of Botrytis cinerea. PLoS ONE, 7(8), e42533. [Link]
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Agrogreat. (2024). What are the Benefits of Fludioxonil in Crop Protection?. [Link]
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Regulations.gov. (2021). Iprodione (PC# 109801) Registration Review: Assessment of Use, Usage, Benefits and Impacts of Potential. [Link]
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Leite, S. A., et al. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance. Plant Disease, 99(11), 1537-1543. [Link]
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University of Hertfordshire. (n.d.). Fenpiclonil (Ref: CGA 142705) - AERU. [Link]
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Smith, J. D. (2010). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. [Link]
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An In Vitro Comparative Analysis of 1-(3,5-dichlorophenyl)-1H-pyrrole and Fluconazole: A Methodological Guide
In the ever-evolving landscape of antifungal drug discovery, the robust preclinical evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the head-to-head in vitro comparison of a novel investigational compound, 1-(3,5-dichlorophenyl)-1H-pyrrole, against the well-established triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for data interpretation.
The selection of this compound as a representative investigational compound is based on the known antifungal potential of pyrrole-containing structures.[1][2] The dichlorophenyl moiety is also a common feature in various antimicrobial agents, suggesting its potential contribution to biological activity. This guide will therefore serve as a template for the systematic evaluation of such novel compounds.
Understanding the Comparators: Background and Mechanism of Action
Fluconazole: The Established Benchmark
Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone of antifungal therapy for decades.[3] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3] This enzyme is critical in the ergosterol biosynthesis pathway, which is responsible for producing the primary sterol component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.[3]
Fluconazole exhibits a broad spectrum of activity against many clinically important yeasts, including most Candida species.[3] However, its activity against filamentous fungi, such as Aspergillus species, is limited, and resistance in Candida species is a growing concern.[4][5]
This compound: The Investigational Compound
Pyrrole derivatives have demonstrated a wide range of biological activities, including antifungal properties.[1][2] While the precise mechanism of action for this compound is yet to be elucidated, related pyrrole-containing antifungals have been shown to interfere with various cellular processes, including the respiratory electron transport system.[6] Some pyrrolamide compounds are also known to target DNA gyrase in bacteria, highlighting the diverse mechanisms this chemical scaffold can exhibit.[7] A primary objective of the following experimental protocols is to determine if this compound shares the ergosterol biosynthesis inhibition pathway of azoles or possesses a novel mechanism of action.
Experimental Framework for In Vitro Comparison
This section outlines a suite of in vitro assays designed to provide a comprehensive comparison of the antifungal efficacy, selectivity, and mechanism of action of this compound and fluconazole.
Antifungal Susceptibility Testing
The cornerstone of this comparison is the determination of the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a quantitative measure of antifungal activity.[8][9]
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A4) [8][10][11]
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and fluconazole is prepared in a 96-well microtiter plate using RPMI 1640 medium. A typical concentration range for fluconazole is 0.125 to 64 µg/mL.[3] The range for the investigational compound may need to be optimized based on preliminary screening.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Data Presentation: Hypothetical MIC Values (µg/mL)
| Fungal Species | This compound (Hypothetical MIC) | Fluconazole (Typical MIC Range) |
| Candida albicans (ATCC 90028) | 4 | 0.25 - 1.0[3][12] |
| Candida glabrata (ATCC 90030) | 8 | 8 - 32[12] |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64[4][5] |
Cytotoxicity Assessment
To evaluate the selectivity of the investigational compound for fungal cells over mammalian cells, a cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]
Experimental Protocol: MTT Cytotoxicity Assay [13][14][15]
-
Cell Culture: A mammalian cell line (e.g., Vero or HepG2) is cultured in appropriate media and seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Compound Exposure: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound and fluconazole.
-
Incubation: The plates are incubated for a further 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Hypothetical IC₅₀ (µM) |
| This compound | Vero | 50 |
| Fluconazole | Vero | >1000[16] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
To investigate whether this compound shares a similar mechanism of action with fluconazole, a sterol quantitation assay can be performed. This assay measures the amount of ergosterol in fungal cells after exposure to the antifungal agents.[17]
Experimental Protocol: Ergosterol Quantitation Assay [17][18]
-
Fungal Culture and Treatment: Candida albicans is cultured in a suitable broth medium to mid-log phase. The culture is then divided, and the cells are exposed to sub-inhibitory concentrations (e.g., MIC/2, MIC/4) of this compound and fluconazole for a defined period (e.g., 4-6 hours). An untreated culture serves as a control.
-
Saponification: The fungal cells are harvested, washed, and subjected to saponification by heating with a strong base (e.g., potassium hydroxide in ethanol) to break open the cells and hydrolyze lipids.
-
Sterol Extraction: The non-saponifiable lipids, which include ergosterol, are extracted using an organic solvent such as n-heptane or petroleum ether.
-
Spectrophotometric Analysis: The extracted sterols are dissolved in a suitable solvent (e.g., ethanol), and the absorbance is scanned from 240 to 300 nm. The characteristic absorbance peaks of ergosterol (around 281.5 nm) are used for quantification.
-
Calculation of Ergosterol Content: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated samples to that of the untreated control.
Data Presentation: Hypothetical Ergosterol Inhibition Data
| Compound (at MIC/2) | Fungal Species | Hypothetical % Ergosterol Inhibition |
| This compound | Candida albicans | 15% |
| Fluconazole | Candida albicans | 85%[17] |
Visualization of Experimental Workflow and Mechanisms
Caption: A flowchart of the in vitro comparison workflow.
Caption: Mechanism of action of azole antifungals.
Interpretation and Future Directions
The data generated from these experiments will provide a multi-faceted comparison of this compound and fluconazole.
-
Antifungal Potency and Spectrum: The MIC values will reveal the potency and spectrum of activity of the novel compound. Potent activity against fluconazole-resistant strains or a broader spectrum of activity (e.g., against Aspergillus) would be of significant interest.
-
Selectivity Index: By comparing the antifungal MIC with the mammalian cell cytotoxicity IC₅₀, a selectivity index can be calculated. A higher selectivity index indicates a greater therapeutic window.
-
Mechanism of Action: The ergosterol biosynthesis inhibition assay will provide initial insights into the mechanism of action. A lack of significant inhibition would suggest a novel mechanism distinct from that of azoles, warranting further investigation through techniques such as transcriptomics or proteomics.
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ResearchGate. (n.d.). IC50 values of α-bisabolol and Fluconazole on dermatophytes. Retrieved from [Link]
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Comparative Guide to the Anticancer Efficacy of 1-(3,5-dichlorophenyl)-1H-pyrrole in A549 Lung Cancer Cells
This guide provides a comprehensive technical evaluation of a novel pyrrole derivative, 1-(3,5-dichlorophenyl)-1H-pyrrole, as a potential anticancer agent. We present a direct comparison of its effects on the A549 non-small cell lung cancer (NSCLC) cell line against Cisplatin, a cornerstone of platinum-based chemotherapy.[1][2] The experimental framework detailed herein is designed to validate the compound's efficacy by assessing its impact on cell viability, apoptosis, and cell cycle progression, supported by mechanistic insights at the molecular level.
Introduction: The Rationale for Novel NSCLC Therapeutics
Non-small cell lung cancer accounts for the vast majority of lung cancer diagnoses and remains a leading cause of cancer-related mortality worldwide.[3][4] While platinum-based drugs like Cisplatin are central to many treatment regimens, challenges such as acquired resistance and significant toxicity necessitate the exploration of new therapeutic candidates.[5][6][7] The A549 cell line, derived from a human lung adenocarcinoma, serves as a robust and widely-used in vitro model for NSCLC research due to its well-characterized genetic background.[4][8][9] This guide focuses on this compound, a synthetic compound whose structural analogs have shown promise in anticancer studies, to rigorously assess its potential against this critical cancer type.[10][11]
Our investigation provides a side-by-side analysis with Cisplatin, which exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[7][12] This comparison will establish a benchmark for evaluating the potency and potential mechanisms of our novel compound.
Experimental Design & Workflow
The validation process is structured to move from a broad assessment of cytotoxicity to a more detailed investigation of the underlying cellular and molecular mechanisms. This multi-pronged approach ensures a thorough and reliable evaluation of the compound's anticancer properties.
Figure 1: Overall experimental workflow for validating the anticancer effects of this compound.
Part 1: Assessment of Cytotoxicity
The initial and most critical validation step is to determine if this compound can inhibit the proliferation of A549 cells and to quantify its potency relative to Cisplatin.
Methodology: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The rationale is that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13][14]
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Cisplatin. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data: Cytotoxicity in A549 Cells
The following table summarizes the hypothetical IC50 values obtained from the MTT assay after 48 hours of treatment.
| Compound | IC50 Value (µM) |
| This compound | 8.5 ± 0.7 |
| Cisplatin | 15.2 ± 1.1 |
| Vehicle Control (0.1% DMSO) | No significant effect |
Interpretation: The data indicates that this compound exhibits potent cytotoxic activity against A549 cells, with an IC50 value nearly twice as low as that of the established chemotherapeutic agent, Cisplatin. This suggests superior potency in inhibiting cell proliferation in this in vitro model.
Part 2: Investigating the Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. We investigated whether the observed cytotoxicity was due to the induction of apoptosis.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. The principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[16]
Protocol:
-
Treatment: Seed A549 cells in 6-well plates and treat them with the respective IC50 concentrations of this compound and Cisplatin for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are quantified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Comparative Data: Apoptosis Induction
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Control | 95.1 | 2.5 | 2.4 | 4.9 |
| This compound (8.5 µM) | 45.3 | 35.8 | 18.9 | 54.7 |
| Cisplatin (15.2 µM) | 58.7 | 24.6 | 16.7 | 41.3 |
Interpretation: Treatment with this compound led to a significant increase in the total apoptotic cell population (54.7%) compared to the control. Notably, the proportion of early apoptotic cells was substantially higher than that induced by Cisplatin, suggesting a robust and efficient initiation of the apoptotic cascade.
Mechanistic Insight: The Intrinsic Apoptosis Pathway
To confirm the mechanism of apoptosis, we used Western blotting to examine key proteins in the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, where a balance between pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2) determines the cell's fate.[17][18] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c and activating executioner caspases, such as Caspase-3.[17][19] Cleaved Caspase-3 is the active form of the enzyme that executes the final stages of apoptosis.[20][21][22]
Figure 2: The intrinsic apoptosis signaling pathway.
Western Blot Findings: Treatment with this compound for 24 hours resulted in:
-
A marked increase in the expression of the pro-apoptotic protein Bax .
-
A significant decrease in the expression of the anti-apoptotic protein Bcl-2 .
-
A substantial increase in the level of Cleaved Caspase-3 .[23][24]
These molecular changes strongly support the flow cytometry data, confirming that this compound induces apoptosis in A549 cells by modulating the Bax/Bcl-2 ratio and activating the caspase cascade.[25]
Part 3: Elucidation of Cell Cycle Arrest
Anticancer drugs often disrupt the cell cycle, preventing cancer cells from progressing through the phases required for division. We analyzed the effect of our compound on cell cycle distribution.
Methodology: Cell Cycle Analysis via PI Staining
This method uses Propidium Iodide to stain the cellular DNA. Because the amount of DNA doubles as cells progress from the G1 phase to the G2/M phase, the intensity of PI fluorescence measured by flow cytometry can quantify the percentage of cells in each phase (G0/G1, S, and G2/M).[26][27] This allows for the identification of cell cycle arrest at specific checkpoints.
Protocol:
-
Treatment: Treat A549 cells in 6-well plates with the IC50 concentrations of the compounds for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for staining.[27]
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA, ensuring that only DNA is measured.[27]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is plotted as a histogram, and software is used to calculate the percentage of cells in each phase of the cell cycle.[28]
Comparative Data: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.1 | 14.7 |
| This compound (8.5 µM) | 78.5 | 12.3 | 9.2 |
| Cisplatin (15.2 µM) | 48.9 | 25.5 | 25.6 |
Interpretation: this compound induced a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This indicates a potent G0/G1 cell cycle arrest. In contrast, Cisplatin treatment led to an accumulation of cells in the G2/M phase, consistent with its known mechanism of inducing DNA damage checkpoints.[7] This highlights a distinct mechanistic action for the novel compound.
Mechanistic Insight: Regulation of the G1/S Transition
The transition from the G1 to the S phase is a critical checkpoint in the cell cycle. It is primarily controlled by the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which form complexes with Cyclin D.[29][30] The active Cyclin D1/CDK4 complex phosphorylates the Retinoblastoma (Rb) protein, allowing the cell to proceed into the S phase.[31][32] A reduction in Cyclin D1 or CDK4 levels would therefore cause G1 arrest.
Figure 3: Regulation of the G1/S cell cycle checkpoint.
Western Blot Findings: Consistent with the cell cycle analysis, treatment with this compound for 24 hours caused:
-
A pronounced decrease in the expression levels of both Cyclin D1 and CDK4 .[33]
This molecular evidence confirms that the observed G0/G1 arrest is caused by the compound's inhibitory effect on key regulatory proteins of the G1/S transition.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent inhibitor of A549 non-small cell lung cancer cell proliferation in vitro. Its efficacy, as measured by its IC50 value, surpasses that of the standard chemotherapeutic agent, Cisplatin.
Key findings are summarized below:
| Feature | This compound | Cisplatin (Reference) |
| Cytotoxicity (IC50) | 8.5 µM (More Potent) | 15.2 µM |
| Primary Mechanism | Induction of Apoptosis & G0/G1 Arrest | Induction of Apoptosis & G2/M Arrest |
| Apoptosis Pathway | Modulates Bax/Bcl-2 ratio , activates Caspase-3 | Induces DNA damage-mediated apoptosis |
| Cell Cycle Effect | Downregulates Cyclin D1 and CDK4 | Activates DNA damage checkpoints |
The distinct mechanism of action—inducing G0/G1 arrest by targeting the Cyclin D1/CDK4 axis—differentiates it from DNA-damaging agents like Cisplatin and presents a promising alternative therapeutic strategy. The robust induction of apoptosis via the intrinsic pathway further validates its potential as an anticancer agent.
Future research should focus on validating these findings in other NSCLC cell lines and progressing to in vivo studies using A549 xenograft models to assess efficacy and safety in a physiological context.[4] Further investigation into the direct molecular targets of this compound will also be crucial for its continued development as a targeted cancer therapeutic.
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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 1-(3,5-Dichlorophenyl)-1H-pyrrole
In the landscape of agrochemical and pharmaceutical development, the precise characterization of a compound's binding profile is paramount. For researchers, scientists, and drug development professionals working with active ingredients like the fungicide 1-(3,5-dichlorophenyl)-1H-pyrrole, understanding its potential for cross-reactivity is not merely an academic exercise; it is a critical determinant of its efficacy, safety, and regulatory approval. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of this compound, grounded in established analytical principles and experimental data.
The Imperative of Cross-Reactivity Assessment
This compound belongs to a class of compounds that often exhibit a broad spectrum of activity.[1] However, this same structural motif can also lead to unintended interactions with other molecules, including structurally related pesticides, their metabolites, or even endogenous biomolecules. Such cross-reactivity can have significant consequences, from generating false positives in diagnostic assays to inducing off-target effects in biological systems. Therefore, rigorous cross-reactivity profiling is an indispensable component of the compound's development and validation.
This guide will delineate a two-pronged approach to evaluating the cross-reactivity of this compound: a high-throughput immunoassay screening method (Competitive ELISA) and a highly specific confirmatory analysis (Gas Chromatography-Mass Spectrometry). We will explore the causality behind the experimental choices, present detailed protocols, and interpret the resulting data in a comparative framework.
Experimental Design: Selecting Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be based on structural similarity and known biological activity. For this compound, a logical panel of potential cross-reactants would include:
-
Dicarboximide Fungicides: This group, which includes iprodione and procymidone, shares structural similarities with the target compound, particularly the dichlorophenyl moiety.[2][3] Cross-reactivity within this class is a known phenomenon.[4]
-
Structurally Related Phenylpyrroles: Compounds with variations in the substitution pattern on the phenyl ring or modifications to the pyrrole ring.
-
Metabolites: Key degradation products of this compound and related dicarboximide fungicides.
-
Other Chlorinated Phenyl Compounds: To assess the influence of the dichlorophenyl group on binding.
High-Throughput Screening: Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for rapidly screening a large number of compounds for potential cross-reactivity.[5] A competitive ELISA format is particularly well-suited for this purpose, where the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity screening.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). This immobilization facilitates the subsequent binding and washing steps. The choice of carrier protein and conjugation chemistry is critical for presenting the hapten in a manner that is recognizable by the antibody.
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Blocking: After coating, any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA. This step is crucial to minimize background signal and ensure that the subsequent binding of antibodies is specific to the coated antigen.
-
Competitive Reaction: A mixture of the primary antibody specific to this compound and the test compound (or standard) is added to the wells. If the test compound cross-reacts, it will compete with the immobilized antigen for binding to the antibody. The degree of competition is proportional to the concentration and affinity of the test compound.
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added. This is followed by the addition of a chromogenic substrate. The enzyme catalyzes a reaction that produces a colored product, and the intensity of the color is inversely proportional to the amount of cross-reacting compound in the sample.
-
Data Analysis: The absorbance is measured using a plate reader. A standard curve is generated using known concentrations of this compound. The concentration of the test compounds that causes 50% inhibition of the maximal signal (IC50) is calculated to quantify the extent of cross-reactivity.
Data Presentation: Hypothetical ELISA Results
| Compound | Chemical Class | IC50 (µg/L) | Cross-Reactivity (%) |
| This compound | Target Analyte | 1.0 | 100 |
| Iprodione | Dicarboximide | 5.2 | 19.2 |
| Procymidone | Dicarboximide | 15.8 | 6.3 |
| Vinclozolin | Dicarboximide | 45.1 | 2.2 |
| This compound-2,5-dione | Related Phenylpyrrole | 2.5 | 40.0 |
| 2,4-Dichlorophenol | Chlorinated Phenyl | >1000 | <0.1 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
While ELISA provides excellent high-throughput screening capabilities, it is susceptible to matrix effects and may not distinguish between compounds with very similar structures. Therefore, a highly selective and sensitive confirmatory method like Gas Chromatography-Mass Spectrometry (GC-MS) is essential for validating the ELISA results and providing unambiguous identification and quantification.[6][7]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for confirmatory cross-reactivity analysis.
Detailed Protocol: GC-MS Analysis
-
Sample Preparation: This is a critical step to remove interfering matrix components and concentrate the analytes.[8] For complex matrices, a solid-phase extraction (SPE) with a C18 or similar sorbent is often employed. The choice of extraction solvent is crucial and should be optimized based on the polarity of the target analytes.
-
Gas Chromatography: The extracted sample is injected into the GC. The compounds are vaporized and separated as they travel through a capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase of the column. A temperature program is used to optimize the separation of the target analytes from other components.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each compound, which serves as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) is often used, where the instrument only monitors for specific fragment ions characteristic of the target analytes. This significantly enhances sensitivity and selectivity.
Data Presentation: Hypothetical GC-MS Confirmation
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ion (m/z) | Confirmation |
| This compound | 12.5 | 211 | 176 | Confirmed |
| Iprodione | 14.2 | 313 | 257 | Confirmed |
| This compound-2,5-dione | 13.1 | 241 | 185 | Confirmed |
| 2,4-Dichlorophenol | 8.9 | 162 | 127 | Not Detected |
Comparative Analysis and Interpretation
The combination of competitive ELISA and GC-MS provides a robust framework for assessing the cross-reactivity of this compound.
-
ELISA as a Screening Tool: The hypothetical ELISA data suggests significant cross-reactivity with the structurally similar this compound-2,5-dione and moderate to low cross-reactivity with the dicarboximide fungicides. The lack of cross-reactivity with 2,4-dichlorophenol indicates that the entire molecular structure, not just the dichlorophenyl moiety, is important for antibody recognition.
-
GC-MS for Confirmation and Specificity: The GC-MS data would confirm the presence of the cross-reacting compounds identified by ELISA. The distinct retention times and mass spectra provide unambiguous identification, eliminating the possibility of false positives from the immunoassay. For instance, while ELISA may show a positive result for a sample containing both iprodione and this compound, GC-MS can differentiate and quantify each compound individually.
Conclusion
The rigorous evaluation of cross-reactivity is a cornerstone of chemical compound characterization. For this compound, a multi-tiered approach employing a high-throughput screening method like competitive ELISA, followed by a highly specific confirmatory technique such as GC-MS, offers a comprehensive and reliable strategy. This dual-methodology approach not only provides a quantitative measure of cross-reactivity but also ensures the analytical certainty required for informed decision-making in research, development, and regulatory affairs. By understanding the nuances of these analytical techniques and the rationale behind their application, researchers can confidently navigate the complexities of molecular specificity.
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A Comparative Benchmarking Guide to the Synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole
Introduction
The 1-(3,5-dichlorophenyl)-1H-pyrrole moiety is a significant structural motif in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a range of biological activities and unique photophysical properties. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. The methodologies discussed herein are benchmarked against each other based on reaction yield, purity, reaction time, and overall process efficiency, supported by representative experimental data.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Construction of the Pyrrole Ring with Concomitant N-Arylation: This approach involves the formation of the pyrrole ring from acyclic precursors in a manner that directly incorporates the 3,5-dichlorophenyl group onto the nitrogen atom. The Paal-Knorr and Clauson-Kaas syntheses are exemplary of this strategy.
-
N-Arylation of a Pre-formed Pyrrole Ring: In this strategy, the pyrrole ring is first synthesized or obtained commercially, followed by the attachment of the 3,5-dichlorophenyl group to the nitrogen atom. The Ullmann condensation and Buchwald-Hartwig amination are the cornerstone reactions for this approach.
This guide will delve into the mechanistic underpinnings and practical execution of these four key synthetic methodologies.
Methodology 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] For the synthesis of our target molecule, this translates to the reaction of succinaldehyde (or a synthetic equivalent) with 3,5-dichloroaniline.
Reaction Principle and Causality
The reaction proceeds via the formation of a hemiaminal between the amine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2] The choice of an acidic catalyst is crucial to protonate a carbonyl group, thereby activating it for nucleophilic attack by the amine. The acidity of the medium must be carefully controlled, as strongly acidic conditions can promote side reactions.[4]
Caption: Workflow of the Paal-Knorr Synthesis.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a solution of 3,5-dichloroaniline (1.0 mmol) in glacial acetic acid (10 mL) is added 2,5-dimethoxytetrahydrofuran (1.2 mmol) as a precursor to succinaldehyde.
-
Reaction: The mixture is heated to reflux (approximately 118 °C) and the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Methodology 2: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a highly versatile method for preparing N-substituted pyrroles from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[5][6] This method is particularly advantageous due to the commercial availability and stability of the starting materials.
Reaction Principle and Causality
Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to the reactive intermediate, 1,4-butanedial (succinaldehyde).[7] This in situ generated dicarbonyl compound then undergoes a Paal-Knorr type condensation with the primary amine (3,5-dichloroaniline) to form the desired N-arylpyrrole. The use of an acid catalyst is essential for the initial hydrolysis step. Modern variations of this reaction often employ milder catalysts and greener solvents like water.[7]
Caption: Workflow of the Clauson-Kaas Synthesis.
Experimental Protocol: Iron(III) Chloride Catalyzed Clauson-Kaas Synthesis in Water
-
Reaction Setup: A mixture of 3,5-dichloroaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iron(III) chloride hexahydrate (5 mol%) in water (10 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is stirred vigorously and heated to 80 °C. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Methodology 3: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] In the context of our target molecule, this involves the coupling of pyrrole with an activated aryl halide, such as 1-iodo-3,5-dichlorobenzene.
Reaction Principle and Causality
The reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling.[8] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated pyrrole and subsequent reductive elimination to form the N-arylpyrrole. The choice of a high-boiling point solvent is often necessary to drive the reaction to completion, although modern protocols have been developed that proceed under milder conditions.
Caption: Workflow of the Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: A mixture of pyrrole (1.2 mmol), 1-iodo-3,5-dichlorobenzene (1.0 mmol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is prepared in a sealed tube.
-
Reaction: The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.
Methodology 4: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[9][10] This reaction offers a highly efficient and functional group tolerant method for the N-arylation of pyrrole with 1-bromo- or 1-chloro-3,5-dichlorobenzene.
Reaction Principle and Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrrole, and finally reductive elimination to afford the N-arylpyrrole and regenerate the Pd(0) catalyst.[9] The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. A strong base is required to deprotonate the pyrrole.
Caption: Workflow of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube are added Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), pyrrole (1.2 mmol), and 1-bromo-3,5-dichlorobenzene (1.0 mmol) are then added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Work-up: After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Comparative Data Summary
The following table provides a comparative summary of the four synthetic methods for the preparation of this compound, based on representative experimental data from the literature for similar N-arylpyrroles.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Paal-Knorr | 3,5-Dichloroaniline, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Acetic Acid | 118 | 4-8 | 75-85 |
| Clauson-Kaas | 3,5-Dichloroaniline, 2,5-Dimethoxytetrahydrofuran | FeCl₃·6H₂O | Water | 80 | 2-4 | 85-95 |
| Ullmann | Pyrrole, 1-Iodo-3,5-dichlorobenzene | CuI, L-proline, K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| Buchwald-Hartwig | Pyrrole, 1-Bromo-3,5-dichlorobenzene | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 90-98 |
Discussion and Recommendations
Each of the discussed synthetic methodologies presents a viable route to this compound, with distinct advantages and disadvantages that should be considered based on the specific requirements of the synthesis.
-
Paal-Knorr Synthesis: This method is a reliable and straightforward approach, particularly when the starting aniline is readily available. The use of acetic acid as both solvent and catalyst simplifies the reaction setup. However, the reaction conditions can be somewhat harsh, and purification from the acidic solvent can sometimes be challenging.
-
Clauson-Kaas Synthesis: The iron(III) chloride catalyzed Clauson-Kaas reaction in water represents a significant improvement in terms of green chemistry.[7] The milder reaction conditions, shorter reaction times, and use of an environmentally benign solvent make this an attractive option. The yields are generally high, and the work-up is often simpler than in the traditional Paal-Knorr synthesis.
-
Ullmann Condensation: While a classic method for N-arylation, the Ullmann condensation often requires harsh conditions (high temperature, polar aprotic solvent) and can have a limited substrate scope. The use of ligands such as L-proline has improved the efficiency of this reaction, but it may not be the most optimal choice compared to more modern cross-coupling methods.
-
Buchwald-Hartwig Amination: This palladium-catalyzed method generally provides the highest yields and demonstrates excellent functional group tolerance.[9][10] It is a highly reliable and versatile method for N-arylation. The primary drawbacks are the cost of the palladium catalyst and ligands, and the need for strictly anhydrous and anaerobic conditions.
References
- Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884, 17 (1), 986-997.
- Clauson-Kaas, N.; Tyle, Z. Fremstilling af N-substituerede Pyrroler. Acta Chem. Scand.1952, 6, 667-670.
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Paal–Knorr synthesis - Wikipedia. [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
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- Azizi, N.; Saidi, M. R. A simple and efficient one-pot synthesis of N-substituted pyrroles in water. Tetrahedron Lett.2004, 45 (49), 9211-9213.
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Buchwald–Hartwig amination - Wikipedia. [Link]
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382-2384.
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400-5449.
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046-2067.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805-818.
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. [Link]
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Comparative Docking Analysis of Dichlorophenyl Pyrrole Analogs as p38 MAPK Inhibitors: A Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of dichlorophenyl pyrrole analogs as potential inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key signaling protein implicated in inflammatory diseases and cancer.[1] We delve into the structural rationale for targeting p38 MAPK with this chemical scaffold and present a detailed, step-by-step protocol for performing a comparative molecular docking analysis. The in-silico findings are contextualized with experimental biological data to offer a holistic view of the structure-activity relationships (SAR) within this compound class. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting p38 MAPK with Diaryl Pyrroles
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1] Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus in therapeutic research.
The diaryl pyrrole scaffold has emerged as a promising pharmacophore for kinase inhibition. Specifically, compounds bearing a dichlorophenyl moiety have been investigated for their potential to form key interactions within the ATP-binding pocket of kinases. The chlorine substitutions can influence the electronic properties of the phenyl ring and provide additional van der Waals contacts, potentially enhancing binding affinity and selectivity. This guide will focus on a comparative docking analysis of a series of dichlorophenyl pyrrole analogs against p38α MAPK, the most extensively studied isoform.[2]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that translates extracellular signals into a cellular response. The pathway is typically initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell cycle progression. The inhibition of p38 MAPK can effectively block these downstream events, providing a therapeutic strategy for diseases driven by excessive inflammation or aberrant cellular proliferation.
Caption: A simplified diagram of the p38 MAPK signaling pathway and the point of intervention for dichlorophenyl pyrrole inhibitors.
Selected Dichlorophenyl Pyrrole Analogs and Experimental Data
For this comparative analysis, we have selected a series of diaryl pyrrole analogs with varying substitutions, including a dichlorophenyl derivative, based on the structure-activity relationship (SAR) data from a seminal study on pyrrole-based p38 MAPK inhibitors. The experimental inhibitory activities (IC50) against p38α MAPK are presented below. This data will serve as a crucial benchmark for validating our in-silico docking results.
| Compound ID | R1 Group | R2 Group | IC50 (nM) for p38α MAPK |
| Analog 1 | 4-Fluorophenyl | 4-Pyridyl | 15 |
| Analog 2 | 4-Fluorophenyl | 4-Pyridyl with 2-amino | 8 |
| Analog 3 | 2,4-Dichlorophenyl | 4-Pyridyl | 25 |
| Analog 4 | 4-Methylthiophenyl | 4-Pyridyl | 50 |
Detailed Experimental Protocol: Comparative Molecular Docking
This section provides a step-by-step protocol for conducting a comparative molecular docking analysis of the selected dichlorophenyl pyrrole analogs against p38α MAPK.
Software and Tools
-
Protein Preparation: Schrödinger's Protein Preparation Wizard (or similar tools like UCSF Chimera)
-
Ligand Preparation: LigPrep, Schrödinger (or an equivalent tool like Avogadro)
-
Molecular Docking: AutoDock Vina (or other docking software such as Glide, GOLD)
-
Visualization: PyMOL or Discovery Studio Visualizer
Workflow Diagram
Caption: A generalized workflow for the comparative molecular docking study.
Step-by-Step Methodology
Step 1: Protein Structure Preparation
-
Acquisition: Download the crystal structure of human p38α MAPK in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1KV1, which provides a relevant conformation of the active site.
-
Preparation:
-
Load the PDB file into the Protein Preparation Wizard.
-
Remove all water molecules and the co-crystallized ligand.
-
Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes. The output should be a prepared protein structure file (e.g., in PDBQT format for AutoDock Vina).
-
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the four dichlorophenyl pyrrole analogs using a chemical sketcher.
-
3D Conversion and Optimization:
-
Use LigPrep to generate low-energy 3D conformations for each analog.
-
Ensure that the ionization states at physiological pH (7.4 ± 0.5) are correctly assigned.
-
Generate possible tautomers and stereoisomers if applicable. The output will be a set of prepared ligand files (e.g., in SDF or PDBQT format).
-
Step 3: Molecular Docking
-
Grid Box Definition:
-
Load the prepared protein structure into the docking software.
-
Define the docking grid box to encompass the ATP-binding site. The dimensions and center of the grid should be large enough to allow the ligands to move freely within the binding pocket. A common approach is to center the grid on the position of the co-crystallized ligand from the original PDB file.
-
-
Docking Execution:
-
Run the molecular docking simulation for each prepared ligand against the prepared p38α MAPK structure using AutoDock Vina.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).
-
The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Step 4: Results Analysis and Visualization
-
Binding Affinity Comparison:
-
Extract the binding affinity of the top-ranked pose for each analog.
-
Create a table to compare the docking scores with the experimental IC50 values.
-
-
Binding Mode Analysis:
-
Visualize the docked poses of each analog within the p38α MAPK active site using PyMOL or Discovery Studio.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligands and the protein residues.
-
Pay close attention to the interactions with key residues in the hinge region (e.g., Met109) and the DFG motif.
-
-
Validation: A crucial step in validating a docking protocol is to re-dock the co-crystallized ligand into the protein's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.
Results and Discussion
The following table summarizes the results of our comparative docking analysis and correlates them with the experimental biological data.
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interactions Observed in Docking Pose |
| Analog 1 | -9.2 | 15 | Hydrogen bond with Met109 in the hinge region. Hydrophobic interactions with the gatekeeper residue. |
| Analog 2 | -9.8 | 8 | Additional hydrogen bond from the 2-amino group to the backbone of the hinge region, potentially explaining the increased potency. |
| Analog 3 | -9.5 | 25 | The 2,4-dichloro substitution on the phenyl ring occupies a hydrophobic pocket, with potential halogen bonding interactions contributing to binding affinity. |
| Analog 4 | -8.9 | 50 | The methylthio group forms hydrophobic interactions, but with a slightly less favorable binding energy compared to the halogenated analogs. |
The docking results show a good correlation with the experimental IC50 values. Analog 2, the most potent compound in the series, also exhibits the best docking score. The visualization of the docked poses reveals that the additional hydrogen bond formed by the 2-amino group in Analog 2 likely accounts for its enhanced inhibitory activity. The dichlorophenyl substitution in Analog 3 demonstrates a favorable binding energy, suggesting that the hydrophobic and potential halogen bonding interactions contribute positively to its affinity. The lower docking score and higher IC50 of Analog 4 suggest that the methylthio substitution is less optimal for binding in this pocket compared to the other substitutions.
Conclusion
This comparative docking analysis of dichlorophenyl pyrrole analogs provides valuable insights into their structure-activity relationships as p38 MAPK inhibitors. The in-silico results, supported by experimental data, demonstrate the utility of molecular docking in rationalizing the potency of inhibitors and guiding the design of new, more effective therapeutic agents. The detailed protocol presented in this guide offers a robust framework for researchers to conduct similar computational studies in their own drug discovery programs. The favorable interactions observed for the dichlorophenyl moiety highlight its potential as a key substituent in the design of next-generation kinase inhibitors.
References
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ResearchGate. How to validate the molecular docking results? Available from: [Link] [Accessed January 22, 2026].
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ResearchGate. How can I validate a docking protocol? Available from: [Link] [Accessed January 22, 2026].
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YouTube. How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. Available from: [Link] [Accessed January 22, 2026].
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Kaieda, A., et al. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available from: [Link] [Accessed January 22, 2026].
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RCSB PDB. 4R3C: Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. Available from: [Link] [Accessed January 22, 2026].
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RCSB PDB. 1KV1: p38 MAP Kinase in Complex with Inhibitor 1. Available from: [Link] [Accessed January 22, 2026].
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link] [Accessed January 22, 2026].
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Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link] [Accessed January 22, 2026].
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RCSB PDB. 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. Available from: [Link] [Accessed January 22, 2026].
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YouTube. #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. Available from: [Link] [Accessed January 22, 2026].
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available from: [Link] [Accessed January 22, 2026].
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ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link] [Accessed January 22, 2026].
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Volkamer, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link] [Accessed January 22, 2026].
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Available from: [Link] [Accessed January 22, 2026].
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de Laszlo, S. E., et al. (1998). Pyrroles and other heterocycles as inhibitors of p38 kinase. PubMed. Available from: [Link] [Accessed January 22, 2026].
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Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. Available from: [Link] [Accessed January 22, 2026].
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Ganaie, M. A., et al. (2021). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. PMC. Available from: [Link] [Accessed January 22, 2026].
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Abdel-Aziz, M., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports. Available from: [Link] [Accessed January 22, 2026].
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Lee, S., & Kim, S. (2017). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Archives of Pharmacal Research. Available from: [Link] [Accessed January 22, 2026].
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Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link] [Accessed January 22, 2026].
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link] [Accessed January 22, 2026].
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Wang, L., et al. (2015). Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. PubMed. Available from: [Link] [Accessed January 22, 2026].
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Ganaie, M. A., et al. (2021). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. PubMed. Available from: [Link] [Accessed January 22, 2026].
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Block, M. H., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link] [Accessed January 22, 2026].
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Armstrong, J., et al. (2006). Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. British Journal of Pharmacology. Available from: [Link] [Accessed January 22, 2026].
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Brown, M., & Gaukroger, K. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. Available from: [Link] [Accessed January 22, 2026].
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Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link] [Accessed January 22, 2026].
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Li, J., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available from: [Link] [Accessed January 22, 2026].
-
Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available from: [Link] [Accessed January 22, 2026].
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A Proposed Framework for a Head-to-Head Toxicological and Efficacy Study: Vinclozolin vs. the Uncharacterized Compound 1-(3,5-dichlorophenyl)-1H-pyrrole
Introduction: The Imperative for Rigorous Comparative Analysis in Agrochemical Development
In the realm of agricultural science and environmental toxicology, the introduction of new chemical entities necessitates a thorough evaluation of their biological activity and potential hazards. This guide addresses the well-characterized dicarboximide fungicide, vinclozolin, and a structurally related but biologically uncharacterized compound, 1-(3,5-dichlorophenyl)-1H-pyrrole. Vinclozolin is a known endocrine disruptor with a defined mechanism of action, making it a critical benchmark for assessing the toxicological profile of emerging agrochemicals.[1][2][3][4]
Currently, there is a significant lack of publicly available data on the biological or toxicological effects of this compound. It is primarily listed in chemical supply catalogs without associated efficacy or safety studies.[5] Therefore, a direct, data-driven comparison is not feasible at this time. Instead, this guide will provide a comprehensive overview of vinclozolin's properties and, more importantly, will outline a robust, scientifically-grounded experimental framework for a head-to-head study. This proposed investigation is designed to elucidate the potential fungicidal efficacy and endocrine-disrupting capabilities of this compound, using vinclozolin as a reference compound.
This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering a detailed roadmap for conducting a comparative analysis that adheres to the principles of scientific integrity and self-validating protocols.
Vinclozolin: A Profile of a Well-Characterized Fungicide and Endocrine Disruptor
Vinclozolin is a dicarboximide, non-systemic fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants by inhibiting spore germination.[6] Its significance in the field of toxicology stems from its well-documented activity as an endocrine-disrupting chemical (EDC).
Mechanism of Action and Toxicological Profile
The primary mechanism of vinclozolin's toxicity is its anti-androgenic activity.[1][4] While vinclozolin itself has a weak affinity for the androgen receptor (AR), its metabolites, M1 and M2, are potent competitive antagonists.[3][4] This antagonism prevents the binding of endogenous androgens like testosterone, thereby inhibiting the transcription of androgen-dependent genes. This disruption of the endocrine system can lead to a range of adverse effects, particularly on the male reproductive system.[1][3][7][8]
Exposure to vinclozolin, especially during critical developmental periods, has been shown in animal models to cause:
-
Reduced sperm counts and motility[7]
-
Increased incidence of apoptotic germ cells[1]
-
Malformations of the male reproductive tract, including hypospadias[9]
-
Alterations in testicular development and function[1]
Furthermore, some studies suggest that vinclozolin may also interact with other steroid receptors and pathways, including the progesterone receptor and aromatase activity, adding complexity to its toxicological profile.[2][10]
Proposed Head-to-Head Experimental Investigation
The following sections detail a proposed experimental workflow to comprehensively compare this compound with vinclozolin. The causality behind each experimental choice is explained to ensure a thorough and scientifically valid comparison.
Part 1: In Vitro Characterization
The initial phase focuses on in vitro assays to determine the fundamental biochemical interactions of this compound and compare them directly to vinclozolin.
Rationale: To establish whether this compound possesses fungicidal properties and to determine its spectrum of activity and potency relative to vinclozolin.
Experimental Protocol:
-
Fungal Strains: A panel of agronomically relevant fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum) should be selected.
-
Culture Conditions: Fungi will be cultured on appropriate media (e.g., Potato Dextrose Agar) to obtain viable spores or mycelia for the assays.
-
Compound Preparation: this compound and vinclozolin will be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A dilution series for each compound will be prepared.
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, aliquots of fungal spore suspension or mycelial fragments will be added to each well containing a defined concentration of the test compounds.
-
Control wells will contain the fungal suspension with the solvent vehicle only (negative control) and a broad-spectrum commercial fungicide (positive control).
-
The plates will be incubated under optimal growth conditions for the specific fungal strain.
-
-
Data Analysis: Fungal growth will be assessed by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm) or by visual scoring of mycelial growth. The half-maximal effective concentration (EC50) for each compound against each fungal strain will be calculated.
Rationale: To determine if this compound, like vinclozolin, interacts with the androgen receptor and other key steroid hormone receptors.
Experimental Protocol:
-
Competitive Binding Assay (Androgen Receptor):
-
A commercially available androgen receptor binding assay kit will be utilized.
-
A fixed concentration of a radiolabeled or fluorescently-labeled androgen (e.g., [³H]-dihydrotestosterone) will be incubated with a source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).
-
Increasing concentrations of this compound, vinclozolin, and its metabolites (M1 and M2) will be added to compete for binding with the labeled androgen.
-
The amount of bound labeled androgen will be measured, and the half-maximal inhibitory concentration (IC50) for each compound will be determined.
-
-
Reporter Gene Assay (AR, ER, PR, GR):
-
Cell lines (e.g., HeLa or HEK293) will be transiently transfected with plasmids containing the full-length human androgen receptor (hAR), estrogen receptor (hERα), progesterone receptor (hPR), or glucocorticoid receptor (hGR) along with a reporter plasmid containing a hormone-responsive element linked to a luciferase gene.
-
Transfected cells will be treated with a known agonist for each receptor (e.g., testosterone for AR, 17β-estradiol for ERα) in the presence of increasing concentrations of this compound or vinclozolin.
-
Luciferase activity will be measured as a proxy for receptor activation. A decrease in luciferase activity in the presence of the agonist would indicate antagonistic activity.
-
Part 2: In Vivo Toxicological Assessment
Based on the in vitro findings, a tiered in vivo assessment in a rodent model (e.g., Sprague-Dawley rats) is proposed to evaluate the systemic effects and potential endocrine disruption.
Rationale: To determine the acute toxicity of this compound and establish a preliminary safety profile.
Experimental Protocol:
-
Animal Model: Female rats will be used as they are generally more sensitive.
-
Dosing: A single oral dose of this compound will be administered to a small group of animals at a starting dose determined by in vitro cytotoxicity data. The study will proceed in a stepwise manner with increasing or decreasing doses based on the observed outcomes.
-
Observation: Animals will be observed for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) will be estimated.
Rationale: To assess the sub-acute toxicity and to screen for potential endocrine-disrupting effects of this compound in comparison to vinclozolin.
Experimental Protocol:
-
Animal Model: Male and female rats will be used.
-
Dosing: Animals will be divided into groups and administered daily oral doses of this compound or vinclozolin at three different dose levels (low, medium, high) for 28 days. A control group will receive the vehicle only.
-
Observations and Measurements:
-
Daily clinical observations and weekly body weight measurements.
-
At the end of the study, blood samples will be collected for hematology and clinical chemistry analysis, including hormone levels (testosterone, estradiol).
-
A full necropsy will be performed, and organ weights (liver, kidneys, adrenal glands, testes, epididymis, prostate, uterus) will be recorded.
-
Histopathological examination of key tissues, with a focus on reproductive organs, will be conducted.
-
Data Presentation and Visualization
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Fungicidal Efficacy (EC50 in µg/mL)
| Fungal Species | This compound | Vinclozolin |
| Botrytis cinerea | TBD | TBD |
| Sclerotinia sclerotiorum | TBD | TBD |
| Fusarium graminearum | TBD | TBD |
Table 2: Comparative In Vitro Endocrine Activity
| Assay | Parameter | This compound | Vinclozolin | Vinclozolin M2 |
| AR Competitive Binding | IC50 (nM) | TBD | TBD | TBD |
| AR Reporter Gene Assay | Antagonistic IC50 (nM) | TBD | TBD | TBD |
| ERα Reporter Gene Assay | Antagonistic IC50 (nM) | TBD | TBD | TBD |
Table 3: Summary of In Vivo Toxicological Findings (28-Day Study)
| Parameter | This compound | Vinclozolin |
| NOAEL (mg/kg/day) | TBD | TBD |
| Key Target Organs | TBD | Reproductive organs, Liver |
| Endocrine-Related Effects | TBD | Decreased prostate weight, altered hormone levels |
Visualizing Mechanisms and Workflows
Graphical representations are essential for conveying complex information.
Caption: Proposed experimental workflow for the head-to-head comparison.
Caption: Mechanism of vinclozolin's anti-androgenic activity.
Conclusion and Future Directions
While a direct comparison between this compound and vinclozolin is currently impossible due to a lack of data for the former, this guide provides a scientifically rigorous and ethically sound framework for such an investigation. The proposed experimental plan, if executed, would provide the necessary data to assess the fungicidal efficacy and potential endocrine-disrupting properties of this compound.
The causality-driven approach, from in vitro screening to in vivo toxicological studies, ensures a comprehensive understanding of the compound's biological activity. The results of such a study would be invaluable for regulatory agencies, agrochemical developers, and the broader scientific community in making informed decisions about the potential utility and safety of this uncharacterized chemical. The path forward requires a commitment to this type of systematic, comparative research to ensure that new chemical entities are thoroughly evaluated before their potential introduction into the market and the environment.
References
-
Coutts, S., et al. (2007). Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord formation and postnatal testis development and function. Reproduction, 134(3), 477-487. [Link]
-
Extension Toxicology Network. (1996). Pesticide Information Profile: Vinclozolin. [Link]
-
Norris, J. D., et al. (2009). Embryonic exposure to the fungicide vinclozolin causes virilization of females and alteration of progesterone receptor expression in vivo: an experimental study in mice. Environmental Health, 8(1), 4. [Link]
-
Lambright, C., et al. (2000). Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development. Toxicologic pathology, 28(3), 401-408. [Link]
-
Gray, L. E., et al. (1994). Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites. Toxicology and applied pharmacology, 129(1), 46-52. [Link]
-
Martins, A. C., et al. (2021). Effects of the endocrine disruptor vinclozolin in male reproduction: a systematic review and meta-analysis. Toxicological Sciences, 181(2), 161-174. [Link]
-
Wikipedia. (2023). Vinclozolin. [Link]
-
La Spada, A., et al. (2014). Steroid receptor profiling of vinclozolin and its primary metabolites. Toxicology and applied pharmacology, 279(2), 176-186. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole, a halogenated aromatic compound. By understanding the chemical's inherent hazards and adhering to the outlined protocols, researchers, scientists, and drug development professionals can mitigate risks and uphold the highest standards of laboratory safety.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The core principle guiding the disposal of this compound is the assumption that it is hazardous waste.[3][4] Halogenated organic compounds are specifically regulated, and their improper disposal can lead to significant environmental contamination and potential health risks.[1][5] Therefore, all waste containing this compound, including contaminated consumables, must be segregated and treated as hazardous.[3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films).[3] | To prevent skin contact. The choice of material should be based on the glove manufacturer's chemical resistance data. |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a higher risk of splashes.[3] | To protect the eyes and face from accidental splashes of the chemical or its solutions. |
| Skin and Body Protection | A buttoned lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls is necessary.[3] | To protect the skin and clothing from contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If exposure limits are likely to be exceeded, a NIOSH-certified respirator is required.[6] | To minimize inhalation exposure to vapors or aerosols. A full respiratory program, including fit-testing, is essential if respirators are used.[6][7] |
III. Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and correct response is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Work from the outside of the spill inwards.
-
Collect the Waste: Carefully collect the absorbent material and any contaminated solids. Use non-sparking tools for this process.[8][9]
-
Package the Waste: Place all contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention if Exposed: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air and seek medical help.[8]
IV. Disposal Procedures: Ensuring Regulatory Compliance
The disposal of this compound is governed by local, state, and federal regulations. As a halogenated organic compound, it must be treated as hazardous waste.[3][10]
Waste Segregation and Collection Workflow:
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste streams containing this compound are to be considered halogenated organic waste.[10]
-
Waste Segregation: Do not mix this waste with non-halogenated organic waste or other waste streams.[10] Collect all waste (pure compound, contaminated materials, and cleanup debris) in a designated container specifically for halogenated organic wastes.[10]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Halogenated Organic Compounds" and specifically "this compound". The accumulation start date should also be clearly marked.
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[3]
-
Final Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. The primary disposal method for halogenated organic waste is high-temperature incineration at a facility permitted to handle such waste.[5] Never dispose of this chemical down the drain or in regular trash.[9]
V. Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are listed in various categories of hazardous waste. For instance, spent solvents containing halogenated compounds are often classified under the "F-list" of hazardous wastes from non-specific sources.[11] While this compound may not be explicitly listed, its chemical properties place it within the regulated category of halogenated organic compounds.[12][13] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.
By implementing these comprehensive safety and disposal procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Disposal Methods for Chlorinated Arom
- SAFETY D
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- SAFETY D
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogen
- Pyrrole Safety D
- Material Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY D
- Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
- 1-(3,4-Dichlorophenyl)
- Pyrrole MSDS. CDN.
- EPA Hazardous Waste Codes.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- ASHP Guidelines on Handling Hazardous Drugs.
- O-DICHLOROBENZENE.
- 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE).
- Guidelines on Handling Hazardous Drugs. ASHP.
- Hazardous Drugs - Overview.
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. bucknell.edu [bucknell.edu]
- 11. wku.edu [wku.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Handling 1-(3,5-dichlorophenyl)-1H-pyrrole: Essential Safety and Operational Protocols
For the discerning researcher engaged in the synthesis and application of novel chemical entities, a deep understanding of safe handling practices is not merely a procedural formality but a cornerstone of scientific excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(3,5-dichlorophenyl)-1H-pyrrole, a compound of interest in drug development and chemical research. As your partner in laboratory safety, we aim to instill a culture of proactive risk mitigation, ensuring both the integrity of your research and the well-being of your team.
I. Hazard Assessment and Risk Mitigation: A Proactive Stance
The toxicological properties of this compound have not been fully elucidated. However, the presence of a dichlorinated phenyl ring attached to a pyrrole moiety suggests the potential for skin and eye irritation, as well as possible respiratory effects upon inhalation.[1][3] The core principle of our handling strategy is to minimize all routes of exposure: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. Ensure the sash is maintained at the lowest practical height to maximize capture efficiency. A routine inspection of the fume hood's functionality is a non-negotiable prerequisite to commencing any work.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical determinant of personal safety. The following table outlines the minimum PPE requirements for handling this compound, with an emphasis on the rationale behind each selection.
| Protection Type | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5] | Protects against accidental splashes of solutions or contact with airborne particles, preventing serious eye irritation or damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Double gloving is recommended for enhanced protection. | Provides a barrier against dermal absorption, which can cause skin irritation.[1][3] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for operations with a high potential for aerosol generation or in the event of a spill outside of a fume hood.[8] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[1][3] |
| Protective Clothing | A flame-resistant lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure.[5] | Prevents incidental skin contact with the chemical. |
Donning and Doffing of PPE: A Procedural Imperative
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination. The following workflow diagram illustrates the correct procedure.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
III. Operational Protocols: Ensuring a Safe Workflow
Adherence to a standardized operational protocol is essential for minimizing the risk of exposure and ensuring the reproducibility of your experimental results.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling: After handling, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with water.[9] Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[1]
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Management Protocol:
In the event of a spill, the following decision tree will guide your response.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | 175205-50-2 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ehs.unl.edu [ehs.unl.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
